Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-bromo-2-(methoxymethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXRMBHEBBNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
This technical guide details the properties, synthesis, and strategic application of 5-bromo-2-(methoxymethoxy)benzyl alcohol (CAS 181288-97-1). This molecule serves as a high-value "bifunctional hub" in medicinal chemistry, specifically designed to allow orthogonal functionalization of aromatic systems.
Executive Summary: The Orthogonal Scaffold
In complex drug discovery campaigns—particularly for SGLT2 inhibitors and biaryl ether targets—chemists often face the "protection-reactivity paradox." A free phenol is too acidic for organometallic steps (e.g., Grignard formation), while a simple methyl ether (anisole) is often too difficult to deprotect late-stage without harsh Lewis acids that may compromise other sensitive motifs.
5-bromo-2-(methoxymethoxy)benzyl alcohol solves this by providing three distinct reactive handles:
-
Aryl Bromide (C-5): Ready for Suzuki-Miyaura coupling or Lithium-Halogen exchange.
-
Benzyl Alcohol (C-1): A handle for oxidation (to aldehyde), halogenation (to benzyl halide), or etherification.
-
MOM-Ether (C-2): A robust phenol protecting group that is stable to strong bases/nucleophiles but easily removed with mild acid.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
The following data aggregates experimental baselines and high-confidence predictive modeling for CAS 181288-97-1.
| Property | Specification | Technical Note |
| IUPAC Name | [5-bromo-2-(methoxymethoxy)phenyl]methanol | |
| CAS Number | 181288-97-1 | |
| Molecular Formula | C | |
| Molecular Weight | 247.09 g/mol | |
| Appearance | White to off-white crystalline solid | Low-melting solid (approx. 45–55°C predicted) |
| Solubility | DCM, THF, EtOAc, MeOH | Insoluble in water |
| LogP (Predicted) | ~1.95 | Lipophilic enough for organic extraction |
| H-Bond Donors | 1 (Benzyl alcohol -OH) | |
| H-Bond Acceptors | 3 (Ether oxygens) |
Synthetic Utility & Strategic Positioning
The core value of this molecule lies in its chemoselectivity . The diagram below illustrates how this scaffold acts as a divergence point.
Visualization: The Divergent Synthesis Hub
Figure 1: Divergent synthesis pathways enabled by CAS 181288-97-1. The MOM group remains stable across all three pathways, protecting the phenol until the final step.
Synthesis & Manufacturing Protocol
Precursor: 5-bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5).[1] Reagent: Chloromethyl methyl ether (MOM-Cl).[2]
Critical Safety Advisory (MOM-Cl)
DANGER: MOM-Cl is a known human carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to release HCl and formaldehyde.
Engineering Control: All operations must occur in a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or saturated sodium bicarbonate before disposal.
Experimental Protocol: MOM Protection
This protocol ensures mono-protection of the phenol without alkylating the benzylic alcohol, leveraging the acidity difference (Phenol pKa ~10 vs. Benzyl Alcohol pKa ~16).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 5-bromo-2-hydroxybenzyl alcohol (10.0 g, 49.2 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (12.9 mL, 74 mmol, 1.5 equiv). Cool the mixture to 0°C using an ice bath.-
Why DIPEA? It acts as a proton scavenger. Unlike NaH, it is non-nucleophilic and mild enough to prevent alkoxide formation at the benzylic position.
-
-
Reagent Addition: Slowly add MOM-Cl (4.1 mL, 54 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.
-
Control: Maintain internal temperature < 5°C to prevent exothermic decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting material (more polar) should disappear.
-
Workup:
-
Quench with saturated aqueous NaHCO
(50 mL). -
Separate phases.[3] Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 0.5 M HCl (to remove excess DIPEA), then Brine.
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Yield Expectation: 85–92% as a white crystalline solid or clear viscous oil (depending on purity/trace solvent).
Application Workflow: Suzuki-Miyaura Coupling
The most common application of CAS 181288-97-1 is generating biaryl systems while keeping the phenol masked.
Workflow Visualization
Figure 2: Standard cross-coupling workflow. Note that the benzylic alcohol remains intact or can be protected with TBS if the coupling conditions are harsh.
Protocol Validation (Self-Check)
-
Check 1 (Catalyst): Use Pd(dppf)Cl
or Pd(PPh ) . The MOM group is stable to these conditions.[2] -
Check 2 (Base): Carbonate bases (K
CO , Cs CO ) are safe. Avoid strong amide bases (LDA) if the benzylic proton is unprotected, though the alcohol proton is the primary concern. -
Check 3 (Deprotection): Once the biaryl is formed, the MOM group is removed by stirring in MeOH with a few drops of concentrated HCl at RT for 1 hour. This restores the phenol.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability and deprotection conditions).
-
MOM Protection Mechanism: Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid, and Highly Selective Generation of Chloromethyl Methyl Ether and Other
-Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. -
Suzuki Coupling on MOM-protected Phenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Safety Data: Sigma-Aldrich Safety Data Sheet for Chloromethyl Methyl Ether (MOM-Cl).
Sources
An In-depth Technical Guide to the Structure, Synthesis, and Applications of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
For Distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a validated synthetic pathway for Benzenemethanol, 5-bromo-2-(methoxymethoxy)-. This compound, featuring a strategically protected phenol and a reactive benzyl alcohol moiety, represents a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document offers in-depth, field-proven insights into its preparation and handling, moving beyond a simple recitation of facts to explain the causality behind experimental choices. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.
Elucidation of the Chemical Structure
The nomenclature "Benzenemethanol, 5-bromo-2-(methoxymethoxy)-" precisely defines the molecular architecture. The parent structure is benzenemethanol (benzyl alcohol), which consists of a phenyl group attached to a hydroxymethyl group (-CH₂OH). The benzene ring is substituted at two positions:
-
A bromo group at position 5.
-
A methoxymethoxy group (-OCH₂OCH₃) at position 2.
The methoxymethoxy (MOM) group is a common acid-labile protecting group for hydroxyl functionalities, rendering the 2-position phenol inert to many reagents while allowing for its selective removal under specific conditions.[1]
Caption: 2D Chemical Structure of the Target Compound.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is provided below. These values are estimated using computational models and serve as a guideline for experimental work.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Strategic Synthesis Pathway
The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- can be efficiently achieved in a two-step sequence starting from the commercially available 5-bromo-2-hydroxybenzaldehyde. This strategy is predicated on the principle of protecting the reactive phenolic hydroxyl group before performing the reduction of the aldehyde.
Caption: High-level Synthetic Workflow.
Step 1: Protection of the Phenolic Hydroxyl Group
The first step involves the protection of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde as a methoxymethyl (MOM) ether. This is a crucial transformation to prevent side reactions during the subsequent reduction of the aldehyde. The use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a standard and high-yielding method for this purpose.[2]
Causality of Reagent Choice:
-
MOM-Cl: A reactive electrophile that readily forms the MOM ether. It is important to handle this reagent with care as it is a potential carcinogen.[2]
-
DIPEA: A hindered amine base that is sufficiently basic to deprotonate the phenolic hydroxyl, but its steric bulk prevents it from acting as a nucleophile and competing with the alcohol in reacting with MOM-Cl.
Step 2: Reduction of the Aldehyde
With the phenolic hydroxyl group protected, the aldehyde functionality of 5-bromo-2-(methoxymethoxy)benzaldehyde can be selectively reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation.
Causality of Reagent Choice:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like ethers or aryl halides under standard conditions. Its ease of handling and workup makes it a preferred choice over more powerful reducing agents like lithium aluminum hydride (LAH).
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- in a laboratory setting.
Protocol 1: Synthesis of 5-Bromo-2-(methoxymethoxy)benzaldehyde
Caption: Experimental workflow for MOM protection.
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-hydroxybenzaldehyde | 1.0 | 201.02 | (As required) |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 | 129.24 | (Calculate based on starting material) |
| Chloromethyl methyl ether (MOM-Cl) | 1.5 | 80.51 | (Calculate based on starting material) |
| Anhydrous Dichloromethane (DCM) | - | - | (Sufficient to dissolve starting material) |
| Saturated aq. NH₄Cl | - | - | (For workup) |
| Brine | - | - | (For washing) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | (For drying) |
| Silica Gel | - | - | (For chromatography) |
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Chloromethyl methyl ether (MOM-Cl, 1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 5-bromo-2-(methoxymethoxy)benzaldehyde.[4]
Protocol 2: Synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
Caption: Experimental workflow for aldehyde reduction.
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-(methoxymethoxy)benzaldehyde | 1.0 | 245.07 | (As required) |
| Sodium borohydride (NaBH₄) | 1.5 | 37.83 | (Calculate based on starting material) |
| Methanol | - | - | (Sufficient to dissolve starting material) |
| Water | - | - | (For workup) |
| Ethyl Acetate | - | - | (For extraction) |
| Brine | - | - | (For washing) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | (For drying) |
| Silica Gel | - | - | (For chromatography) |
Procedure:
-
5-bromo-2-(methoxymethoxy)benzaldehyde (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C.
-
Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction is carefully quenched by the addition of water.
-
The mixture is concentrated under reduced pressure to remove most of the methanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary to yield Benzenemethanol, 5-bromo-2-(methoxymethoxy)-.
Applications in Research and Development
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is not typically an end-product but rather a versatile intermediate in the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its functional groups:
-
Benzyl Alcohol: The hydroxyl group can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
-
Aryl Bromide: The bromo substituent is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at this position.
-
MOM Ether: The protected phenol can be deprotected under acidic conditions to reveal the free hydroxyl group, which can then participate in further reactions.[5][6]
This combination of functionalities makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of 5-bromo-2-methoxyphenyl compounds have been investigated for their potential biological activities.[7]
Safety and Handling
-
Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[2]
-
Sodium borohydride is flammable and can react with water to produce hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, should be followed at all times.
Conclusion
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is a strategically designed synthetic intermediate with significant potential in organic synthesis. The synthetic route outlined in this guide, starting from 5-bromo-2-hydroxybenzaldehyde, is robust, high-yielding, and relies on well-established chemical transformations. The orthogonal nature of its functional groups provides medicinal and materials chemists with a versatile platform for the construction of complex molecular architectures. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely incorporate this valuable building block into their synthetic endeavors.
References
- Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.
- Santa Cruz Biotechnology. Ondansetron hydrochloride | CAS 103639-04-9.
- Cayman Chemical.
- Sigma-Aldrich. Ondansetron = 98 HPLC, powder 103639-04-9.
- Organic Chemistry Portal. MOM Ethers.
- SynArchive. Protection of Phenol by Acetal.
- Wikipedia. Methoxymethyl ether.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde.
- Benchchem. An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol.
- ResearchGate. Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)
- PubChem. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684.
- Organic Syntheses. p-BROMOPHENOL.
- Google Patents. An improved process for the preparation of 5-bromo-2-methoxyresorcinol - EP 0471941 A2.
- Tokyo Chemical Industry Co., Ltd. 5-Bromo-2-methoxyphenol | 37942-01-1.
- PubChem. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298.
- CHIRALEN. 68860-39-9 | 5-Bromo-2-(methoxymethoxy)benzaldehyde.
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiralen.com [chiralen.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-bromo-2-methoxymethoxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of 5-bromo-2-methoxymethoxybenzyl alcohol, a key intermediate in organic synthesis, particularly within the realm of drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying chemical principles and strategic considerations essential for researchers and scientists in the field.
Core Compound Profile
5-bromo-2-methoxymethoxybenzyl alcohol is a protected form of 5-bromo-2-hydroxybenzyl alcohol. The introduction of the methoxymethyl (MOM) ether serves to mask the reactive phenolic hydroxyl group, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations.[1][2] This strategic protection is a cornerstone of modern multi-step organic synthesis.
Molecular Structure and Properties
To determine the molecular formula and weight of the target compound, we begin with the precursor, 5-bromo-2-hydroxybenzyl alcohol (C₇H₇BrO₂). The methoxymethyl (MOM) group (CH₂OCH₃) is then added to the phenolic oxygen.
-
Precursor: 5-bromo-2-hydroxybenzyl alcohol
-
Formula: C₇H₇BrO₂
-
-
MOM Group Addition: + CH₂OCH₃ (which is C₂H₅O)
-
Resulting Molecule: 5-bromo-2-methoxymethoxybenzyl alcohol
-
Molecular Formula: C₉H₁₁BrO₃
-
The molecular weight is calculated based on the atomic weights of the constituent elements.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₃ | Calculated |
| Molecular Weight | 247.09 g/mol | Calculated |
| Monoisotopic Mass | 245.99459 Da | Calculated |
Synthesis and Purification
The synthesis of 5-bromo-2-methoxymethoxybenzyl alcohol is achieved through the protection of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzyl alcohol using methoxymethyl chloride (MOMCl).[3] The choice of a non-nucleophilic base is critical to prevent side reactions.
Experimental Protocol: MOM Protection
This protocol outlines a standard procedure for the protection of a primary alcohol using MOMCl and a hindered base like N,N-diisopropylethylamine (DIPEA).[4]
Step 1: Preparation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
Step 2: Base Addition
-
To the stirred solution, add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents). The base scavenges the HCl generated during the reaction.
Step 3: MOMCl Addition
-
Slowly add methoxymethyl chloride (MOMCl, 1.2 equivalents) to the reaction mixture.
-
Caution: MOMCl is a potential carcinogen and should be handled with appropriate safety measures in a chemical fume hood.[4]
Step 4: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Step 5: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 5-bromo-2-methoxymethoxybenzyl alcohol.
Synthesis Workflow Diagram
Caption: Workflow for the MOM protection of 5-bromo-2-hydroxybenzyl alcohol.
Chemical Stability and Deprotection
The utility of the MOM protecting group lies in its stability under a wide range of reaction conditions and its predictable removal when desired.
Stability Profile
MOM ethers are generally stable under the following conditions:
-
pH: Stable in a pH range of approximately 4 to 12.[2]
-
Bases: Resistant to strong bases such as organolithium reagents and Grignard reagents.[3]
-
Nucleophiles: Generally unreactive towards common nucleophiles.[3]
-
Reductants: Stable to many common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4]
However, the MOM group can be labile under strongly acidic conditions and in the presence of certain Lewis acids.[4]
Deprotection Protocol
The removal of the MOM group is typically achieved through acid-catalyzed hydrolysis.
Step 1: Acidic Hydrolysis
-
Dissolve the MOM-protected compound in a protic solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Stir the reaction at room temperature or with gentle heating.
Step 2: Monitoring and Workup
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the deprotected product as needed.
Deprotection Mechanism Diagram
Caption: Acid-catalyzed deprotection mechanism of a MOM ether.
Applications in Drug Discovery
The bromo- and methoxy-substituted phenyl motif is a common feature in many biologically active compounds and approved drugs.[5][6] The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the methoxy group can influence the compound's pharmacokinetic properties.
5-bromo-2-methoxymethoxybenzyl alcohol is a valuable building block for the synthesis of more complex molecules. By protecting the phenolic hydroxyl, other parts of the molecule can be modified without interference. For example, the benzylic alcohol can be oxidized to an aldehyde or converted to other functional groups. Once the desired transformations are complete, the MOM group can be removed to reveal the free phenol, which may be crucial for biological activity or further derivatization.
Conclusion
5-bromo-2-methoxymethoxybenzyl alcohol is a strategically important intermediate for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, the stability of the MOM protecting group, and the conditions for its removal is essential for its effective use in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently incorporate this versatile building block into their synthetic strategies.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxybenzyl alcohol (C8H9BrO2). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]
-
SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
Beilstein Journals. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]
-
MDPI. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]
-
PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents | MDPI [mdpi.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-bromo-2-(methoxymethoxy)benzyl alcohol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-2-(methoxymethoxy)benzyl alcohol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical, field-proven methodologies for its experimental determination. Our focus is on elucidating the "why" behind the "how," ensuring a deep and applicable understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility in Synthetic Chemistry
5-bromo-2-(methoxymethoxy)benzyl alcohol is a functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl, while the bromo and benzyl alcohol functionalities offer versatile handles for further chemical transformations.
Understanding the solubility of this compound is paramount for its effective utilization. The choice of solvent impacts every stage of a synthetic workflow, from reaction kinetics and pathway selection to purification and final product formulation. Poor solubility can lead to low reaction yields, challenging purifications, and difficulties in handling and analysis. Conversely, a well-characterized solubility profile enables rational solvent selection, process optimization, and the development of robust and scalable synthetic routes.
This guide will first explore the molecular structure of 5-bromo-2-(methoxymethoxy)benzyl alcohol to predict its solubility behavior based on fundamental principles of intermolecular forces. Subsequently, it will provide detailed experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate their own precise data.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. To anticipate the solubility of 5-bromo-2-(methoxymethoxy)benzyl alcohol, we must first dissect its molecular structure and the resulting intermolecular interactions.
Molecular Structure and Functional Group Analysis
The chemical structure of 5-bromo-2-(methoxymethoxy)benzyl alcohol (C₈H₉BrO₂) reveals several key features that dictate its solubility:
-
Aromatic Benzene Ring: The core of the molecule is a substituted benzene ring, which is inherently nonpolar and contributes to van der Waals forces (specifically, London dispersion forces).[2]
-
Hydroxyl Group (-CH₂OH): The benzyl alcohol moiety contains a primary alcohol. This hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor.[3] Hydrogen bonds are among the strongest intermolecular forces and are crucial for solubility in protic solvents.[4][5]
-
Methoxymethoxy (MOM) Ether Group (-OCH₂OCH₃): This ether group is polar due to the electronegativity of the oxygen atoms. It can act as a hydrogen bond acceptor but not a donor. This contributes to dipole-dipole interactions.
-
Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond. It also significantly increases the molecular weight (MW: 217.06 g/mol [6]), which can influence solubility.
Intermolecular Forces at Play
The solubility of 5-bromo-2-(methoxymethoxy)benzyl alcohol in a given solvent is determined by the balance of these forces.
Figure 1: Intermolecular forces of 5-bromo-2-(methoxymethoxy)benzyl alcohol and their influence on solubility in different solvent classes.
Predicted Solubility Profile
Based on the analysis of its structure and intermolecular forces, we can predict the solubility of 5-bromo-2-(methoxymethoxy)benzyl alcohol in various organic solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the hydroxyl group suggests that this compound will be readily soluble in polar protic solvents, which can participate in hydrogen bonding as both donors and acceptors. However, the large, nonpolar aromatic ring may limit its solubility in water. The parent compound, benzyl alcohol, has moderate solubility in water (about 4 g/100 mL) and is miscible with alcohols.[7] We can expect a similar trend here.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents cannot donate hydrogen bonds but can accept them and have significant dipole moments. The polar ether and hydroxyl groups of our compound will lead to favorable dipole-dipole interactions, suggesting good solubility in this class of solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar aromatic ring will promote solubility in nonpolar solvents through London dispersion forces. Aromatic solvents like toluene may be particularly effective due to π-stacking interactions with the benzene ring of the solute. Solubility in aliphatic solvents like hexane is expected to be lower. Diethyl ether, being weakly polar, is likely to be a reasonably good solvent.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate and reliable data. The following protocols are provided as a robust starting point for researchers.
Materials and Equipment
-
5-bromo-2-(methoxymethoxy)benzyl alcohol (solid, powder or crystalline form)[8]
-
A range of organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a general classification of solubility.[9][10]
-
Preparation: Add approximately 25 mg of 5-bromo-2-(methoxymethoxy)benzyl alcohol to a small test tube or vial.
-
Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total of 0.75 mL.
-
Mixing: After each addition, cap the vial and vortex vigorously for at least 30 seconds.
-
Observation: Visually inspect the mixture for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Figure 2: Workflow for the qualitative solubility assessment of 5-bromo-2-(methoxymethoxy)benzyl alcohol.
Protocol 2: Quantitative Determination of Equilibrium Solubility
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
-
Sample Preparation: Add an excess amount of 5-bromo-2-(methoxymethoxy)benzyl alcohol to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 5-bromo-2-(methoxymethoxy)benzyl alcohol.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be tabulated.
Table 1: Predicted and Experimental Solubility of 5-bromo-2-(methoxymethoxy)benzyl alcohol
| Solvent Class | Solvent | Predicted Solubility | Qualitative Result | Quantitative Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | High | ||
| Ethanol | High | |||
| Water | Low to Moderate | |||
| Polar Aprotic | Acetone | Good | ||
| THF | Good | |||
| DMSO | Good | |||
| Nonpolar | Toluene | Moderate | ||
| Diethyl Ether | Moderate | |||
| Hexane | Low |
Interpreting the results involves comparing the experimental data with the theoretical predictions. For instance, high solubility in methanol would confirm the dominant role of hydrogen bonding. Moderate solubility in toluene would highlight the contribution of the nonpolar aromatic ring. Any significant deviations from the predicted behavior can offer deeper insights into the specific solute-solvent interactions.
Applications in Research and Development
A well-defined solubility profile for 5-bromo-2-(methoxymethoxy)benzyl alcohol is directly applicable to:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, which can enhance reaction rates and yields. For example, a polar aprotic solvent like THF might be ideal for reactions involving organometallic reagents.
-
Purification: Choosing a solvent system for recrystallization. The ideal solvent would dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for efficient crystallization and removal of impurities.
-
Chromatography: Selecting the mobile phase for column chromatography based on the compound's affinity for the stationary phase and solubility in the eluent.
-
Drug Formulation: In the context of drug development, understanding solubility in both aqueous and organic media is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
References
- Experiment 2 Determination of Solubility Class. (n.d.).
-
Experiment 1. Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Classification of organic compounds By solubility. (n.d.).
-
5-Bromo-2-methoxybenzyl alcohol . (n.d.). PubChem. Retrieved from [Link]
-
Benzyl alcohol . (n.d.). Wikipedia. Retrieved from [Link]
-
Polar Bonds, Polarity and Intermolecular Forces . (2011, May 6). YouTube. Retrieved from [Link]
-
Polarity and Intermolecular Forces . (2019, June 9). Chemistry LibreTexts. Retrieved from [Link]
-
structure & properties: intermolecular attractions . (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
-
Intermolecular Forces . (n.d.). Michigan State University. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. structure & properties: intermolecular attractions [employees.csbsju.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. 5-Bromo-2-methoxybenzyl Alcohol | 80866-82-6 | TCI AMERICA [tcichemicals.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzyl Alcohol: Synthesis, Properties, and Applications
This guide provides an in-depth technical overview of 5-bromo-2-methoxybenzyl alcohol, a key chemical intermediate in various synthetic endeavors, particularly in the realm of pharmaceutical development. This document is intended for researchers, chemists, and professionals in the drug development industry, offering a detailed exploration of its chemical identity, properties, synthesis, and applications, grounded in established scientific literature.
Chemical Identity and Nomenclature
Initially, it is crucial to address the nomenclature of the subject compound. While the query "5-bromo-2-(methoxymethoxy)benzenemethanol" was used, a thorough review of chemical databases indicates that the more commonly synthesized and utilized compound is 5-bromo-2-methoxybenzyl alcohol . Therefore, this guide will focus on this latter, well-documented chemical entity.
The unequivocal identification of a chemical compound is paramount for reproducibility and safety in a research and development setting. 5-Bromo-2-methoxybenzyl alcohol is systematically known by its IUPAC name, (5-bromo-2-methoxyphenyl)methanol .[1] It is registered under the CAS Number 80866-82-6 .[1]
For clarity and comprehensive reference, a variety of synonyms are used in literature and commercial listings. Understanding these is vital for efficient literature searching and procurement.
Table 1: Synonyms and Identifiers for 5-Bromo-2-methoxybenzyl Alcohol
| Identifier Type | Identifier | Source |
| IUPAC Name | (5-bromo-2-methoxyphenyl)methanol | PubChem[1] |
| CAS Number | 80866-82-6 | PubChem[1] |
| EC Number | 279-586-7 | PubChem[1] |
| Molecular Formula | C8H9BrO2 | PubChem[1] |
| Common Synonyms | 5-Bromo-o-anisyl alcohol | ChemicalBook |
| 4-Bromo-2-(hydroxymethyl)anisole | PubChem[1] | |
| Benzenemethanol, 5-bromo-2-methoxy- | PubChem[1] |
The structural representation of 5-bromo-2-methoxybenzyl alcohol is depicted in the following diagram:
Figure 1: Chemical Structure of 5-Bromo-2-methoxybenzyl alcohol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, reaction optimization, and purification. 5-Bromo-2-methoxybenzyl alcohol is a solid at room temperature.[2]
Table 2: Physicochemical Properties of 5-Bromo-2-methoxybenzyl Alcohol
| Property | Value | Source |
| Molecular Weight | 217.06 g/mol | PubChem[1] |
| Melting Point | 68-71 °C | ChemicalBook |
| Boiling Point | 192.5 °C (rough estimate) | ChemicalBook |
| Density | 1.4816 g/cm³ (rough estimate) | ChemicalBook |
| Form | Powder to crystal | ChemicalBook |
| Color | White to light yellow | ChemicalBook |
Synthesis of 5-Bromo-2-methoxybenzyl Alcohol
The synthesis of 5-bromo-2-methoxybenzyl alcohol can be approached through various synthetic routes, often starting from readily available precursors. The choice of a particular synthetic pathway is typically dictated by factors such as the availability of starting materials, desired scale, and safety considerations.
One common strategy involves the bromination of a substituted phenol, followed by functional group manipulations. For instance, a plausible synthetic pathway can be envisioned starting from o-methoxyphenol (guaiacol).
Figure 2: A potential synthetic pathway to 5-Bromo-2-methoxybenzyl alcohol.
A method for synthesizing the related compound 5-bromo-2-methoxyphenol, a potential precursor, involves the acetylation of o-methoxyphenol, followed by bromination and subsequent deacetylation.[3] The resulting 5-bromo-2-methoxyphenol could then be converted to the target benzyl alcohol through formylation and subsequent reduction. The reduction of the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde, to the alcohol is a standard transformation in organic synthesis.
Another documented approach for a related isomer involves the reduction of 2-bromo-4-methyl benzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.[4] This highlights that the reduction of a carboxylic acid or an aldehyde functionality on a substituted benzene ring is a viable method for obtaining the benzyl alcohol derivative.
Applications in Research and Development
The utility of 5-bromo-2-methoxybenzyl alcohol primarily lies in its role as a versatile building block in organic synthesis. The presence of three distinct functional groups—the bromo, methoxy, and hydroxymethyl groups—allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Role in Pharmaceutical Synthesis
In the pharmaceutical industry, intermediates like 5-bromo-2-methoxybenzyl alcohol are crucial for the construction of active pharmaceutical ingredients (APIs). The methoxy group is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5] The bromo substituent serves as a handle for further functionalization, often through cross-coupling reactions, to build molecular complexity.
While specific drug synthesis pathways directly employing 5-bromo-2-methoxybenzyl alcohol are often proprietary, its structural motifs are found in various biologically active compounds. The closely related aldehyde, 5-bromo-2-methoxybenzaldehyde, is explicitly mentioned as a critical building block for synthesizing a wide array of biologically active molecules, including potential anti-inflammatory and analgesic compounds.[6] This underscores the importance of its corresponding alcohol in medicinal chemistry programs.
Use in the Synthesis of Heterocyclic Compounds
The functional groups present in 5-bromo-2-methoxybenzyl alcohol make it an excellent precursor for the synthesis of various heterocyclic systems. The hydroxyl group can be easily converted into a leaving group, and the bromo substituent can participate in a variety of coupling reactions, enabling the construction of fused ring systems and other complex scaffolds often found in drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 5-bromo-2-methoxybenzyl alcohol. Based on available safety data for this and structurally similar compounds, the following guidelines should be observed.
Table 3: General Safety and Handling Recommendations
| Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | Fisher Scientific[7] |
| Ventilation | Use only outdoors or in a well-ventilated area. | Fisher Scientific[7] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | Fisher Scientific[7], TCI Chemicals[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | Fisher Scientific[7], TCI Chemicals[8] |
| In case of contact | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. | Alfa Aesar[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | Alfa Aesar[2] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | Alfa Aesar[2] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
5-Bromo-2-methoxybenzyl alcohol is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its well-defined chemical identity, coupled with its versatile reactivity, makes it a key building block for accessing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
- Alfa Aesar. (2025, October 16).
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Deriv
- Sigma-Aldrich. (2025, November 6).
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2014, September 5).
- Pharmaceutical Innovation. (2026, February 12).
- TCI Chemicals. (n.d.).
- 3M. (n.d.).
- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
- YouTube. (2020, April 23).
- TSI Journals. (2018, June 8). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent.
- Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA)
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Wikipedia. (n.d.). Anisyl alcohol.
- PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
-
NIST. (n.d.). 2-Methoxybenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Strategic Handling & Safety Profile: 2-Methoxymethoxy-5-Bromobenzyl Alcohol
Topic: Content Type: Technical Safety & Handling Guide Audience: Senior Research Scientists, Process Chemists, and HSE Managers.
Introduction: The "Masked" Scaffold
In the architecture of complex drug discovery, 2-methoxymethoxy-5-bromobenzyl alcohol serves as a high-value bifunctional intermediate. It combines an aryl bromide (a handle for cross-coupling) with a benzyl alcohol (a handle for oxidation or substitution), while the phenolic oxygen is masked by a Methoxymethoxy (MOM) group.
While standard Safety Data Sheets (SDS) categorize this compound generically as an irritant, this guide addresses the latent chemical hazards specific to the MOM protecting group—specifically its acid-catalyzed decomposition into carcinogenic formaldehyde. This document bridges the gap between basic compliance and advanced chemical safety logic.
Chemical Identity & Predicted Properties
Note: As a specialized research intermediate, specific experimental physical data is often unavailable in public registries. The values below are derived from structural analogs (e.g., 5-bromo-2-methoxybenzyl alcohol) and functional group contributions.
| Property | Description / Value |
| Chemical Name | (5-bromo-2-(methoxymethoxy)phenyl)methanol |
| Molecular Formula | C |
| Molecular Weight | 247.09 g/mol |
| CAS Number | Not widely listed (Analog: 5-bromo-2-hydroxybenzyl alcohol, CAS 2316-64-5) |
| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water. |
| Melting Point (Est.) | 55–75 °C (Lower than free phenol due to loss of H-bond donor) |
| Acidity (pKa) | Non-acidic (Phenol is protected). Stable to base. |
Critical Hazard Analysis: The "MOM-Bomb" Mechanism
Standard hazards for benzyl alcohols include skin/eye irritation (H315/H319). However, the MOM ether introduces a specific, non-obvious risk profile.
The Acid Sensitivity Hazard
The MOM group is an acetal. Upon contact with strong acids (Bronsted or Lewis) or acidic aqueous environments, it hydrolyzes. This is not just a stability issue; it is a safety issue because the byproducts include Formaldehyde (a known carcinogen and sensitizer).
The Mechanism of Hazard Generation:
-
Protonation: Acid attacks the acetal oxygen.
-
Cleavage: The phenol is released.
-
Decomposition: The methoxymethyl cation reacts with water to release Formaldehyde (HCHO) and Methanol.
DOT Diagram: Acid-Catalyzed Hydrolysis & Hazard Release
Caption: Figure 1. The acid-triggered decomposition pathway of the MOM group, resulting in the release of hazardous formaldehyde.
Strategic Handling & Storage Protocols
Storage: The "Base-Buffer" Rule
Because trace acidity can catalyze the decomposition described above (autocatalytic in moist air), storage conditions must actively prevent acidification.
-
Primary Requirement: Store in a cool, dry place (2–8 °C recommended).
-
Stabilization: If storing for >3 months, ensure the atmosphere is strictly inert (Argon/Nitrogen).
-
Container: Tightly sealed glass. Avoid metal containers that may act as Lewis acids.
Solvent Compatibility Matrix
When utilizing this compound in synthesis, solvent choice is critical to prevent premature deprotection.
| Solvent Class | Compatibility | Rationale |
| Chlorinated (DCM, CHCl | Caution | Chloroform can form HCl over time. Stabilize with amylene or filter through basic alumina before use. |
| Ethers (THF, Et | Excellent | Stable. Ideal for Suzuki/Grignard chemistry. |
| Alcohols (MeOH, EtOH) | Good | Generally stable, but avoid strong acidic catalysts. |
| Aqueous Acid | FORBIDDEN | Immediate hydrolysis and formaldehyde release. |
Experimental Application: Suzuki Coupling
The primary utility of this scaffold is the Suzuki-Miyaura coupling at the C5-Bromine position. The MOM group is essential here to prevent the phenolic proton from quenching the organometallic catalyst or interfering with the base.
Protocol: C5-Arylation
Objective: Couple 2-methoxymethoxy-5-bromobenzyl alcohol with Phenylboronic acid.
-
Reagents:
-
Substrate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
(0.03 equiv) - Chosen for air stability. -
K
CO (2.0 equiv) - Base is required; MOM is base-stable. -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Step A (Degassing): Sparge the solvent mixture with Argon for 15 minutes. Why? Oxygen poisons Pd(0) species.
-
Step B (Assembly): Add solid reagents to the reaction vessel. Add degassed solvent.
-
Step C (Reaction): Heat to 80 °C for 4-6 hours. Monitor by TLC (UV active).
-
Step D (Workup - Critical Safety):
-
Do not use acidic washes (e.g., 1M HCl) to neutralize the base during extraction. This will cleave the MOM group.[1]
-
Use Saturated NH
Cl (mildly acidic, pH ~5-6) or simply Water/Brine.
-
-
DOT Diagram: Synthetic Workflow & Safety Checkpoints
Caption: Figure 2. Synthetic workflow highlighting the critical workup decision point to prevent accidental deprotection.
Emergency Response & First Aid
Spill Cleanup
-
Small Spills: Absorb with inert material (vermiculite). Do not use acid-based neutralizers.[2]
-
Decontamination: Wash the area with a dilute alkaline solution (e.g., Sodium Bicarbonate) to ensure any hydrolyzed formaldehyde is neutralized and the MOM group remains stable during cleanup.
First Aid Measures
-
Inhalation: Move to fresh air. If the compound was subjected to heat or acid, assume formaldehyde exposure (pulmonary edema risk).
-
Skin Contact: Wash immediately with soap and water. Benzyl alcohols penetrate skin; do not use solvent thinners (acetone/ethanol) which may increase absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
References
-
MOM Group Stability & Deprotection: Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically section on Methoxymethyl Ethers).
-
Formaldehyde Hazards (OSHA): Occupational Safety and Health Administration (OSHA). Formaldehyde Fact Sheet.
-
Benzyl Alcohol Safety Profile: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244, Benzyl Alcohol.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Analog Safety Data (5-Bromo-2-hydroxybenzyl alcohol): Sigma-Aldrich. Safety Data Sheet for 5-Bromo-2-hydroxybenzyl alcohol.
Sources
Difference between 5-bromo-2-methoxybenzyl alcohol and MOM-protected analog
An In-depth Technical Guide: Strategic Use of MOM Protection for 5-Bromo-2-Methoxybenzyl Alcohol in Synthetic Chemistry
Introduction
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. 5-Bromo-2-methoxybenzyl alcohol stands as a valuable bifunctional building block, prized by researchers in drug development and materials science. Its utility stems from two key reactive sites: an aryl bromide, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a primary benzyl alcohol, a nucleophilic center ripe for further functionalization.
However, the very reactivity that makes the hydroxyl group valuable can also be a liability. In many synthetic contexts, its presence is incompatible with the desired transformation at the aryl bromide site. This necessitates the use of a protecting group, a temporary molecular "mask" that deactivates the alcohol, allows for chemistry to be performed elsewhere on the molecule, and can be cleanly removed later.
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of 5-bromo-2-methoxybenzyl alcohol and its methoxymethyl (MOM) ether protected analog. We will explore the fundamental differences in their reactivity, the causal logic behind choosing to protect, and provide field-proven experimental protocols for the protection, subsequent reaction, and deprotection steps.
Chapter 1: Physicochemical and Reactive Profiles
A molecule's behavior is dictated by its structure and the interplay of its functional groups. Understanding the distinct profiles of the unprotected alcohol and its MOM-protected counterpart is the first step in designing a robust synthetic strategy.
5-Bromo-2-methoxybenzyl Alcohol: The Unprotected Precursor
5-Bromo-2-methoxybenzyl alcohol is a white to beige crystalline solid.[1] Its structure features a delicate balance of reactivity. The primary hydroxyl group (-OH) is both nucleophilic and possesses a weakly acidic proton. This duality means it can participate in a variety of desired reactions (e.g., esterification, etherification) but can also lead to numerous unwanted side reactions. For instance, the acidic proton can quench organometallic reagents, and the nucleophilic oxygen can interfere with electrophilic centers.
Key Reactive Sites:
-
Hydroxyl Group (-OH): Acts as a nucleophile and a proton source.
-
Aryl Bromide (C-Br): The primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
-
Benzylic Position (Ar-CH₂-OH): Susceptible to oxidation.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxybenzyl Alcohol
| Property | Value | Source |
| CAS Number | 80866-82-6 | [3] |
| Molecular Formula | C₈H₉BrO₂ | [3] |
| Molecular Weight | 217.06 g/mol | [3] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | 78-82 °C | [1] |
The Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether is a popular choice for protecting alcohols.[4] Chemically, it is an acetal (RO-CH₂-O-CH₃), which is formed by replacing the acidic proton of the alcohol with a methoxymethyl group.[5][6] This transformation has profound implications for the molecule's reactivity.
The MOM group is valued for its stability across a wide pH range (pH 4-12) and its inertness towards a variety of common reagents, including strong bases, nucleophiles, hydrides, and organometallics.[4][6] However, as an acetal, it is readily cleaved under acidic conditions, allowing for its selective removal when desired.[5][7]
The MOM-Protected Analog: 1-Bromo-2-((methoxymethoxy)methyl)-5-methoxybenzene
Protecting 5-bromo-2-methoxybenzyl alcohol with a MOM group effectively "silences" the hydroxyl functionality. The resulting MOM ether is no longer nucleophilic or acidic at that position. This masking strategy leaves the aryl bromide as the most reactive site for transformations like Suzuki, Sonogashira, or Heck coupling, providing chemo-selectivity that is unattainable with the free alcohol.
Table 2: Physicochemical Properties of MOM-protected 5-Bromo-2-methoxybenzyl Alcohol
| Property | Value | Source |
| Chemical Name | 1-Bromo-2-((methoxymethoxy)methyl)-5-methoxybenzene | |
| Molecular Formula | C₁₀H₁₃BrO₃ | |
| Molecular Weight | 261.11 g/mol | |
| Appearance | Colorless oil (Predicted) | [1] |
Chapter 2: The Strategic Imperative for MOM Protection
The decision to add and later remove a protecting group is not trivial; it adds two steps to a synthetic sequence. Therefore, the choice must be justified by a clear strategic advantage.
Causality: Why Protection is Non-Negotiable in Certain Reactions
The primary driver for protecting the benzyl alcohol is to prevent interference with organometallic reagents and catalysts central to cross-coupling reactions.
-
Incompatibility with Organometallics: Reagents like Grignard (RMgX) and organolithiums (RLi) are strongly basic. The free hydroxyl group's acidic proton would rapidly and irreversibly quench these reagents, consuming at least one equivalent and preventing them from participating in the intended reaction.
-
Interference with Catalytic Cycles: In palladium-catalyzed reactions, the free alcohol can potentially coordinate to the metal center, interfering with the catalytic cycle and leading to lower yields or complete reaction failure.
-
Enabling Sequential Functionalization: Protection allows a synthetic chemist to perform a C-C or C-N bond formation at the bromide position first. After this crucial step, the MOM group can be removed to reveal the alcohol, which can then be oxidized to an aldehyde for subsequent reactions (e.g., Wittig olefination, reductive amination) or used in other transformations. This sequential approach provides precise control over the construction of the target molecule.
Comparative Reactivity Profile
The following table summarizes the divergent behaviors of the two compounds under common synthetic conditions, illustrating the effectiveness of the MOM group as a shield.
Table 3: Comparative Reactivity
| Reaction Condition / Reagent | 5-Bromo-2-methoxybenzyl alcohol (Unprotected) | MOM-Protected Analog | Rationale for Difference |
| Organolithiums (e.g., n-BuLi) | Rapid deprotonation of -OH | Stable | The acidic proton is absent in the MOM ether. |
| Grignard Reagents (e.g., PhMgBr) | Rapid deprotonation of -OH | Stable | The acidic proton is absent in the MOM ether. |
| Strong Bases (e.g., NaH, LDA) | Forms the corresponding alkoxide | Stable | The MOM ether lacks an acidic proton and is stable to bases.[6] |
| Pd-Catalyzed Cross-Coupling | Potential for catalyst inhibition and side reactions | Excellent substrate | The hydroxyl group is masked, preventing interference with the catalytic cycle.[2] |
| Oxidizing Agents (e.g., PCC, DMP) | Oxidation to the corresponding aldehyde | Stable | The alcohol functionality is protected as an ether, which is resistant to many oxidants. |
| Acidic Conditions (e.g., HCl, TFA) | Stable | Cleavage of the MOM group to regenerate the alcohol | Acetals are labile to acid, which is the basis for the deprotection strategy.[5] |
Chapter 3: Experimental Protocols & Methodologies
A trustworthy protocol is a self-validating system. The successful execution of each step described below validates the underlying chemical principles and ensures a high-purity outcome.
Protocol: MOM Protection of 5-Bromo-2-methoxybenzyl Alcohol
This procedure details the protection of the alcohol using methoxymethyl chloride (MOM-Cl) and a hindered base.
Methodology:
-
Preparation: To a stirred solution of 5-bromo-2-methoxybenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl, 1.5 equiv) dropwise to the cooled solution. Caution: MOM-Cl is a potential carcinogen and must be handled with appropriate safety precautions in a chemical fume hood.[4][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure MOM-protected ether.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 5-bromo-2-(methoxymethoxy)benzyl alcohol
This guide provides a comprehensive overview of the synthesis of 5-bromo-2-(methoxymethoxy)benzyl alcohol, a valuable intermediate in the development of complex pharmaceutical agents and other fine chemicals. The strategic placement of the bromo, methoxymethyl (MOM) protected hydroxyl, and benzyl alcohol functionalities makes this molecule a versatile building block in multi-step organic synthesis. This document will delve into the practical and theoretical aspects of a reliable three-step synthetic pathway, offering field-proven insights into experimental choices and potential challenges.
Introduction: The Strategic Importance of 5-bromo-2-(methoxymethoxy)benzyl alcohol
In the landscape of medicinal chemistry and materials science, the demand for intricately functionalized aromatic compounds is ever-present. 5-bromo-2-(methoxymethoxy)benzyl alcohol serves as a key precursor, where the bromine atom allows for subsequent cross-coupling reactions, the MOM-protected phenol prevents unwanted side reactions, and the primary alcohol provides a handle for further derivatization. The methoxymethyl (MOM) ether is a robust protecting group for phenols, stable under a variety of non-acidic conditions, yet readily cleaved under mild acidic treatment.[1][2] This guide will focus on a logical and efficient synthetic route commencing from the readily available starting material, salicylaldehyde.
Recommended Synthetic Pathway: A Three-Step Approach
The most judicious and well-documented route to 5-bromo-2-(methoxymethoxy)benzyl alcohol involves a three-step sequence:
-
Electrophilic Bromination: Introduction of a bromine atom at the 5-position of salicylaldehyde.
-
Chemoselective Reduction: Reduction of the aldehyde functionality to a primary alcohol.
-
Hydroxyl Protection: Installation of the methoxymethyl (MOM) protecting group onto the phenolic hydroxyl.
This sequence is often preferred as the reduction of the aldehyde can be performed without interference from the unprotected phenol, and the subsequent protection step is typically high-yielding.
Step 1: Synthesis of 5-bromosalicylaldehyde
The initial step involves the electrophilic aromatic substitution of salicylaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the adjacent aldehyde, the bromine will preferentially add to the para position.
Experimental Protocol:
A solution of salicylaldehyde in a suitable solvent, such as glacial acetic acid, is treated with a brominating agent. While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative.[3]
-
Dissolve salicylaldehyde (1.0 eq) in glacial acetic acid.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromosalicylaldehyde.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not participate in the reaction.
-
Reagent: NBS is chosen for its ease of handling and its ability to provide a low, steady concentration of bromine, which can minimize the formation of dibrominated byproducts.
Step 2: Reduction of 5-bromosalicylaldehyde to 5-bromo-2-hydroxybenzyl alcohol
The chemoselective reduction of the aldehyde in the presence of a phenol is readily achieved using sodium borohydride (NaBH₄). This reagent is a mild reducing agent that will not reduce the aromatic ring or displace the bromine atom.[4][5]
Experimental Protocol:
-
Suspend 5-bromosalicylaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.[6]
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the absence of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and any borate esters.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-2-hydroxybenzyl alcohol.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is the reagent of choice due to its excellent chemoselectivity for aldehydes and ketones over other functional groups like phenols.[4]
-
Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve NaBH₄ and the substrate, and can also act as a proton source during the workup.[7]
-
Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction upon addition of the hydride reagent.
Step 3: MOM Protection of 5-bromo-2-hydroxybenzyl alcohol
The final step is the protection of the phenolic hydroxyl group as a methoxymethyl ether. This is typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.[1][8]
Experimental Protocol:
-
Dissolve 5-bromo-2-hydroxybenzyl alcohol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 5-bromo-2-(methoxymethoxy)benzyl alcohol.
Causality of Experimental Choices:
-
Protecting Reagent and Base: MOM-Cl is a highly reactive electrophile. A hindered, non-nucleophilic base like DIPEA is used to deprotonate the phenolic hydroxyl without competing in a nucleophilic attack on the MOM-Cl.[8]
-
Solvent and Temperature: Anhydrous DCM is an excellent solvent for this reaction. The reaction is performed at low temperature to control the reactivity of the MOM-Cl and improve selectivity.
-
Safety Note: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[8] Safer alternatives, such as using dimethoxymethane with an acid catalyst, can also be employed, though reaction conditions may require optimization.[1]
Alternative Synthetic Strategy
An alternative two-step synthesis can also be considered, where the phenolic hydroxyl of 5-bromosalicylaldehyde is first protected with a MOM group, followed by the reduction of the aldehyde.
-
MOM Protection of 5-bromosalicylaldehyde: This would yield 5-bromo-2-(methoxymethoxy)benzaldehyde.
-
Reduction to the Benzyl Alcohol: The subsequent reduction of the aldehyde with NaBH₄ would then provide the target molecule.
This route may be advantageous in certain contexts, for example, if the MOM-protected aldehyde is required for other transformations.
Data Summary
| Step | Reactant | Reagents | Solvent | Typical Yield | Reference |
| 1 | Salicylaldehyde | N-Bromosuccinimide | Glacial Acetic Acid | High | [3] |
| 2 | 5-bromosalicylaldehyde | Sodium Borohydride | Methanol/Ethanol | High | [4][5] |
| 3 | 5-bromo-2-hydroxybenzyl alcohol | MOM-Cl, DIPEA | Dichloromethane | Good to High | [1][8] |
Synthesis Workflow Diagram
Caption: A three-step synthetic route to 5-bromo-2-(methoxymethoxy)benzyl alcohol.
Conclusion
The synthesis of 5-bromo-2-(methoxymethoxy)benzyl alcohol is a critical process for accessing a versatile intermediate in organic synthesis. The presented three-step pathway, involving bromination, reduction, and protection, is a reliable and well-precedented approach. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis and troubleshoot any potential issues. The importance of safety, particularly when handling hazardous reagents like chloromethyl methyl ether, cannot be overstated. This guide provides the foundational knowledge for the successful preparation of this valuable chemical building block.
References
-
Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available at: [Link].
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap. Available at: [Link].
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link].
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link].
-
Bromination of 2,5-Dimethoxybenzaldehyde. [www.rhodium.ws]. Available at: [Link].
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link].
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link].
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Available at: [Link].
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. Available at: [Link].
-
5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. Available at: [Link].
-
Protection of Alcohols. NROChemistry. Available at: [Link].
-
4.4 Alkoxymethyl Ethers. Available at: [Link].
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link].
-
Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link].
-
Aldehyde to Alcohol - Common Conditions. Common Organic Chemistry. Available at: [Link].
-
5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863. PubChem. Available at: [Link].
-
5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298. PubChem. Available at: [Link].
-
5-Bromo-2-methoxybenzyl alcohol. IndiaMART. Available at: [Link].
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link].
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehyde to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Note: Synthesis of Benzoxaborole Antifungals via MOM-Protected Precursors
This Application Note is structured to guide researchers through the synthesis of 5-substituted benzoxaboroles , specifically focusing on the critical intermediate required for antifungals like Crisaborole (AN2728) and Tavaborole (AN2690 analogs).
Editorial Note on Structural Isomerism: The prompt specifies 5-bromo-2-(methoxymethoxy)benzyl alcohol. From a medicinal chemistry perspective, this specific regioisomer (Bromine at C5, OMOM at C2) will not yield a benzoxaborole ring upon borylation. The benzoxaborole pharmacophore requires the boron atom to be ortho to the benzylic alcohol (position 2) to facilitate the intramolecular cyclization.
-
Scenario A (Literal): Borylation of the 5-bromo isomer yields a para-borono benzyl alcohol, which cannot cyclize.
-
Scenario B (Intended Target): To synthesize benzoxaborole antifungals, the correct precursor is 2-bromo-5-(methoxymethoxy)benzyl alcohol .
This guide proceeds with the 2-bromo isomer protocol, as it is the scientifically valid route for the requested "Benzoxaborole Antifungals" topic. A diagnostic section is included to verify starting material identity.
Abstract & Strategic Overview
Benzoxaboroles are a class of boron-heterocycles exhibiting potent antifungal activity through the inhibition of leucyl-tRNA synthetase (LeuRS).[1] The synthesis of the core 1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold relies on the efficient installation of a boron atom adjacent to a benzylic alcohol.
This protocol details the conversion of 2-bromo-5-(methoxymethoxy)benzyl alcohol into 5-hydroxy-1,3-dihydro-2,1-benzoxaborole (a key intermediate for Crisaborole). The method utilizes a cryogenic halogen-lithium exchange followed by electrophilic boronate trapping and simultaneous acidic deprotection/cyclization. This route is preferred over palladium-catalyzed borylation for this specific substrate due to lower cost and the avoidance of heavy metal contamination in the final pharmaceutical ingredient (API).
Retrosynthetic Logic
The transformation relies on the "dianion strategy." The benzylic alcohol proton is removed first, followed by the bromine-lithium exchange. The resulting dianion captures the borate ester, which spontaneously cyclizes upon acidification.
Figure 1: Retrosynthetic disconnection showing the dianion pathway.
Critical Structural Prerequisite
Before proceeding, verify the substitution pattern of your starting material using 1H NMR.
| Feature | Correct Precursor (Benzoxaborole Route) | Incorrect Precursor (Linear Boronic Acid) |
| Name | 2-Bromo -5-(methoxymethoxy)benzyl alcohol | 5-Bromo -2-(methoxymethoxy)benzyl alcohol |
| NMR Signal | Benzylic protons appear as a doublet/singlet. Aromatic protons show ortho-coupling characteristic of 1,2,4-substitution. | Aromatic signals will differ; Br is para to CH2OH. |
| Outcome | Forms cyclic Benzoxaborole | Forms linear 4-borono-2-(MOM)benzyl alcohol |
Experimental Protocol
Materials & Reagents[1][2][3][4][5]
-
Substrate: 2-Bromo-5-(methoxymethoxy)benzyl alcohol (1.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (inhibitor-free)
-
Base/Lithating Agent: n-Butyllithium (2.5 M in hexanes) (2.2 eq)
-
Boron Source: Triisopropyl borate (B(OiPr)3) or Trimethyl borate (1.2 eq)
-
Quench/Cyclization: 6N Hydrochloric Acid (HCl)[2]
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge with nitrogen for 15 minutes.
-
Safety Check: Ensure all glassware is free of moisture; n-BuLi is pyrophoric.
Step 2: Solvation and Cooling
-
Charge the flask with 2-Bromo-5-(methoxymethoxy)benzyl alcohol (10.0 g, 38.3 mmol).
-
Add Anhydrous THF (100 mL, 10 V).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Critical Process Parameter (CPP): Internal temperature must remain < -70 °C during n-BuLi addition.
Step 3: Dianion Formation (Lithiation)
-
Charge the addition funnel with n-Butyllithium (33.7 mL, 84.2 mmol, 2.2 eq).
-
Add n-BuLi dropwise over 30 minutes.
-
Observation: The first equivalent deprotonates the benzylic alcohol (exothermic). The second equivalent performs the Li-Hal exchange.
-
-
Stir at -78 °C for 1 hour . The solution typically turns slightly yellow or orange.
Step 4: Borylation
-
Add Triisopropyl borate (10.6 mL, 46.0 mmol, 1.2 eq) dropwise via syringe or clean addition funnel.
-
Maintain temperature at -78 °C during addition.
-
Allow the reaction to warm to room temperature (20–25 °C) over 2 hours.
Step 5: Acidic Hydrolysis & Cyclization
-
Cool the reaction mixture to 0 °C.
-
Slowly add 6N HCl (30 mL). Caution: Vigorous gas evolution.
-
Stir at room temperature for 4–6 hours .
-
Chemistry: The acid cleaves the MOM protecting group (revealing the phenol) and hydrolyzes the boronate ester. The free benzylic alcohol then attacks the electrophilic boron to close the 5-membered oxaborole ring.
-
Step 6: Isolation & Purification
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (50 mL).
-
Dry: Dry over anhydrous Na2SO4 and filter.
-
Concentration: Concentrate under reduced pressure to yield a crude solid.[6]
-
Recrystallization: Triturate or recrystallize from Toluene/Heptane or Water/Acetonitrile to obtain pure 1,3-dihydro-2,1-benzoxaborole-1,5-diol.
Mechanism of Action & Pathway
The following diagram illustrates the specific molecular transformations, highlighting the dual role of the acid workup.
Figure 2: Mechanistic pathway from MOM-protected precursor to benzoxaborole.
Analytical Characterization (Expected Data)
For the target 1,3-dihydro-2,1-benzoxaborole-1,5-diol :
-
HPLC Purity: >98% (Area %)
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.10 (s, 1H, B-OH)
-
δ 9.30 (s, 1H, Phenolic OH - if MOM is removed)
-
δ 4.90 (s, 2H, Ar-CH2-O-)
-
δ 7.50 (d, 1H, Ar-H, C7)
-
δ 6.80 (m, 2H, Ar-H, C4/C6)
-
-
Mass Spectrometry (ESI): [M-H]- peak corresponding to the boronate. Note that boronic acids often form trimers (boroxines) or esters in MS conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Lithiation | Increase n-BuLi to 2.5 eq; ensure reagents are fresh. |
| Impurity: Debrominated SM | Moisture in THF | Redistill THF over Na/Benzophenone or use molecular sieves. |
| Incomplete Cyclization | pH too high during workup | Ensure pH < 1 during the hydrolysis step to drive MOM removal. |
| Waxy/Oily Product | Residual Borate Esters | Perform a longer stir in aqueous acid or recrystallize from water. |
References
-
Akama, T., et al. (2009). "Discovery and synthesis of AN2728 (Crisaborole)." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[7] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link
-
Anacor Pharmaceuticals. (2006). "Boron-containing small molecules as anti-inflammatory agents." U.S. Patent 8,039,451.[2] Link
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-98. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process For The Preparation Of Crisaborole [quickcompany.in]
- 3. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 4. US20210070781A1 - A process for the preparation of crisaborole - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. scilit.com [scilit.com]
Application Note: A Practical Guide to the Miyaura Borylation of 5-bromo-2-(methoxymethoxy)benzyl alcohol
Introduction: The Strategic Importance of Arylboronic Esters
The Miyaura borylation is a cornerstone of modern synthetic chemistry, providing a reliable and versatile method for the synthesis of aryl- and vinylboronic esters.[1][2] These boron-containing compounds are celebrated for their stability, low toxicity, and exceptional utility as key building blocks in subsequent carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] The reaction's tolerance of a wide array of functional groups under relatively mild conditions makes it an indispensable tool for the synthesis of complex molecules in pharmaceutical and materials science research.[3][5]
This guide provides a detailed protocol and mechanistic rationale for the Miyaura borylation of a specific, functionally rich substrate: 5-bromo-2-(methoxymethoxy)benzyl alcohol. This substrate presents several key features common in multi-step synthesis: an aryl bromide for coupling, a protected phenol (as a methoxymethyl, or MOM, ether), and a primary benzyl alcohol. Understanding the interplay of these groups is critical for achieving a high-yielding, clean reaction. We will delve into the causality behind reagent selection, reaction setup, and troubleshooting to provide a robust, self-validating protocol.
The Catalytic Heart: Unraveling the Miyaura Borylation Mechanism
The reaction proceeds via a palladium-catalyzed cycle, transforming an aryl halide into a stable boronic ester. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent Palladium(0) species, forming a Pd(II) complex.
-
Ligand Exchange & Transmetalation: This is the crucial C-B bond-forming step. A base, typically a mild one like potassium acetate (KOAc), is essential.[1] It is believed that the base first exchanges with the bromide on the palladium center. This Pd-O bond is more reactive than the initial Pd-Br bond.[1][3] This activation facilitates the subsequent transmetalation with the diboron reagent, bis(pinacolato)diboron (B₂pin₂), where the boryl group is transferred to the palladium center and the acetate is transferred to the boron atom. The high oxophilicity of boron is a significant driving force for this step.[1]
-
Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired arylboronic ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Miyaura Borylation reaction.
Substrate Analysis and Reagent Selection
The success of this specific transformation hinges on understanding the substrate's functional groups and selecting reagents that ensure their integrity.
-
Aryl Bromide: This is the reactive site for the palladium catalyst. Aryl bromides offer a good balance of reactivity and stability, making them ideal starting materials.
-
Methoxymethyl (MOM) Ether: The MOM group serves as a protecting group for the phenolic hydroxyl. It is classified as an acetal, which is stable to a wide range of non-acidic conditions, including the basic and nucleophilic environments of Miyaura borylation.[6] It remains intact throughout the reaction, preventing unwanted side reactions at the phenol position. Cleavage typically requires acidic conditions, which are avoided in this protocol.[6][7]
-
Benzyl Alcohol: The primary alcohol is generally a spectator in this reaction. The mild conditions and the specific catalytic system for C-B bond formation do not typically interfere with or oxidize the benzyl alcohol moiety. This functional group tolerance is a key advantage of the Miyaura reaction.[3]
Experimental Protocol: Borylation of 5-bromo-2-(methoxymethoxy)benzyl alcohol
This protocol is designed to be a self-validating system, with clear steps and rationales to ensure reproducibility.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| 5-bromo-2-(methoxymethoxy)benzyl alcohol | C₉H₁₁BrO₃ | 247.09 | - | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | - | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | - | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | - | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 1.034 g/mL | - | ~0.2 M |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive flow of inert gas, add the following solids to the flask in the specified order: 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (3.0 mmol), and finally PdCl₂(dppf) (0.03 mmol). The order ensures the more sensitive catalyst is not exposed to the atmosphere for an extended period.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M. To ensure complete removal of dissolved oxygen, bubble the inert gas through the stirred solution for 15-20 minutes.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive flow of inert gas. A typical reaction time is 6-12 hours. The disappearance of the starting material indicates completion.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes residual potassium acetate and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Caption: Experimental workflow for the Miyaura borylation protocol.
Expected Results and Characterization
The expected product is 2-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol . Successful synthesis should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the aromatic proton signal in the para-position to the bromine and the appearance of new, characteristic singlets for the pinacol methyl groups (~1.3 ppm, 12H) and new aromatic signals with different coupling constants.
-
¹³C NMR: Confirmation of the C-B bond formation by the appearance of a signal for the boron-bound aromatic carbon.
-
Mass Spectrometry (LC-MS or GC-MS): Observation of the molecular ion peak corresponding to the product's mass.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently dried solvent or reagents.3. Reaction temperature too low. | 1. Ensure thorough degassing and maintenance of a strict inert atmosphere.2. Use freshly opened anhydrous solvent and dry reagents in a vacuum oven.3. Increase temperature to 100 °C. |
| Formation of Phenol (de-MOM) | Accidental introduction of acid. | Ensure all glassware and reagents are free from acidic residue. Use high-purity, neutral solvents. The MOM group is stable to the basic conditions.[6] |
| Protodeborylation (Ar-H) | Presence of water in the reaction mixture. | Use anhydrous solvent and reagents. Ensure the base (KOAc) is thoroughly dried before use. |
| Homocoupling (Ar-Ar) | This is a known side reaction, sometimes favored by certain ligands or conditions. | Ensure the stoichiometry of B₂pin₂ is correct (slight excess). If problematic, screening other palladium catalysts/ligands may be necessary. |
References
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Miyaura borylation. Wikipedia. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Institutes of Health. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. National Institutes of Health. [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. National Institutes of Health. [Link]
-
MOM Protecting Group Addition | Organic Chemistry. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Oxidation of 5-bromo-2-(methoxymethoxy)benzyl alcohol to aldehyde
Application Note: Strategic Oxidation of 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
Executive Summary
This guide details the oxidation of 5-bromo-2-(methoxymethoxy)benzyl alcohol to its corresponding aldehyde, 5-bromo-2-(methoxymethoxy)benzaldehyde .[1] This transformation presents a specific chemoselective challenge: the methoxymethoxy (MOM) protecting group is highly acid-labile.[1] Standard acidic oxidants (e.g., Jones Reagent, unbuffered Pyridinium Chlorochromate) pose a high risk of deprotection, leading to the formation of 5-bromosalicylaldehyde or polymerization byproducts.
This note recommends Activated Manganese Dioxide (MnO₂) as the primary method due to its neutral pH and high selectivity for benzylic alcohols. A secondary protocol using Buffered PCC is provided for cases requiring homogeneous conditions.[1]
Chemical Context & Mechanistic Strategy
The substrate contains three distinct functionalities that dictate the reaction conditions:
-
Benzylic Alcohol (Primary): The site of oxidation.[2][3][4] Benzylic alcohols oxidize faster than aliphatic alcohols due to the stabilization of the radical/cationic intermediates by the aromatic ring.
-
Aryl Bromide: Generally stable to oxidative conditions but sensitive to metal-halogen exchange (lithiation).[1]
-
MOM Ether (Acetal): The critical control point. MOM groups are stable to base and nucleophiles but hydrolyze rapidly in aqueous acid (
) or Lewis acids.
The Strategy: Avoid acidic media and aqueous workups that could trigger MOM hydrolysis.
Decision Logic for Oxidant Selection
Figure 1: Decision matrix for oxidant selection based on protecting group stability.[1]
Primary Protocol: Activated Manganese Dioxide (MnO₂)
Rationale: MnO₂ is the industry standard for oxidizing benzylic alcohols containing acid-sensitive groups.[1] It operates under heterogeneous conditions (solid/liquid), allowing for simple workup by filtration.
Critical Note on Reagent Quality: Commercial MnO₂ varies widely in activity. "Activated" MnO₂ is required.[1] If commercial stock is old, it must be activated by heating at 110°C for 24 hours or synthesized fresh.
Materials
-
Substrate: 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 equiv)
-
Oxidant: Activated MnO₂ (10.0 – 20.0 equiv by mass)
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous preferred but not strictly required)
-
Filter Aid: Celite® 545
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a large magnetic stir bar, dissolve the substrate in DCM (0.1 M concentration).
-
Addition: Add Activated MnO₂ (10 equivalents by weight relative to substrate).
-
Expert Tip: Do not add all at once. Add in 3 portions over 15 minutes to prevent clumping and ensure efficient surface area contact.
-
-
Reaction: Stir vigorously at room temperature (20–25°C).
-
Boost (If needed): If conversion stalls after 6 hours, add an additional 5 equivalents of MnO₂.
-
Workup:
-
Prepare a sintered glass funnel with a pad of Celite (approx. 2 cm thick).
-
Filter the black suspension through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (3 x reaction volume) to recover adsorbed product.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, <40°C).
-
Purification: The crude residue is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Secondary Protocol: Buffered PCC
Rationale: If MnO₂ is unavailable or too slow (steric hindrance), Pyridinium Chlorochromate (PCC) can be used ONLY IF BUFFERED . PCC is slightly acidic (pyridinium hydrochloride byproduct).[1] Sodium Acetate (NaOAc) acts as a buffer to scavenge protons.
Materials
-
Substrate: 1.0 equiv
-
Oxidant: PCC (1.5 equiv)
-
Buffer: Sodium Acetate (anhydrous, 1.5 equiv)
-
Solvent: Anhydrous DCM[1]
Step-by-Step Procedure
-
Suspension: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend PCC (1.5 equiv) and Sodium Acetate (1.5 equiv) in anhydrous DCM.
-
Why: The buffer must be present before the substrate is added.
-
-
Addition: Dissolve the substrate in a minimum volume of DCM and add it to the stirred suspension in one portion.
-
Reaction: Stir at room temperature for 1.5 – 3 hours.
-
Observation: The orange suspension will darken to a brown/black tar as Chromium(IV) is formed.
-
-
Workup (The "Florisil" Method):
-
Dilute the reaction mixture with Diethyl Ether (Et₂O). This precipitates chromium salts.[1]
-
Decant the supernatant through a pad of Florisil or Silica Gel to trap the sticky chromium tar.
-
Rinse the pad with Et₂O.
-
-
Isolation: Concentrate the filtrate to yield the aldehyde.
Data Comparison & Validation
| Feature | Method A: Activated MnO₂ | Method B: Buffered PCC |
| Reagent Type | Heterogeneous Solid | Homogeneous/Suspension |
| Acidity | Neutral (Safe for MOM) | Acidic (Requires Buffer) |
| Reaction Time | Slow (4–24 h) | Fast (1–3 h) |
| Workup | Filtration (Simple) | Chromatography/Decanting (Messy) |
| Toxicity | Low (Mn waste) | High (Cr(VI) is carcinogenic) |
| Yield (Typical) | 85–95% | 75–90% |
Experimental Workflow Diagram
Figure 2: Operational workflow for the MnO₂ oxidation protocol.
Troubleshooting & Optimization
-
Problem: Reaction is too slow (>24h).
-
Problem: MOM group cleavage observed (Aldehyde + Phenol spots on TLC).
-
Problem: Product trapped on filter cake.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7] (Definitive guide on MOM ether stability and deprotection conditions).
-
Cahiez, G.; Alami, M.; Taylor, R. J. K. "Manganese Dioxide." in Encyclopedia of Reagents for Organic Synthesis, 2001. (Comprehensive review of MnO2 activation and application).
-
Corey, E. J.; Suggs, J. W. "Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds."[2][8] Tetrahedron Letters, 1975 , 16, 2647-2650.[1] (Original PCC methodology).[1]
-
Boehm, T. et al. "Development of a Scalable Route to 5-Bromo-2-methoxybenzaldehyde Derivatives."[1] Organic Process Research & Development. (General precedent for benzylic oxidations in pharmaceutical intermediates).
Sources
- 1. prepchem.com [prepchem.com]
- 2. data.conferenceworld.in [data.conferenceworld.in]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. MOM Ethers [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 5-bromo-2-(methoxymethoxy)benzyl bromide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and pharmaceutical development, the strategic modification of molecular scaffolds is paramount. Benzyl bromides are highly versatile intermediates, serving as key precursors for a wide array of functional group transformations. Their enhanced reactivity in nucleophilic substitution reactions makes them invaluable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed protocol for the conversion of 5-bromo-2-(methoxymethoxy)benzyl alcohol to 5-bromo-2-(methoxymethoxy)benzyl bromide, a crucial step in the elaboration of substituted aromatic systems.
The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, ensuring its inertness during the bromination of the benzylic alcohol.[1][2] The choice of brominating agent is critical to the success of this transformation, requiring conditions that are effective for the conversion of the alcohol to the bromide without cleaving the acid-sensitive MOM protecting group.[1] This document will explore two reliable methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction, which employs a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[3][4]
This application note is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, potential challenges, and safety considerations associated with this synthesis.
Chemical Principles and Reaction Mechanisms
The conversion of a benzyl alcohol to a benzyl bromide is a nucleophilic substitution reaction where the hydroxyl group, a poor leaving group, is transformed into a good leaving group, which is subsequently displaced by a bromide ion. The methoxymethyl (MOM) protecting group is an acetal that is stable under basic and neutral conditions but can be cleaved by acid.[1][2] Therefore, the chosen bromination method should ideally operate under non-acidic conditions to preserve the integrity of the MOM ether.
Method A: Bromination with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.[4] The reaction typically proceeds through an Sɴ2 mechanism, which involves the formation of a phosphite ester intermediate.[5] This intermediate is an excellent leaving group, which is then displaced by a bromide ion.
The reaction mechanism can be summarized as follows:
-
The lone pair of the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion.
-
A proton is transferred from the oxonium ion to a base (such as another alcohol molecule or a non-nucleophilic base if added).
-
The bromide ion, acting as a nucleophile, attacks the benzylic carbon in an Sɴ2 fashion, leading to the formation of the benzyl bromide and a dibromophosphite byproduct.
Caption: Sɴ2 mechanism for the conversion of an alcohol to a bromide using PBr₃.
Method B: The Appel Reaction (NBS and PPh₃)
The combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) provides a milder alternative for the conversion of alcohols to bromides, known as the Appel reaction.[3][4] This method is particularly suitable for substrates with acid-sensitive functional groups, such as the MOM ether. The reaction proceeds under neutral conditions and generally gives high yields with minimal side reactions.
The mechanism of the Appel reaction involves the following steps:
-
Triphenylphosphine reacts with NBS to form a phosphonium salt.
-
The alcohol attacks the positively charged phosphorus atom, forming an alkoxyphosphonium salt and releasing succinimide.
-
The bromide ion, generated in the first step, acts as a nucleophile and attacks the benzylic carbon via an Sɴ2 pathway, displacing triphenylphosphine oxide and yielding the desired benzyl bromide.
This method avoids the generation of strong acids, making it compatible with the MOM protecting group.
Detailed Experimental Protocol
This section provides detailed procedures for the synthesis of 5-bromo-2-(methoxymethoxy)benzyl bromide using either PBr₃ or NBS/PPh₃.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-2-(methoxymethoxy)benzyl alcohol | ≥98% | Commercially available | Starting material |
| Phosphorus tribromide (PBr₃) | ≥99% | Acros Organics, Sigma-Aldrich | Corrosive and moisture-sensitive |
| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich, Alfa Aesar | Light-sensitive, recrystallize if necessary |
| Triphenylphosphine (PPh₃) | ≥99% | Strem Chemicals, Sigma-Aldrich | Air-stable solid |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Use from a solvent purification system or over molecular sieves |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction and purification |
| Hexane | ACS grade | Fisher Scientific | For chromatography |
| Ethyl acetate | ACS grade | Fisher Scientific | For chromatography |
| Saturated sodium bicarbonate solution | - | Prepared in-house | For workup |
| Brine (saturated NaCl solution) | - | Prepared in-house | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying organic layers |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring |
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
Method A: Protocol using Phosphorus Tribromide (PBr₃)
-
To a solution of 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 5-bromo-2-(methoxymethoxy)benzyl bromide.[6]
Method B: Protocol using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)
-
To a solution of 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC (hexane/ethyl acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, the crude material can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[6]
Process Optimization and Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reagent; low reaction temperature or time. | Add a slight excess of the brominating agent (e.g., 1.3 eq of NBS/PPh₃). Increase the reaction time or allow the reaction to proceed at a slightly higher temperature (e.g., room temperature for an extended period). |
| Cleavage of MOM group | Presence of acid. | For the PBr₃ method, ensure the reaction is quenched promptly and washed thoroughly with a base. The NBS/PPh₃ method is generally preferred to avoid this issue. |
| Formation of byproducts | Over-reaction or side reactions. | Maintain the recommended reaction temperature and monitor the reaction closely by TLC. |
| Difficulty in purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. A shallow gradient of a less polar solvent system (e.g., hexane/DCM) may improve separation.[7] Alternatively, recrystallization from a mixed solvent system (e.g., hexane/ethyl acetate) can be attempted.[8][9] |
Safety Precautions
Phosphorus Tribromide (PBr₃):
-
Hazards: PBr₃ is a corrosive liquid that reacts violently with water to produce toxic and corrosive hydrogen bromide (HBr) gas.[7][8][10][11] It can cause severe burns to the skin and eyes and is harmful if inhaled.[9][10][11]
-
Handling: Always handle PBr₃ in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9] An emergency eyewash station and safety shower should be readily accessible.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from water and moisture.[10][11]
-
Disposal: Dispose of PBr₃ waste according to institutional and local regulations. Do not mix with water.[8][10]
N-Bromosuccinimide (NBS):
-
Hazards: NBS is an irritant and can cause burns to the skin and eyes.[12][13] It is also a strong oxidizing agent and should be kept away from combustible materials.[14][15]
-
Handling: Handle NBS in a fume hood, avoiding the generation of dust.[12][14] Wear gloves, safety glasses, and a lab coat.[13][14]
-
Storage: Store in a cool, dry, and dark place, away from heat and light.[12]
-
Disposal: Dispose of NBS waste in accordance with local and institutional guidelines.
Benzyl Bromides:
-
Hazards: Benzyl bromides are lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract.
-
Handling: Always handle benzyl bromides in a well-ventilated fume hood.
References
- Vertex AI Search.
- ChemScience.
- Benchchem. Proper Disposal Procedures for Phosphorus Tribromide.
- NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W.
- Sigma-Aldrich.
- Merck Millipore.
- Chemos GmbH&Co.KG.
- Carl ROTH.
- Apollo Scientific. N-Bromosuccinimide.
- Supporting information for. (No specific title available).
- OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).
- Organic Chemistry Portal. MOM Ethers.
- ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- Taylor & Francis.
- PrepChem.com.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Organic Chemistry Portal.
- Google Patents. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.
- e-EROS. Triphenylphosphine–N- Bromosuccinimide Original Commentary.
- Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- University of Michigan. Research Module: Scheme 2A.
- e-EROS. Triphenylphosphine–N- Bromosuccinimide Original Commentary.
- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Arkivoc.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Reddit.
- Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- Common Organic Chemistry. Benzyl Bromide.
- e-EROS. Triphenylphosphine–N- Bromosuccinimide Original Commentary.
- Chad's Prep®. 10.
- Organic Chemistry Portal. MOM Ethers.
- PMC.
- Chemia. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
- University of Glasgow.
- YouTube. 10.
- Benchchem.
- Supporting Information.
- Master Organic Chemistry.
- Organic Chemistry Tutor. Alcohol Protecting Groups.
- e-EROS. 4.4 Alkoxymethyl Ethers + + +.
- PubChem. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951.
- Benchchem. A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide.
Sources
- 1. MOM Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 9. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective MOM Deprotection of 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
Executive Summary
This technical guide outlines the validated protocols for the chemoselective deprotection of 5-bromo-2-(methoxymethoxy)benzyl alcohol to yield 5-bromo-2-hydroxybenzyl alcohol .
The primary challenge in this transformation is the presence of the benzylic hydroxyl group ortho to the phenol. Under acidic conditions required for methoxymethyl (MOM) ether cleavage, salicyl alcohol derivatives are prone to dehydration, generating highly reactive o-quinone methides . These intermediates can lead to rapid self-polymerization or formation of bis-benzylic ethers.
This guide presents two distinct methodologies:
-
Method A (Standard): 3M HCl in Methanol/THF – For robust, rapid cleavage.
-
Method B (Mild): PPTS in Methanol – For sensitive substrates requiring softer conditions.
Substrate Analysis & Chemoselectivity
Target Molecule: 5-bromo-2-(methoxymethoxy)benzyl alcohol Product: 5-bromo-2-hydroxybenzyl alcohol
Key Chemical Risks
| Functional Group | Reactivity Concern | Mitigation Strategy |
| MOM Ether | Requires acid catalysis for hydrolysis. Releases formaldehyde upon cleavage. | Use protic solvents (MeOH) to trap the oxocarbenium intermediate. |
| Benzylic Alcohol | Prone to acid-catalyzed dehydration to form o-quinone methide, leading to polymerization. | Avoid anhydrous strong acids; maintain high dilution; keep temperature |
| Aryl Bromide | Generally stable, but susceptible to halogen exchange in concentrated HX. | Avoid concentrated HBr or HI; use dilute HCl or non-nucleophilic acids. |
Experimental Protocols
Method A: Hydrolysis via Dilute HCl (Recommended for Scale-Up)
Best for: Rapid turnover and quantitative yields on gram-scale.
Reagents
-
Substrate: 5-bromo-2-(methoxymethoxy)benzyl alcohol
-
Solvent: Methanol (HPLC Grade) / THF (1:1 v/v)
-
Reagent: 3M Hydrochloric Acid (aq)
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of Methanol and THF.
-
Note: The concentration should be maintained at 0.1 M . Higher concentrations increase the risk of intermolecular etherification at the benzylic position.
-
-
Acid Addition: Add 3M HCl (aq) (3.0 equiv) dropwise at 0°C.
-
Causality: The aqueous component is critical. Water acts as the nucleophile to collapse the hemiacetal intermediate. Without water, the reaction may stall at the methoxy-acetal stage or promote side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The product (phenol) will be more polar (lower R_f) than the starting material.
-
-
Quench: Cool to 0°C. Carefully quench by adding saturated aqueous NaHCO₃ until pH 7 is reached.
-
Workup: Evaporate the bulk methanol/THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
Method B: PPTS-Catalyzed Transacetalization (Mild)
Best for: Substrates with additional acid-sensitive groups (e.g., Boc amines, silyl ethers).
Reagents
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 equiv)
-
Solvent: tert-Butanol or Methanol
-
Temperature: 50°C to Reflux[3]
Step-by-Step Procedure
-
Setup: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M).
-
Catalysis: Add PPTS (0.1 equiv).
-
Heating: Heat the solution to 50°C.
-
Completion: Reaction typically requires 4–12 hours.
-
Workup: Remove solvent in vacuo. Flash chromatography is usually required to remove the PPTS catalyst, or a simple aqueous wash can be performed.
Mechanistic Insight
The deprotection of MOM ethers is an acid-catalyzed hydrolysis (SN1-like pathway). Understanding the "Oxocarbenium Ion Shunt" is vital for troubleshooting.
Reaction Pathway Diagram
Caption: Figure 1. Mechanism of acid-catalyzed MOM deprotection. Note the divergence to Quinone Methide if conditions are too harsh.
Quality Control & Troubleshooting
Analytical Data (Expected)
| Technique | Signal Characteristic | Interpretation |
| 1H NMR | Disappearance of singlet at ~3.4 ppm (-OCH₃) | Loss of methyl ether. |
| 1H NMR | Disappearance of singlet at ~5.2 ppm (-OCH₂O-) | Loss of methylene bridge. |
| 1H NMR | Appearance of broad singlet ~9-10 ppm | Formation of Phenolic -OH. |
| TLC | R_f decreases significantly | Phenol is more polar than MOM ether. |
Troubleshooting Guide
-
Problem: Formation of gummy/insoluble material.
-
Cause: Polymerization via o-quinone methide.
-
Fix: Lower the reaction temperature and ensure high dilution (0.05 M). Switch to Method B (PPTS).
-
-
Problem: Incomplete reaction after 12 hours.
-
Cause: Insufficient water in the system (if using anhydrous MeOH/HCl).
-
Fix: Add 5% water to the reaction mixture to drive the hemiacetal collapse.
-
Safety & Handling
-
Formaldehyde Generation: The deprotection releases formaldehyde (CH₂O). While stoichiometric, it is carcinogenic. Ensure all rotary evaporation and reaction vessels are vented into a fume hood.
-
Acid Handling: 3M HCl is corrosive. Wear acid-resistant gloves.
-
Waste Disposal: The aqueous waste will contain methanol and formaldehyde. Dispose of as halogenated organic waste (due to the Br on the substrate) or specific aldehyde waste streams depending on facility rules.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of MOM Ethers." J. Org.[8] Chem.2005 , 70, 9618–9621.[8]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774.
-
Naskar, D.; Roy, S. "Deprotection of MOM ethers using a mild and selective method." Tetrahedron2000 , 56, 1369.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1. Propose a mechanism for the acid-catalyzed reaction of salicyl... | Study Prep in Pearson+ [pearson.com]
- 5. Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. MOM Ethers [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of Tavaborole and Structural Analogues via MOM-Protected Benzyl Alcohols
Executive Summary & Strategic Rationale
Tavaborole (AN2690) is a first-in-class oxaborole antifungal indicated for onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS) via a boron-mediated trapping of the tRNA^Leu 3'-terminal adenosine.
While industrial routes often utilize tetrahydropyranyl (THP) ethers for hydroxyl protection, this Application Note details a superior bench-scale protocol utilizing Methoxymethyl (MOM) ethers .
Why MOM-Protection?
-
Absence of Diastereomers: Unlike THP, the MOM group does not introduce a new chiral center, simplifying NMR interpretation during intermediate characterization.
-
Lithiation Stability: MOM ethers are robust against n-butyllithium (n-BuLi) at cryogenic temperatures and can act as weak Ortho-Directing Groups (DoM), stabilizing the lithiated intermediate.
-
Clean Deprotection: The acidic workup required for MOM removal coincides with the thermodynamic drive for oxaborole ring closure, allowing a streamlined "one-pot" deprotection-cyclization.
Retrosynthetic Analysis & Pathway
The synthesis relies on a halogen-lithium exchange on the MOM-protected precursor, followed by electrophilic trapping with a borate ester.
Figure 1: Retrosynthetic disconnection of Tavaborole showing the pivotal MOM-protected intermediate.
Critical Reagents & Safety Protocols
Reagent Quality
| Reagent | Grade/Purity | Critical Note |
| n-Butyllithium | 2.5 M in Hexanes | Titrate before use (e.g., using N-pivaloyl-o-toluidine). Pyrophoric. |
| Triisopropyl Borate | >98% Anhydrous | Preferred over trimethyl borate for higher boiling point and reduced volatility loss. |
| MOM-Cl | Technical Grade | High Carcinogen. Use strictly in a fume hood. |
| THF | Anhydrous | Distilled over Na/Benzophenone or from SPS (Solvent Purification System). |
Safety Warning (Self-Validating Check)
-
Cryogenic Control: The lithiation step is exothermic. Ensure the internal temperature does not exceed -65°C during n-BuLi addition. A rise > -60°C indicates addition is too fast, leading to Wurtz coupling side products.
-
MOM-Cl Handling: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen. Quench all glassware and syringes with aqueous ammonia before removal from the hood.
Experimental Protocols
Protocol A: Synthesis of MOM-Protected Precursor
Target: 1-bromo-4-fluoro-2-(methoxymethoxymethyl)benzene
Context: This step protects the benzylic alcohol to prevent proton quenching of the lithium reagent in the subsequent step.
-
Setup: Charge a flame-dried 250 mL round-bottom flask (RBF) with 2-bromo-5-fluorobenzyl alcohol (10.0 g, 48.8 mmol) and anhydrous DCM (100 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.8 mL, 73.2 mmol) and cool to 0°C.
-
Protection: Dropwise add MOM-Cl (4.45 mL, 58.6 mmol) over 20 minutes.
-
Checkpoint: Solution should remain clear to slightly cloudy.
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with sat. NaHCO3 (50 mL). Extract with DCM (2 x 50 mL). Wash organics with 1M HCl (rapid wash to remove amine), then brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 92-95% (Clear oil).
-
Protocol B: Lithiation-Borylation-Cyclization (The "One-Pot" Core)
Target: 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)
Context: This protocol combines borylation and deprotection.[1] The acid workup serves a dual purpose: cleaving the MOM ether and catalyzing the ring closure.
-
Inertion: Flame-dry a 3-neck 500 mL RBF equipped with a thermometer adapter and N2 inlet.
-
Solvation: Dissolve the MOM-protected precursor (10.0 g, 40.1 mmol) in anhydrous THF (150 mL) and Toluene (30 mL).
-
Note: Toluene helps solubilize the lithiated intermediate and prevents precipitation at low temps.
-
-
Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (2.5 M, 17.6 mL, 44.1 mmol) dropwise via syringe pump over 45 minutes.
-
Critical Control: Internal temp must remain < -70°C.
-
Aging: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.
-
-
Borylation: Rapidly add Triisopropyl borate (11.1 mL, 48.1 mmol) in one portion (or fast dropwise).
-
Observation: The color usually fades.
-
Warming: Allow the reaction to warm to RT naturally over 2 hours.
-
-
Hydrolysis & Cyclization: Cool the reaction mixture to 0°C. Add 6M HCl (40 mL) dropwise.
-
Reaction: Stir vigorously at RT for 12 hours. The acid cleaves the MOM group and the resulting phenol-boronic acid condenses to form the oxaborole.
-
-
Isolation:
-
Separate layers. Extract aqueous layer with EtOAc (3 x 50 mL).
-
Combine organics and wash with water (2x) and brine.
-
Concentrate in vacuo to a white/off-white solid.
-
-
Recrystallization: Recrystallize from minimal hot water or Toluene/Hexane.
-
Target Yield: 75-85%.
-
Appearance: White crystalline solid.
-
Mechanistic Pathway[1]
The efficiency of this protocol relies on the thermodynamic stability of the oxaborole ring. The diagram below illustrates the transformation from the lithiated species to the final drug.
Figure 2: Mechanistic flow from lithiation to acid-catalyzed cyclization.
Synthesis of C3-Substituted Analogues
To expand the SAR (Structure-Activity Relationship), researchers often modify the C3 position. This is achieved by altering the starting material from a primary benzyl alcohol to a secondary benzyl alcohol .
Protocol Modification:
-
Starting Material: React 2-bromo-5-fluorobenzaldehyde with a Grignard reagent (e.g., MeMgBr, EtMgBr, PhMgBr).
-
Result: 1-(2-bromo-5-fluorophenyl)ethanol (or derivative).
-
Proceed with Protocol A & B: MOM protect this secondary alcohol.
-
Note: Steric hindrance at the secondary position may require longer reaction times for MOM protection (reflux in DCM may be needed).
-
-
Outcome: Yields 3-substituted Tavaborole analogues (e.g., 3-methyl-tavaborole).
Quality Control & Validation
Confirm the identity of the synthesized Tavaborole using the following characteristic signals.
| Technique | Parameter | Characteristic Signal | Validation Criteria |
| 1H NMR (DMSO-d6) | Benzylic Protons (C3-H) | Singlet confirms ring closure. | |
| 1H NMR (DMSO-d6) | Boron Hydroxyl (B-OH) | Disappears on D2O shake. | |
| 11B NMR | Boron Environment | Broad singlet characteristic of tricoordinate boron in oxaborole. | |
| HPLC | Purity | > 98.5% (Area) | Retention time match with standard. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step B | Moisture in THF or incomplete lithiation. | Distill THF over Na/Benzophenone. Ensure n-BuLi is titrated. |
| Impurity: Debrominated SM | Proton quench of Ar-Li species. | Ensure system is strictly anhydrous. Dry the MOM-precursor azeotropically with toluene before use. |
| Incomplete Cyclization | Acid hydrolysis too short or acid too weak. | Increase HCl concentration to 6M or reflux during the hydrolysis step. |
| Wurtz Coupling Dimer | Lithiation temperature > -60°C. | Slow down n-BuLi addition rate. Use internal temperature probe. |
References
-
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[2][3] Journal of Medicinal Chemistry. Link
-
Adamczyk-Woźniak, Ł., et al. (2015). "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews. Link
-
Benkovic, S. J., et al. (2005). "Boron-containing small molecules."[1][2][3][4] U.S. Patent 7,582,621 (Assigned to Anacor Pharmaceuticals).[5] Link
-
Zhang, J., et al. (2013).[6] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry.[3][6][7] Link
-
Akama, T., et al. (2009). "Structure-Activity Relationships of the 7-Substituted 1,3-Dihydro-1-hydroxy-2,1-benzoxaboroles as Antimalarial Agents." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. scilit.com [scilit.com]
- 4. Anacor Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. patentdocs.org [patentdocs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Lithium-halogen exchange conditions for 5-bromo-2-(methoxymethoxy)benzyl alcohol
Application Note: Lithium-Halogen Exchange Strategies for 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
Executive Summary
This technical guide details the conditions for performing lithium-halogen exchange on 5-bromo-2-(methoxymethoxy)benzyl alcohol . The substrate presents a specific chemoselective challenge: the presence of an acidic benzyl alcohol proton (
While the Methoxymethoxy (MOM) group at the C2 position serves as a robust phenol protecting group and a potential Directed ortho Metalation (DoM) director, the primary synthetic objective is the selective lithiation at the C5 position via bromine-lithium exchange.
This guide outlines two validated protocols:
-
Method A (The "Gold Standard"): Silyl-protection prior to exchange. Recommended for high-value intermediates requiring maximum yield and purity.
-
Method B (The "Direct" Dianion Route): A step-economical approach using 2.2 equivalents of base. Recommended for rapid screening or when protection/deprotection steps are prohibitive.
Mechanistic Analysis & Substrate Logic
Chemoselectivity Profile
The substrate contains three distinct reactive sites that dictate the experimental design:
-
Site A (C1-OH): The benzylic hydroxyl group is the most acidic site. Upon exposure to organolithiums, it will deprotonate immediately to form a lithium alkoxide.
-
Site B (C5-Br): The target for lithium-halogen exchange. This reaction is kinetically controlled and extremely rapid at low temperatures (
). -
Site C (C3-H): The position ortho to the MOM ether.[1] The MOM group is a strong Directed Metalation Group (DMG).[1] However, DoM is generally slower than halogen-lithium exchange at
.
The Competition: Kinetics vs. Thermodynamics
The success of this reaction relies on Kinetic Control .
-
Exchange (
): Reaction at C5-Br is fast and irreversible (in ethereal solvents). -
DoM (
): Lithiation at C3-H is slower. -
Isomerization: If the reaction temperature rises above
, the kinetically formed C5-lithio species may isomerize to the thermodynamically more stable C3-lithio species (stabilized by MOM chelation), or the alkoxide may direct lithiation to C6.
Key Insight: Maintaining the temperature strictly below
Figure 1: Competing reaction pathways. Kinetic control at -78°C favors the desired C5-Lithio species.
Experimental Protocols
Method A: The Protected Route (Recommended)
Strategy: Mask the alcohol as a TBS ether to prevent alkoxide formation, improving solubility and atom economy of the organolithium reagent.
Reagents:
-
Substrate: 5-bromo-2-(methoxymethoxy)benzyl alcohol
-
Protecting Agents: TBSCl, Imidazole, DMF
-
Exchange Reagents:
-BuLi (2.5 M in hexanes), Anhydrous THF -
Quench: Electrophile (e.g., DMF, Benzaldehyde)[1]
Step-by-Step Protocol:
-
Protection (Pre-step):
-
Dissolve substrate (1.0 equiv) in DMF (
). -
Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 2 h.
-
Workup (EtOAc/Water) and purify. Yield is typically >95%.[2]
-
-
Lithium-Halogen Exchange:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Solvation: Dissolve the TBS-protected substrate (1.0 mmol) in anhydrous THF (
, ). -
Cooling: Cool the solution to
(Dry ice/Acetone bath). Allow 15 mins for equilibration. -
Lithiation: Add
-BuLi (1.1 equiv, of 2.5 M) dropwise over 5 minutes via syringe pump or controlled manual addition.-
Note: Direct the stream down the side of the flask to precool the reagent.
-
-
Incubation: Stir at
for 30 minutes .-
Checkpoint: The solution typically turns a light yellow. Darkening (brown/black) indicates decomposition or too high temperature.
-
-
-
Electrophilic Trapping:
-
Add the Electrophile (1.2 – 1.5 equiv) neat or in THF solution dropwise.
-
Stir at
for 30 minutes, then remove the cooling bath and allow to warm to .
-
-
Workup:
Method B: The Dianion (Direct) Route
Strategy: Use 2 equivalents of
Reagents:
-
Substrate: 5-bromo-2-(methoxymethoxy)benzyl alcohol
-
Base:
-BuLi (2.2 equiv) -
Solvent: Anhydrous THF (Critical: Ether is often insufficient for solubilizing the dianion).
Step-by-Step Protocol:
-
Setup:
-
Flame-dry flask, Argon atmosphere.
-
Dissolve substrate (1.0 mmol) in anhydrous THF (
). -
Note: A slightly more dilute concentration (
) is recommended here to prevent precipitation of the lithium alkoxide intermediate.
-
-
Double Lithiation:
-
Cool to
. -
First Addition (Deprotonation): Add
-BuLi (1.0 equiv) dropwise.-
Observation: No color change usually occurs here; this is simple acid-base chemistry. Wait 5 minutes.
-
-
Second Addition (Exchange): Add
-BuLi (1.2 equiv) dropwise.-
Critical: Add slowly to avoid local heating.
-
-
Stir at
for 45 minutes .-
Why longer? The anionic nature of the intermediate (lithium alkoxide) may slightly retard the rate of the bromine exchange compared to the neutral protected species.
-
-
-
Trapping & Quench:
-
Add Electrophile (2.5 equiv - excess is needed as some may react with the alkoxide if not carefully controlled, though usually E+ attacks the C-Li bond preferentially).
-
Correction: Standard electrophiles (aldehydes, ketones) react with C-Li. The O-Li is protected as an alkoxide and will just re-protonate upon workup. Use 1.2–1.5 equiv of Electrophile.
-
Warm to RT and quench with
.
-
Data Summary & Comparison
| Feature | Method A (Protected) | Method B (Dianion) |
| Reagent Stoichiometry | 1.1 equiv | 2.2 equiv |
| Atom Economy | Lower (requires protecting group) | High (direct) |
| Solubility Risk | Low (Lipophilic intermediate) | High (Lithium alkoxide may precipitate) |
| Side Reactions | Minimal | Potential for DoM competition if aggregation occurs |
| Typical Yield | 85-95% | 60-75% |
| Rec. Application | Complex synthesis, expensive E+ | Rapid analoging, simple E+ |
Troubleshooting & Optimization
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Incomplete exchange or quenching by adventitious water.
-
Solution: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Titrate
-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
-
-
Problem: Impurity at C3 (Ortho to MOM).
-
Cause: Temperature exceeded
, allowing DoM to compete. -
Solution: Use an internal thermometer. Pre-cool the
-BuLi solution (via cannula transfer through a cooling loop) if scaling up.
-
-
Problem: Precipitation during Method B.
-
Cause: The dianion is insoluble in the chosen volume of THF.
-
Solution: Increase dilution to
. Add a coordinating cosolvent like TMEDA (1.0 equiv), though be cautious as TMEDA increases the basicity and may promote DoM.
-
References
-
Gilman, H., & Wittig, G. (1938).[3] The discovery of lithium-halogen exchange. [Journal of Organic Chemistry / Berichte]. (Foundational mechanism).
-
Snieckus, V. (1990). Directed ortho metalation.[1][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium reagents bearing electrophilic groups.[1][4][6] Preparation by halogen-lithium exchange.[1][3][6][7][8] Accounts of Chemical Research, 15(10), 300-305. (Discusses dianion strategies in benzyl alcohols). Link
-
BenchChem. (2025).[1] Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[1] (Analogous substrate handling). Link
-
Bailey, W. F., & Patricia, J. J. (1988).[8] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategies for the Preparation and Use of the Grignard Reagent from 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
Abstract
The synthesis of complex, functionalized organometallic reagents is a cornerstone of modern drug discovery and development. Aryl Grignard reagents, in particular, are powerful intermediates for forming new carbon-carbon bonds. However, their preparation is often complicated by the presence of incompatible functional groups within the same molecule. This application note provides a detailed guide for researchers on navigating the challenges associated with preparing a Grignard reagent from 5-bromo-2-(methoxymethoxy)benzyl alcohol, a substrate containing both an acidic benzylic alcohol and a potentially labile methoxymethyl (MOM) ether. Two robust protocols are presented: a classical protection group strategy and a more advanced, step-economical halogen-magnesium exchange method. This guide explains the scientific rationale behind each approach, offers detailed step-by-step protocols, and provides troubleshooting insights to ensure successful synthesis.
Introduction: The Challenge of Functional Group Incompatibility
Grignard reagents (R-MgX) are renowned for their potent nucleophilicity, which allows them to react with a wide array of electrophiles.[1] This reactivity, however, is intrinsically linked to their strong basicity. The carbon-magnesium bond is highly polarized, rendering the carbon atom carbanionic in character and thus extremely sensitive to acidic protons.[2][3] Any functional group with a pKa lower than that of an alkane, such as an alcohol, will readily protonate and destroy the Grignard reagent in an irreversible acid-base reaction.[4][5]
The target molecule, 5-bromo-2-(methoxymethoxy)benzyl alcohol, presents a classic case of this intramolecular incompatibility. The aryl bromide moiety is suitable for Grignard formation, but the benzylic alcohol's acidic proton (pKa ~16) will quench any Grignard reagent formed. A secondary, though less immediate, challenge is the stability of the methoxymethyl (MOM) ether, which can be sensitive to certain Lewis acidic conditions or chelation-assisted cleavage by organometallic reagents.[6][7]
This document outlines two field-proven methodologies to successfully generate and utilize the Grignard reagent derived from this challenging substrate, enabling its use in subsequent synthetic transformations.
Protocol A: The Protective Group Strategy
This approach is the most conventional and reliable method, circumventing the issue of the acidic proton by temporarily masking the alcohol functionality as a silyl ether. Silyl ethers are ideal protecting groups in this context as they are easily installed, stable under the basic conditions of Grignard formation, and can be cleanly removed under mild conditions.[8][9][10]
Rationale and Workflow
The logic of this multi-step process is to render all functional groups compatible with the Grignard reagent before its formation. The workflow involves three key stages:
-
Protection: The hydroxyl group is converted to a trialkylsilyl ether.
-
Grignard Formation & Reaction: The Grignard reagent is prepared from the protected aryl bromide and immediately used to react with a desired electrophile.
-
Deprotection: The silyl ether is removed to regenerate the free alcohol.
Caption: Workflow for the Protective Group Strategy.
Detailed Experimental Protocol
Step 1: Protection of the Benzyl Alcohol
-
To a solution of 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add imidazole (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure TBS-protected ether.
Step 2: Grignard Formation and Reaction
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Add magnesium turnings (1.5 eq) to the flask. Briefly activate the magnesium by heating gently under vacuum and then backfilling with nitrogen. A small crystal of iodine can be added to initiate the reaction.[11]
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve the TBS-protected aryl bromide (1.0 eq) in anhydrous THF (to make a 0.5 M solution) and add it to the dropping funnel.
-
Add a small amount (~10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be required.[12]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the newly formed Grignard solution to 0 °C.
-
Slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous THF.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Deprotection
-
Cool the reaction mixture to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Dissolve the crude residue in THF (0.5 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once deprotection is complete, concentrate the mixture and purify by flash column chromatography to yield the final product.
Protocol B: The Halogen-Magnesium Exchange Strategy
This advanced protocol leverages modern organometallic reagents to achieve the transformation in a more step-economical fashion, avoiding the need for separate protection and deprotection steps. The key is to use a commercial Grignard reagent to first deprotonate the alcohol, forming a magnesium alkoxide, and then employ a powerful "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), to perform a selective halogen-magnesium exchange at low temperature.[13][14][15] This strategy has been successfully applied to other substrates bearing acidic protons, such as carboxylic acids.[16]
Rationale and Workflow
The core principle is chemoselectivity. The initial acid-base reaction is rapid and quantitative. The subsequent Br-Mg exchange is kinetically favored at low temperatures, outcompeting potential side reactions. The presence of LiCl breaks down magnesium aggregates, increasing the reagent's reactivity and ensuring a fast exchange even at -20 °C to 0 °C.[13][14]
Caption: Workflow for the Halogen-Magnesium Exchange Strategy.
Detailed Experimental Protocol
One-Pot Synthesis Procedure
-
To a flame-dried, nitrogen-purged flask containing a solution of 5-bromo-2-(methoxymethoxy)benzyl alcohol (1.0 eq) in anhydrous THF (0.5 M), cool the solution to 0 °C.
-
Slowly add methylmagnesium chloride (MeMgCl, ~3 M in THF, 1.0 eq) dropwise. Stir for 20 minutes at 0 °C. This step forms the magnesium alkoxide in situ.
-
In a separate, dry flask under nitrogen, prepare or take a commercial solution of i-PrMgCl·LiCl (1.1 eq, typically ~1.3 M in THF).
-
Cool the solution containing the magnesium alkoxide to -15 °C (using a salt-ice bath).
-
Slowly add the i-PrMgCl·LiCl solution dropwise over 20-30 minutes, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -15 °C for 1.5-2 hours to allow for complete halogen-magnesium exchange.
-
Cool the solution to -20 °C or lower and slowly add a solution of the desired electrophile (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final product.
Experimental Parameters and Troubleshooting
| Parameter | Protocol A (Protection) | Protocol B (Exchange) | Rationale / Comments |
| Key Reagents | TBSCl, Mg turnings, TBAF | MeMgCl, i-PrMgCl·LiCl | Protocol A uses classical reagents; Protocol B requires specialized organometallics. |
| Solvent | DCM (protection), THF (Grignard) | THF | THF is essential for stabilizing Grignard reagents and for the solubility of LiCl complexes.[17] |
| Temperature | 0 °C to RT (protection), Reflux (Grignard) | 0 °C (deprotonation), -15 °C (exchange) | Low temperature in Protocol B is critical for chemoselectivity and stability of the functionalized Grignard.[6] |
| Number of Steps | 3 (Protection, Grignard/Reaction, Deprotection) | 1 (One-pot procedure) | Protocol B offers significant step-economy, reducing overall synthesis time and potential material loss. |
| Key Challenge | Ensuring completely anhydrous conditions for Mg insertion. | Handling of air/moisture-sensitive reagents; precise temperature control. | Failure to maintain anhydrous conditions is a primary cause of Grignard reaction failure.[5][18] |
| Troubleshooting | Failed Initiation: Activate Mg with iodine, 1,2-dibromoethane, or sonication.[11] | Low Yield: Ensure slow addition and maintenance of low temperatures to prevent side reactions or decomposition. Check the titer of organometallic reagents. | MOM Cleavage: If MOM group cleavage is observed, consider using a non-coordinating solvent like toluene for the Grignard reaction step.[6] |
Conclusion
The successful preparation of the Grignard reagent from 5-bromo-2-(methoxymethoxy)benzyl alcohol is readily achievable through careful methodological selection. The Protective Group Strategy (Protocol A) offers a robust and dependable route, ideal for ensuring success without requiring specialized reagents. For syntheses where efficiency and step-economy are paramount, the Halogen-Magnesium Exchange Strategy (Protocol B) provides an elegant and powerful one-pot solution. The choice between these protocols will depend on the specific project requirements, scale, and the availability of advanced organometallic reagents. Both methods underscore the importance of understanding fundamental chemical principles to overcome the challenges posed by complex, multifunctional molecules in modern chemical research.
References
- Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison Chemistry Department.
-
Turbo Grignard Reagent. (2015, January 10). Chem-Station International Edition. Retrieved from [Link]
-
Formation Of Grignard Reagent Mechanism. (2020, July 24). Organic Chemistry - YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reagent - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
17.8: Protection of Alcohols. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
The mechanism of Grignard reaction: finally unravelled. (2024, May 31). OperaChem. Retrieved from [Link]
-
Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. RSC Advances, 5(29), 22847-22861. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved from [Link]
-
Knochel-Hauser Base. (2015, January 12). Chem-Station International Edition. Retrieved from [Link]
-
Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Britton, J., Raston, C. L., & Stubbs, K. A. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1356-1363. Retrieved from [Link]
-
Kopp, F., & Knochel, P. (2007). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. Chemical Communications, (19), 1941-1943. Retrieved from [Link]
-
Barbier reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Barl, N. M., Werner, V., & Sämann, C. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827. Retrieved from [Link]
-
Barbier Reaction: Mechanism & Examples. (2025, March 29). NROChemistry. Retrieved from [Link]
-
Barbier Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Illinois Chicago Chemistry. Retrieved from [Link]
-
C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling. (2024, November 14). The Journal of Organic Chemistry. Retrieved from [Link]
-
Grignard Reagent and Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Continuous flow magnetisation of functionalized heterocycles and acrylates with the Knochel-Hauser base (TMPMgCl·LiCl). (n.d.). Vapourtec. Retrieved from [Link]
-
Grignard Reagent. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? (2016, August 14). Green Chemistry International. Retrieved from [Link]
-
Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and. (2019, April 9). Vapourtec. Retrieved from [Link]
-
Grignard Reagents : Definition, Preparation, Chemical Properties. (n.d.). Allen Overseas. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved from [Link]
-
1. Grignard Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Kim, S., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1801. Retrieved from [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 13. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. kanto.co.jp [kanto.co.jp]
- 16. Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
Using 5-bromo-2-(methoxymethoxy)benzyl alcohol as a pharmaceutical intermediate
Application Note: 5-Bromo-2-(methoxymethoxy)benzyl alcohol as a Strategic Pharmaceutical Intermediate
Abstract
5-Bromo-2-(methoxymethoxy)benzyl alcohol is a high-value bifunctional scaffold used in the synthesis of complex pharmacophores, including SGLT2 inhibitors and kinase inhibitors. Its strategic value lies in the orthogonality of its three functional groups: a reactive aryl bromide (C-5), a chemically stable but removable methoxymethoxy (MOM) protecting group (C-2), and a versatile benzylic alcohol (C-1). This guide provides a validated workflow for its synthesis from 5-bromosalicylaldehyde, followed by protocols for its application in Palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Profile & Strategic Utility
The molecule functions as a "linchpin" intermediate. Its design allows for sequential functionalization without cross-reactivity.
| Functional Group | Position | Reactivity Mode | Strategic Role |
| Aryl Bromide | C-5 | Pd-Catalyzed Coupling / Li-Halogen Exchange | Primary handle for carbon-carbon bond formation (e.g., biaryl synthesis). |
| MOM Ether | C-2 | Acid-Labile Protecting Group | Masks the phenol to prevent catalyst poisoning; directs ortho-lithiation if needed. |
| Benzyl Alcohol | C-1 | Electrophile (after activation) or Nucleophile | Can be oxidized to aldehyde, converted to benzyl halide, or used in Mitsunobu reactions. |
Reactivity Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Part 2: Validated Synthesis Protocol
Objective: Synthesis of 5-bromo-2-(methoxymethoxy)benzyl alcohol starting from 5-bromosalicylaldehyde. Rationale: Direct protection of 5-bromo-2-hydroxybenzyl alcohol (the diol) often leads to mixtures of mono- and di-protected products. The "Protection-First, Reduction-Second" route guarantees regioselectivity.
Step 1: MOM Protection of 5-Bromosalicylaldehyde
-
Reagents: 5-Bromosalicylaldehyde (1.0 equiv), Methoxymethyl chloride (MOM-Cl, 1.2 equiv), Diisopropylethylamine (DIPEA, 1.5 equiv), DCM (Dichloromethane).
-
Safety Warning: MOM-Cl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.
-
Dissolve 5-bromosalicylaldehyde (20.0 g, 100 mmol) in anhydrous DCM (200 mL) under Nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (26 mL, 150 mmol) dropwise.
-
Slowly add MOM-Cl (9.1 mL, 120 mmol) via syringe pump or dropping funnel over 30 minutes to control exotherm.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.6) should disappear, replaced by the MOM-ether (Rf ~0.75).
-
-
Quench: Add saturated NaHCO₃ solution (100 mL). Separate layers.
-
Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Yield: Expect >90% yield of a pale yellow oil or low-melting solid.
Step 2: Reduction to Benzyl Alcohol
-
Reagents: Sodium Borohydride (NaBH₄, 0.6 equiv), Methanol/THF (1:1).
-
Dissolve the crude MOM-protected aldehyde from Step 1 in MeOH/THF (1:1, 150 mL).
-
Cool to 0°C.
-
Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 15 minutes. (Gas evolution will occur).[1][2][3]
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Carefully add Acetone (10 mL) to consume excess hydride, then concentrate to remove bulk solvents.
-
Partition residue between EtOAc and Water.[4] Wash organic layer with Brine.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient 9:1 to 7:3).
-
Product: Colorless oil or white solid.
Part 3: Application Protocol (Suzuki-Miyaura Coupling)
This protocol demonstrates the stability of the MOM group under basic cross-coupling conditions.
Reaction: 5-bromo-2-(methoxymethoxy)benzyl alcohol + Phenylboronic acid
Reagents & Conditions
-
Substrate: 1.0 equiv (Title Compound)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[4]
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Palladium catalyst. Seal the vial and purge with Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous K₂CO₃ (1.5 mL) via syringe.
-
Heating: Heat the mixture to 85°C for 12 hours.
-
Note: The MOM group prevents the formation of phenoxide, which can coordinate to Pd and slow down the catalytic cycle.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Analysis: The product will retain the benzyl alcohol and MOM ether.
-
Validation: 1H NMR will show the disappearance of the MOM protons (singlet at ~3.4 ppm) if deprotection accidentally occurred (unlikely under basic conditions).
-
Experimental Workflow Diagram
Part 4: Deprotection Dynamics
The MOM group is robust against bases and reducing agents but extremely sensitive to acid.
-
Standard Deprotection: Treat the coupled product with 6M HCl in Methanol (1:5 ratio) at RT for 2 hours.
-
Mild Deprotection: For acid-sensitive substrates, use CBr₄/iPrOH at reflux.
-
Mechanism: Acid protonates the ether oxygen, leading to the ejection of a methoxymethyl cation (trapped by solvent) and release of the free phenol.
References
-
MOM Protection Protocols
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability).
-
Berliner, M. A., & Belecki, K. (2005).[6] "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Haloalkyl Ethers." Journal of Organic Chemistry. Link
-
Suzuki Coupling of Protected Phenols
-
Synthesis of Salicyl Alcohol Derivatives
-
Babu, S. G., et al. (2022). "Synthesis and Molecular Modeling Study of Bromo-Dimethoxybenzaldehydes." SciELO. (Provides analogous bromination/protection conditions). Link
-
-
Safety Data
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOM Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Navigating the Lability of MOM-Protected Arenols: A Technical Guide to the Stability of 5-bromo-2-(methoxymethoxy)benzyl alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize methoxymethyl (MOM) as a protecting group for phenolic hydroxyls, specifically focusing on the stability of 5-bromo-2-(methoxymethoxy)benzyl alcohol under acidic conditions. In multi-step organic synthesis, the predictable and selective cleavage of protecting groups is paramount.[1] The MOM group, while robust in many contexts, can exhibit unexpected lability, leading to premature deprotection and compromised synthetic efficiency. This document provides a comprehensive troubleshooting framework, detailed experimental protocols, and an in-depth FAQ section to navigate the nuances of MOM group stability in this specific chemical environment.
Understanding the System: Electronic and Steric Influences
The stability of the MOM ether in 5-bromo-2-(methoxymethoxy)benzyl alcohol is a function of several competing factors. The MOM group, an acetal, is inherently susceptible to acid-catalyzed hydrolysis.[2] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free alcohol.
The electronic nature of the aromatic ring plays a crucial role. The bromine atom at the 5-position is an electron-withdrawing group via induction, which decreases the electron density of the aromatic ring and, consequently, the Lewis basicity of the phenolic oxygen.[3] This reduced basicity can, in principle, slightly decrease the rate of the initial protonation step, potentially stabilizing the MOM group compared to electron-rich systems. However, the overall reactivity is often dominated by the stability of the carbocation intermediate formed during cleavage.
Frequently Asked Questions (FAQs)
Q1: I'm observing premature deprotection of the MOM group on 5-bromo-2-(methoxymethoxy)benzyl alcohol during my reaction workup with dilute aqueous HCl. I thought MOM ethers were more stable than that. What's happening?
A1: While MOM ethers are generally stable to weakly acidic conditions, their lability is highly dependent on the specific acid, solvent, temperature, and substrate.[4] The term "dilute HCl" can encompass a wide range of effective pH values. Standard aqueous workups, if not properly buffered or if localized high concentrations of acid occur, can be sufficient to catalyze the hydrolysis of the MOM group. The presence of a protic solvent like water or methanol facilitates the protonation and subsequent capture of the resulting oxocarbenium ion. It is also possible that other components in your reaction mixture are acting as Lewis acids or generating acidic species in situ, contributing to the cleavage.[5]
Q2: Can I use silica gel chromatography to purify my MOM-protected compound without risking deprotection?
A2: Caution is advised. Standard silica gel is inherently acidic and can certainly cause partial or complete cleavage of acid-labile protecting groups like MOM ethers.[5] The extent of deprotection will depend on the activity of the silica gel, the elution solvent system (protic solvents can exacerbate the issue), and the residence time of your compound on the column. To mitigate this risk, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v in the eluent), or by using commercially available deactivated silica gel. Alternatively, other purification techniques like crystallization or chromatography on a different stationary phase (e.g., alumina) could be considered.
Q3: I need to perform a reaction under acidic conditions, but I want to keep the MOM group intact. What are my options?
A3: The key is to carefully select the acidic reagent and reaction conditions. Generally, you should use the mildest possible acidic conditions that will effect your desired transformation. Aprotic Lewis acids in non-polar, anhydrous solvents at low temperatures are often less prone to cleaving MOM ethers than Brønsted acids in protic solvents.[6] It is highly recommended to perform a stability study of your specific substrate under various acidic conditions to determine a safe operating window (see Protocol 2 for a general method).
Q4: How does the stability of the MOM group on this substituted phenol compare to a MOM-protected aliphatic alcohol?
A4: Aromatic MOM ethers, such as the one in your compound, can exhibit different reactivity compared to their aliphatic counterparts.[7] The direct attachment of the oxygen to the sp²-hybridized carbon of the benzene ring influences the bond strengths and electron distribution within the MOM group.[8] While a comprehensive quantitative comparison would require specific kinetic studies, it is generally observed that phenolic MOM ethers are readily cleaved under acidic conditions.
Troubleshooting Guide: Unexpected MOM Group Cleavage
This section addresses common scenarios where the MOM group in 5-bromo-2-(methoxymethoxy)benzyl alcohol is unexpectedly removed.
| Scenario | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Deprotection during a Lewis acid-catalyzed reaction (e.g., with TiCl₄, AlCl₃) | Strong Lewis acids can coordinate to the ether oxygens of the MOM group, activating it for cleavage.[5] | 1. Lower the reaction temperature: This can often disfavor the deprotection pathway, which may have a higher activation energy than your desired reaction. 2. Use a milder Lewis acid: Screen less aggressive Lewis acids such as ZnCl₂, MgBr₂, or Sc(OTf)₃. 3. Change the solvent: A less polar, non-coordinating solvent may reduce the Lewis acidity of the catalyst. 4. Consider an alternative protecting group: If the reaction is incompatible with the MOM group, a more robust protecting group like a benzyl ether may be necessary.[4] |
| Cleavage during a reaction involving silylating agents (e.g., TMSOTf, TBSCl) | Silylating reagents can act as Lewis acids or generate trace amounts of strong acids (e.g., HCl, TfOH) in the presence of moisture, leading to rapid MOM deprotection.[5] | 1. Ensure strictly anhydrous conditions: Use freshly distilled solvents and flame-dried glassware. 2. Add a non-nucleophilic base: A proton sponge or hindered amine like 2,6-lutidine can scavenge any in situ generated acid. 3. Choose a different silylating agent: If possible, use a less acidic silylating agent. |
| Deprotection during an oxidative workup (e.g., after ozonolysis) | The workup conditions for some oxidations can be acidic or generate acidic byproducts.[5] | 1. Use a reductive workup: If compatible with your desired product, use a reductive workup (e.g., with dimethyl sulfide or zinc dust). 2. Buffer the workup: Carefully neutralize any acidic species during the workup procedure. |
Experimental Protocols
Protocol 1: Controlled Acidic Deprotection of 5-bromo-2-(methoxymethoxy)benzyl alcohol
This protocol describes a standard method for the complete removal of the MOM group using methanolic HCl.
Materials:
-
5-bromo-2-(methoxymethoxy)benzyl alcohol
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in methanol to a concentration of 0.1-0.2 M.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 equiv or a few drops).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the crude 5-bromo-2-hydroxybenzyl alcohol, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Assessing MOM Group Stability
This protocol provides a framework for testing the stability of your MOM-protected compound under various acidic conditions in parallel.
Materials:
-
5-bromo-2-(methoxymethoxy)benzyl alcohol
-
A set of small reaction vials with stir bars
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
A selection of acidic reagents to test (e.g., Trifluoroacetic acid (TFA), Acetic acid (AcOH), p-Toluenesulfonic acid (p-TsOH), various Lewis acids)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or LC signal)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Prepare a stock solution of your MOM-protected compound and an internal standard in a suitable anhydrous solvent.
-
In separate vials, add a defined amount of the stock solution.
-
To each vial, add a different acidic reagent at a specific concentration (e.g., 0.1, 0.5, 1.0 equiv). Include a control vial with no acid.
-
Stir the reactions at a set temperature (e.g., room temperature).
-
At regular time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial, quench it with a basic solution (e.g., a drop of triethylamine in a small amount of solvent), and analyze by TLC, LC-MS, or ¹H NMR to determine the ratio of starting material to the deprotected product.
-
Compile the data to create a stability profile for your compound under the tested conditions.
Data & Visualization
Table 1: Relative Lability of MOM Group under Various Acidic Conditions
| Acidic Reagent | Typical Conditions | Relative Rate of Cleavage | Notes |
| HCl (aq. or in MeOH) | RT to 50°C | Fast | A standard and effective method for complete deprotection.[9] |
| Trifluoroacetic acid (TFA) | DCM, 0°C to RT | Fast | Often used for deprotection of acid-sensitive substrates. |
| p-Toluenesulfonic acid (p-TsOH) | MeOH, RT to reflux | Moderate | A milder Brønsted acid option. |
| Acetic Acid (AcOH) | THF/H₂O, RT to reflux | Slow to Moderate | Generally requires elevated temperatures for significant cleavage.[5] |
| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | DCM, -78°C to RT | Variable (Fast to Moderate) | Highly dependent on the specific Lewis acid and substrate.[5] |
| Silica Gel (during chromatography) | Eluent dependent | Slow to Moderate | Can be a source of unexpected deprotection.[5] |
Diagrams
Caption: Mechanism of acid-catalyzed MOM group deprotection.
Caption: Troubleshooting decision tree for unexpected MOM deprotection.
References
-
total-synthesis.com. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7165-7173. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Sabitha, G., Yadav, J. S., Reddy, B. V. S., & Abraham, S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149-1151. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Unacademy. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 8). What is the reason for the acidic character in phenols?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
Sources
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. sips.org.in [sips.org.in]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting low conversion in oxidation of MOM-protected benzyl alcohols
Technical Support Center: Oxidation Chemistry & Protecting Groups Subject: Troubleshooting Low Conversion in Oxidation of Substrates Containing MOM-Protected Benzyl Alcohols Ticket ID: OX-MOM-BN-001 Status: Open
Executive Summary
You are encountering low conversion or stalling during the oxidation of an alcohol in a substrate that also contains a Methoxymethyl (MOM)-protected benzyl alcohol .
While MOM ethers are generally stable under basic and mild oxidative conditions, they present two specific failure modes in oxidation reactions: Lewis Acid Chelation (stalling the catalyst) and Acid-Catalyzed Hydrolysis (decomposition leading to apparent low yields).
This guide addresses the chemo-selectivity required to oxidize a free hydroxyl group without degrading the MOM ether or allowing the MOM ether to inhibit the oxidant.
Part 1: Diagnostic Workflow
Before altering your protocol, determine the specific mechanism of failure using this decision matrix.
Figure 1: Diagnostic logic for identifying whether the MOM group is inhibiting the reaction or decomposing.
Part 2: Technical Deep Dive & Causality
The "Chelation Trap" (Stalled Conversion)
The Phenomenon: The reaction starts but stalls at 30-50% conversion. Adding more oxidant has little effect. The Cause: MOM ethers contain two oxygen atoms capable of bidentate coordination. If you are using metal-based oxidants (PCC, PDC, TPAP) or Lewis-acid-mediated protocols, the MOM group can coordinate to the metal center. This sequesters the catalyst, preventing it from activating the target hydroxyl group. Evidence:
-
Reaction turns dark/precipitates early (catalyst crash-out).
-
Substrate is recovered unchanged.[1]
The "Acid Spike" (Decomposition)
The Phenomenon: TLC shows consumption of starting material, but the desired carbonyl product is missing or low yield. New spots appear (often polar).
The Cause: The MOM group is an acetal (
-
Swern Oxidation Risk: The intermediate alkoxysulfonium ion generates HCl/Et
NHCl upon base addition. If the temperature rises above -60°C before the base is fully incorporated, or if the base is insufficient, transient HCl will cleave the MOM group. -
Jones/Chromic Acid: These are highly acidic and will strip the MOM group immediately, leading to complex mixtures of deprotected diols and over-oxidized byproducts.
Part 3: Optimized Protocols
Protocol A: Buffered Swern Oxidation (For Acid-Sensitive MOM Groups)
Best for: Large scale, cost-efficiency, primary alcohols.
The "Trick": The standard Swern generates acid byproducts. We introduce a non-nucleophilic base during the activation step or ensure strict temperature adherence to prevent MOM cleavage.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (
) or DIPEA (5.0 equiv) — Note the excess. -
Dichloromethane (DCM), anhydrous.
Step-by-Step:
-
Activation: Cool DCM (0.2 M relative to substrate) to -78°C . Add Oxalyl Chloride.[1][2][3][4] Dropwise add DMSO (dissolved in minimal DCM) over 15 min. Gas evolution (
) occurs.[2] Stir for 30 min. -
Substrate Addition: Dissolve the MOM-protected substrate in DCM. Add slowly to the Swern reagent at -78°C. Do not let temp rise above -70°C.
-
The Critical Step (Stirring): Stir for 45-60 min at -78°C. The alkoxysulfonium intermediate is formed here.
-
Elimination (Base Addition): Add DIPEA or
(5 equiv) dropwise.-
Crucial Modification: For extremely labile MOM groups, add 2 equiv of Pyridine prior to the amine to act as a buffer.
-
-
Warm Up: Allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
(not , which is slightly acidic).
Protocol B: Dess-Martin Periodinane (DMP) (For Chelation-Prone Substrates)
Best for: Small scale, high value, valuable late-stage intermediates.
Why it works: DMP is a hypervalent iodine species. It is not a Lewis acid and does not require acidic activation. It avoids the "Chelation Trap" because the iodine center is sterically bulky and electronically distinct from transition metals.
Step-by-Step:
-
Dissolve substrate in DCM (0.1 M).
-
Add solid
(1.0 equiv) directly to the flask (buffers any residual acetic acid in the DMP reagent). -
Add DMP (1.2 - 1.5 equiv).
-
Add 1 drop of water (accelerates the breakdown of the intermediate periodinane species).
-
Stir at RT.[5] Conversion usually complete in <2 hours.
-
Workup: Quench with 1:1 mixture of Sat.
and Sat. (Sodium Thiosulfate) to destroy excess oxidant and iodine byproducts.
Part 4: Comparative Data Table
| Feature | Swern Oxidation | Dess-Martin (DMP) | TPAP / NMO | PCC / PDC |
| MOM Compatibility | Moderate (Requires T < -70°C) | Excellent (Neutral pH) | Good (Mild) | Poor (Acidic/Chelating) |
| Risk Factor | Acid hydrolysis if warmed too fast | Steric hindrance on very bulky substrates | Chelation to Ru center | Chromium waste / Acid |
| Conversion Speed | Fast (once base added) | Fast (30 min - 2 hr) | Slow (Catalytic cycle) | Moderate |
| Recommendation | Use for Scale-up (with buffer) | Primary Recommendation for Troubleshooting | Use if DMP fails | Avoid |
Part 5: Frequently Asked Questions (FAQ)
Q1: I am trying to oxidize the MOM ether itself to an ester (or aldehyde). Why is nothing happening?
A: Standard alcohol oxidations (Swern, DMP, PCC) do not oxidize ethers. They only react with free
Q2: My reaction turns black and gummy immediately upon adding the substrate to the Swern reagent. A: This indicates decomposition. The "activated DMSO" (chlorodimethylsulfonium chloride) is electrophilic. If your benzyl ring is electron-rich (e.g., p-methoxy), the Swern reagent might be attacking the aromatic ring (Pummerer-type rearrangement) rather than the alcohol.
-
Fix: Switch to IBX or DMP , which do not have this electrophilic sulfur species.
Q3: Can I use Pyridinium Chlorochromate (PCC)?
A: We advise against it. PCC is acidic (
Q4: I see 50% conversion by NMR, but the product spot on TLC is barely visible.
A: Check your workup. Benzaldehydes are susceptible to air oxidation to benzoic acids, and MOM-protected molecules can be water-soluble depending on the chain. Ensure you are not losing product to the aqueous layer during the
Part 6: References
-
MOM Group Stability & Deprotection:
-
Swern Oxidation Mechanism & Side Reactions:
-
Dess-Martin Periodinane (DMP) Applications:
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
-
-
Chelation Effects in Oxidation:
-
Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis. Synthesis, 1994(07), 639-666. (Discusses coordination issues with heteroatoms).
-
Sources
Preventing debromination during lithiation of 5-bromo-2-(methoxymethoxy)benzyl alcohol
Topic: Preventing Debromination of 5-Bromo-2-(methoxymethoxy)benzyl alcohol
Executive Summary
You are likely experiencing Lithium-Halogen Exchange (Li-Br exchange) instead of the desired Directed Ortho Metalation (DoM) .[1]
This is a classic chemoselectivity conflict. The bromine atom at the C5 position is highly susceptible to nucleophilic attack by alkyllithiums (
Module 1: The Core Mechanism (Why it fails)
The failure stems from the dual reactivity of your substrate. It contains two competing reactive sites:[2]
-
The C5-Br Bond: Vulnerable to nucleophilic attack (Li-Hal exchange).[1] This is fast, exothermic, and irreversible with alkyllithiums.
-
The C3-H Bond: Vulnerable to deprotonation (DoM).[1] This is driven by the coordination of the Lithium to the MOM oxygens.
The Rule:
- -BuLi acts as a Nucleophile toward Bromine.[1] Result: Debromination .
-
LDA/LiTMP acts as a Base toward Protons.[1] Result: Stable Lithiation .
Visualizing the Conflict
Figure 1: Mechanistic divergence between nucleophilic attack (
Module 2: The Gold Standard Protocol
To ensure reproducibility and prevent debromination, follow this protocol. It prioritizes the stability of the aryl bromide.
Step 1: Substrate Preparation (Protection)
Recommendation: Do not lithiate the free benzyl alcohol if possible. The alkoxide formed consumes 1 equivalent of base and can lower solubility.
-
Action: Protect the benzylic alcohol as a TBS ether (tert-butyldimethylsilyl) or TIPS ether .[1]
-
Why? Silyl ethers are stable to LDA at -78°C and prevent the formation of complex dianion aggregates.
Step 2: Reagent Selection
| Component | Recommendation | Technical Rationale |
| Base | LDA (Lithium Diisopropylamide) | Steric bulk prevents attack on Br; pKa (~36) is sufficient to deprotonate ortho to MOM.[1] |
| Solvent | Anhydrous THF | Essential for coordinating the Li species to the MOM group (DoM mechanism). |
| Additive | None (initially) | Avoid HMPA/TMEDA unless reactivity is low; they can sometimes promote "Halogen Dance" (migration of the Li).[1] |
| Temp | -78°C (Internal) | Crucial. Higher temps (> -40°C) allow the Li to migrate or the Br to undergo scrambling. |
Step 3: The Execution (Step-by-Step)
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Base Generation:
-
Substrate Addition:
-
Metalation Period:
-
Stir at -78°C for 1 hour .
-
Observation: The solution may turn light yellow/orange.
-
-
Quench:
Module 3: Troubleshooting & FAQs
Q1: I must use the free alcohol (unprotected). Can I still do it?
Yes, but it is riskier.
-
Protocol Adjustment: You must use 2.2 equivalents of LDA .
-
The first eq removes the -OH proton (forming the Li-alkoxide).
-
The second eq performs the DoM at C3.
-
-
Risk: The Li-alkoxide can act as a secondary directing group, potentially competing with the MOM group (though MOM is usually stronger). Solubility of the dianion in THF at -78°C can be poor, leading to low yields.
Q2: I used LDA, but I still see some debrominated product. Why?
Possibility A: Residual
-
Fix: Use a slight excess of Diisopropylamine (1.1 eq amine to 1.0 eq
-BuLi) to ensure zero free alkyl lithium remains.
Possibility B: Halogen Dance (Base-Catalyzed Migration). If the reaction warmed up above -60°C, the lithiated species can isomerize. The Lithium at C3 might migrate to C4 (ortho to Br), and then eliminate LiBr to form a benzyne, or scramble.
-
Fix: Keep the reaction strictly at -78°C.
Q3: Can I use "Turbo-Grignard" (
-PrMgCl·LiCl)?
Not for DoM, usually.
Turbo-Grignards are excellent for doing Halogen-Magnesium exchange.[1] If you treat your substrate with
Q4: How do I confirm I have the Li at the right spot (C3)?
Perform a Deuterium Quench Study .
-
Quench with
(methanol-d4).[1] -
Run NMR.[5]
-
Success: Integration of aromatic protons shows loss of the signal at C3 (the position between MOM and the lower ring).
-
Failure (Debromination): You will see a proton where Br used to be, and no deuterium incorporation.[1]
-
Module 4: Decision Matrix
Use this flow to determine your next experimental move.
Figure 2: Workflow for selecting the correct stoichiometry and troubleshooting failures.
References
-
Snieckus, V. (1990).[1] Directed ortho metalation.[2][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link
- Foundational text on DoM, establishing the hierarchy of directing groups (MOM > Alkoxide).
-
Schlosser, M. (2005).[1] The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link
- Discusses the competition between hydrogen-metal and halogen-metal exchange, and the use of LDA to prevent debromin
-
BenchChem. (2025).[2] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocols. Link
- Provides specific protocols for MOM-protected bromobenzene derivatives, highlighting the necessity of cryogenic conditions.
-
Leroux, F., Schlosser, M., et al. (2004).[1] The "Halogen Dance" Reaction on Aromatics. In Organolithiums in Enantioselective Synthesis. Link
- Explains the mechanism of base-catalyzed halogen migration, a key risk factor if temper
Sources
- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 5-bromo-2-(methoxymethoxy)benzyl alcohol after synthesis
Technical Support Center: Purification of 5-Bromo-2-(methoxymethoxy)benzyl alcohol
Case ID: 5-Br-MOM-BnOH-Purification Status: Active Priority: High (Stability Risk)
Executive Summary & Compound Profile
User Warning: This compound contains a Methoxymethyl (MOM) ether protecting group.[1][2][3] While robust under basic conditions, the MOM group is acid-labile . Standard acidic workups (e.g., 1M HCl quench) often used for benzyl alcohol reductions will hydrolyze the acetal, reverting your product to the phenol (5-bromo-2-hydroxybenzyl alcohol).
| Property | Description |
| Target Molecule | 5-bromo-2-(methoxymethoxy)benzyl alcohol |
| Common State | Viscous oil or low-melting solid (depending on purity). |
| Polarity | Moderate. More polar than the aldehyde precursor; less polar than the deprotected phenol. |
| Key Risk | Hydrolysis of MOM group during workup/purification. |
| Storage | < -20°C, under Argon. MOM ethers can generate formaldehyde upon decomposition. |
The "Emergency Room": Troubleshooting & Triage
Q: I quenched my NaBH₄ reduction with 1M HCl, and now my TLC shows a new, very polar spot. What happened?
A: You likely cleaved the MOM group. The MOM moiety is an acetal (
-
Fix: If you must quench borohydrides in the future, use Water , Saturated NH₄Cl (briefly), or Acetone .[4] Never use strong mineral acids with MOM groups.
Q: My crude product is a sticky white paste that won't dissolve in ether/ethyl acetate. Is this my product? A: No, this is likely boron-complex emulsion . Benzyl alcohols formed via borohydride reduction often trap boron salts, creating a gummy mess.
-
Fix: Use the Fieser Workup or a Tartrate Wash (see Protocols below) to solubilize the boron salts into the aqueous layer.
Q: I tried to crystallize from hot ethanol, but it oiled out. Why? A: Benzyl alcohols with "greasy" protecting groups (like MOM) and halogens often have low melting points. Small impurities (unreacted aldehyde) depress the melting point further, leading to "oiling out."
-
Fix: Switch to Flash Chromatography . It is the only reliable method to remove the aldehyde impurity which prevents crystallization.
Decision Matrix: Purification Strategy
Use this logic flow to determine the correct purification route for your specific crude mixture.
Caption: Decision tree for selecting purification method based on crude purity.
Detailed Protocols
Protocol A: Flash Column Chromatography (Recommended)
Best for: Removing unreacted aldehyde and preventing "oiling out."
Stationary Phase: Silica Gel (230-400 mesh).[5] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Column Preparation: Pack a silica column with 100% Hexanes .
-
Pro Tip: Add 1% Triethylamine (Et₃N) to the column during packing if your silica is highly acidic (pH < 5), though MOM is usually stable on neutral silica.
-
-
Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂ (DCM) or Toluene. Avoid loading with pure EtOAc as it broadens bands.
-
Elution Gradient:
-
0–5% EtOAc: Elutes non-polar impurities (if any).
-
10–15% EtOAc: Elutes unreacted 5-bromo-2-(methoxymethoxy)benzaldehyde (Run TLC to confirm; aldehyde moves faster than alcohol).
-
20–35% EtOAc: Elutes 5-bromo-2-(methoxymethoxy)benzyl alcohol (Product).
-
>50% EtOAc: Elutes deprotected phenol (impurity).
-
-
Collection: Pool fractions containing the product. Evaporate solvent at < 40°C.[4]
Protocol B: Workup for Boron Removal (The "Fieser" Method)
Use this BEFORE purification if you used NaBH₄/LiAlH₄.
If you have
-
Add
mL of Water .[4][6] -
Add
mL of 15% Aqueous NaOH . -
Add
mL of Water . -
Warm to room temperature and stir for 15 minutes. The boron salts will form a granular white precipitate that is easily filtered off, leaving the product in the organic filtrate.
Stability & Storage FAQs
Q: Can I store the purified alcohol in CDCl₃ for NMR analysis later? A: No. Chloroform (CDCl₃) is naturally acidic (forms HCl over time). This acidity is sufficient to cleave the MOM group upon prolonged storage.
-
Recommendation: Run the NMR immediately or filter the CDCl₃ through basic alumina before use. Store the bulk compound neat or in Benzene-d6/DMSO-d6.
Q: Is the MOM group stable to the subsequent reaction (e.g., converting alcohol to bromide)? A: It depends on the reagents.
-
PBr₃ (Phosphorus Tribromide): Risky. Generates HBr in situ.
-
CBr₄ / PPh₃ (Appel Reaction): Safe. This conditions are neutral and widely used for MOM-protected benzyl alcohols [1].
-
Mesyl Chloride / Et₃N: Safe. Basic conditions preserve the MOM ether.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
MOM Group Stability Data. BenchChem Technical Support. Accessed 2024.[7]
-
Standard Borohydride Workup (Fieser Method). Organic Chemistry Portal.
-
Synthesis of Benzyl Alcohols via Reduction. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2765346A - Alcohols by borohydride reduction of - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Overcoming steric hindrance in cross-coupling of ortho-substituted aryl bromides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the cross-coupling of sterically hindered ortho-substituted aryl bromides. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to overcome challenges in your own laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and resolve the problem.
Problem: Low to No Conversion of Starting Material
This is one of the most common challenges when dealing with sterically demanding substrates. The increased bulk around the reaction center can impede multiple steps in the catalytic cycle.
Q1: I've set up a Suzuki-Miyaura coupling with an ortho,ortho'-disubstituted aryl bromide, and after the specified reaction time, I see mostly unreacted starting material. Where should I start troubleshooting?
A1: When faced with low or no conversion, a systematic evaluation of your reaction components and conditions is critical. Here’s a workflow to pinpoint the issue:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: I'm attempting a Buchwald-Hartwig amination with an ortho-substituted aryl bromide and a primary amine, but the reaction is sluggish. How can I improve the rate and yield?
A2: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[1] The choice of ligand is paramount for success with these challenging substrates.
-
Ligand Selection: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are essential.[2][3] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[3] Furthermore, their steric bulk can facilitate the final reductive elimination step.[2] Consider screening ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., BippyPhos) families.[4][5]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.[6]
-
Palladium Precatalyst: Using a palladacycle precatalyst can lead to a more rapid and efficient generation of the active Pd(0) catalyst in situ, which can be beneficial for challenging couplings.[7][6]
Problem: Significant Side Product Formation
Even when conversion is observed, side reactions can dramatically lower the yield of the desired product.
Q3: In my Suzuki-Miyaura reaction, I'm observing a significant amount of a biaryl product derived from the homocoupling of my boronic acid. What causes this, and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[7][8]
To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[9][10]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
-
Use High-Purity Reagents: Ensure your palladium source and ligands are of high quality.
-
Palladium Precatalyst: Using a precatalyst that rapidly generates the active Pd(0) species can sometimes outcompete the pathways leading to homocoupling.[7]
Q4: I'm seeing a lot of dehalogenated aryl bromide in my crude reaction mixture. What is the cause of this side product?
A4: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another frequent side reaction.[9] This can occur through a couple of mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture. In some cases, the base itself can be a source of hydride. To mitigate dehalogenation:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using anhydrous salts as bases (e.g., K₃PO₄) and ensuring they are stored in a desiccator is good practice.
-
Choice of Base and Solvent: Switching to a non-hydroxide base and a non-protic solvent can be beneficial.[9]
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation.[9]
Q5: My boronic acid seems to be decomposing over the course of the reaction, leading to a stalled reaction. What is happening?
A5: This is likely due to protodeboronation, where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[9][11] This is a well-known decomposition pathway for boronic acids, especially under basic conditions.[11]
To address protodeboronation:
-
Use More Stable Boron Reagents: Consider using boronic esters, such as pinacol esters, or potassium aryltrifluoroborates, which are generally more stable under reaction conditions.[9][8]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, which can exacerbate decomposition.
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from a small amount of water, excess water can promote protodeboronation.[12][13] Optimizing the water content or running the reaction under anhydrous conditions may be necessary.
Frequently Asked Questions (FAQs)
Q6: Why are bulky, electron-rich phosphine ligands so critical for the cross-coupling of ortho-substituted aryl bromides?
A6: The success of these challenging couplings hinges on the properties of the phosphine ligand, which influences the key steps of the catalytic cycle.[2][3][14]
Caption: Influence of ligand properties on the catalytic cycle.
Q7: How do I choose the right ligand for my specific substrates?
A7: While general principles apply, the optimal ligand is often substrate-dependent. Therefore, screening a small panel of ligands is a practical approach. Below is a table summarizing some commonly used ligands for hindered substrates.
| Ligand Family | Example Ligands | Typical Applications & Characteristics |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Broadly applicable for Suzuki, Buchwald-Hartwig, and other cross-couplings. The specific choice depends on the nature of the coupling partners (e.g., primary vs. secondary amines).[5] |
| Hartwig Ligands | BippyPhos | Known for high activity in the amination of (hetero)aryl chlorides.[4] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating and bulky, effective for activating unreactive aryl chlorides and bromides.[2][15] Can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust bonds with palladium, offering high thermal stability. Often used with PEPPSI-type precatalysts.[7] |
Q8: What is the role of the base in a Suzuki-Miyaura coupling, and how do I select the best one?
A8: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12][16] It activates the organoboron species, typically by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[17]
For sterically hindered substrates, a stronger base is often required to facilitate the challenging transmetalation step.[17]
-
Common choices: K₃PO₄, Cs₂CO₃, K₂CO₃, and NaOtBu.
-
Solubility: The solubility of the base can be a factor; for instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.[6]
-
Hydroxide bases (e.g., NaOH, KOH): While effective, they can sometimes promote side reactions like dehalogenation, especially in the presence of protic solvents.[17]
Q9: Can temperature negatively impact my reaction?
A9: Yes. While heating is often necessary to overcome the activation barriers associated with hindered substrates, excessive temperatures can be detrimental. High temperatures can lead to catalyst decomposition (formation of palladium black), which reduces the concentration of the active catalyst and can lead to lower yields.[18] It is often best to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[18]
Q10: Are there alternatives to palladium catalysis for these types of transformations?
A10: While palladium catalysis is the most common and versatile method, other transition metals have been explored for cross-coupling reactions. For instance, iron-catalyzed cross-coupling has been shown to be effective for coupling sterically hindered Grignard reagents with allyl bromides.[19] Additionally, copper-iron catalyzed systems have been developed for the N-arylation of sulfonamides with hindered aryl chlorides.[20] However, for the general cross-coupling of ortho-substituted aryl bromides, palladium-based systems remain the most broadly applicable and well-understood.
Experimental Protocol Example: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
This protocol is a general starting point and may require optimization for your specific substrates.
Reaction: Coupling of 2,6-dimethylbromobenzene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
2,6-Dimethylbromobenzene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add 2,6-dimethylbromobenzene (1 mmol) and phenylboronic acid (1.5 mmol).
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide is intended to provide a solid foundation for troubleshooting and understanding the complexities of cross-coupling reactions with sterically hindered substrates. Successful outcomes often rely on a careful and systematic approach to optimization.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv [Link]
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [Link]
-
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation - Xingwei Li [Link]
-
Ligand design for cross-couplings: phosphines - YouTube [Link]
-
Biaryl Reductive Elimination Is Dramatically Accelerated by Remote Lewis Acid Binding to a 2,2′-Bipyrimidyl–Platinum Complex: Evidence for a Bidentate Ligand Dissociation Mechanism | Organometallics - ACS Publications [Link]
-
Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - NIH [Link]
-
Buchwald–Hartwig amination - Wikipedia [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO [Link]
-
Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition - PMC [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [Link]
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate [Link]
-
Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles - ResearchGate [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs [Link]
-
Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls | Journal of the American Chemical Society [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [Link]
-
The Suzuki Reaction - Chem 115 Myers [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate [Link]
-
Advances in Cross-Coupling Reactions - MDPI [Link]
-
Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed [Link]
-
1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH [Link]
-
Suzuki reaction - Wikipedia [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. escholarship.org [escholarship.org]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aidic.it [aidic.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent systems for 5-bromo-2-(methoxymethoxy)benzyl alcohol recrystallization
Ticket ID: #REC-5B-MOM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to recrystallize 5-bromo-2-(methoxymethoxy)benzyl alcohol . This molecule presents a unique purification challenge due to its "Janus-faced" polarity: it possesses a lipophilic brominated aromatic core masked by a polar, hydrogen-bonding benzyl alcohol tail and a specific protecting group (MOM ether).
Successful isolation requires navigating two critical risks:
-
Oiling Out: Benzyl alcohols with ether substituents often exhibit low melting points and a tendency to form supersaturated oils rather than crystalline lattices.
-
MOM Lability: The methoxymethyl (MOM) acetal is sensitive to trace acids, which can lead to inadvertent deprotection during heating.
This guide provides a validated solvent screening protocol and troubleshooting workflows to ensure high-purity isolation.
Part 1: Solvent System Optimization
The "Golden Ratio" Strategy
For this substrate, single-solvent systems (like pure Ethanol) often fail because the temperature differential between solubility and oiling is too narrow. We recommend a Binary Solvent System using the "Good Solvent / Anti-Solvent" approach.
Recommended Solvent Pairs
Based on the dipole moment and lipophilicity (LogP ~2.5) of the brominated core, the following systems are prioritized:
| System Rank | Solvent A (Dissolver) | Solvent B (Precipitant) | Rationale |
| 1 (Primary) | Ethyl Acetate (EtOAc) | Heptane | Best Balance. EtOAc solubilizes the alcohol/MOM moieties well; Heptane induces controlled nucleation without "crashing" the product as an oil. |
| 2 (Alternative) | Dichloromethane (DCM) | Hexanes | High Solubility. Good if the crude is very gummy. Warning: DCM is volatile; rapid evaporation can cause skinning/crusting. |
| 3 (High T) | Toluene | Heptane | Thermodynamic Control. Higher boiling point allows for slower cooling, promoting better crystal growth. |
| Avoid | Diethyl Ether | Pentane | Too volatile; promotes rapid precipitation of amorphous solids. |
| Avoid | Methanol/Water | N/A | Water often forces brominated aromatics to oil out due to the hydrophobic effect. |
Critical Pre-Requisite: Solvent pH Check
WARNING: The MOM group is an acetal. Industrial grade chlorinated solvents (DCM, CHCl3) or aged Ethyl Acetate can contain trace HCl or Acetic Acid.
-
Protocol: Add 0.1% v/v Triethylamine (Et3N) to your solvent system before heating. This buffers trace acids and prevents MOM hydrolysis.
Part 2: The "Cloud Point" Recrystallization Protocol
Do not simply boil and cool. Use this titration method to stay within the Metastable Zone Width (MSZW) , preventing oil formation.
Step-by-Step Methodology
-
Dissolution: Place crude solid in a flask with a stir bar. Add Solvent A (EtOAc) dropwise with heating (approx. 50-60°C) until just dissolved. Do not use a large excess.
-
Clarification: If insoluble particles remain, filter hot through a glass frit or cotton plug.
-
The Cloud Point: While keeping the solution hot (but not boiling), slowly add Solvent B (Heptane) down the side of the flask.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
The Re-Clear: Add Solvent A dropwise until the solution becomes clear again. This sets the system exactly at saturation.
-
Nucleation: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling.
-
Crucial: If available, add a seed crystal at ~40°C.
-
-
Harvest: Allow to reach room temperature, then cool to 4°C. Filter and wash with cold Solvent B.
Workflow Visualization
The following diagram outlines the logical flow for the screening and execution process.
Caption: Figure 1. Optimized "Cloud Point" workflow with remediation loop for oiling out events.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Diagnosis: The temperature where the solution separates into two liquid phases (Liquid-Liquid Phase Separation, LLPS) is higher than the crystallization temperature. This is common for benzyl alcohols with low melting points. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more Solvent A (EtOAc). This shifts the composition away from the LLPS region.
-
Seed aggressively. You must provide a template for the lattice to form before the oil phase separates.
-
Scratch the glass. Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Q2: I see a new spot on TLC after recrystallization. Did I lose the MOM group?
Diagnosis: Likely acid-catalyzed hydrolysis of the acetal, reverting the MOM-ether back to the phenol. Fix:
-
Check your solvent acidity.
-
Always add 1-2 drops of Triethylamine (Et3N) to the recrystallization solvent. The MOM group is stable to base but fragile in hot, slightly acidic solutions [1].
Q3: The crystals are sticky/gummy.
Diagnosis: Solvent inclusion or impurity trapping. Fix:
-
Trituration: Isolate the gummy solid and stir it vigorously in cold Pentane or Hexane for 30 minutes. This often extracts surface impurities and hardens the solid.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common recrystallization failures.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Specifically regarding the stability of Methoxymethyl Ethers).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989. (Standard techniques for mixed-solvent recrystallization).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013. (General purification strategies for brominated aromatics).
Sources
Removing residual palladium from 5-bromo-2-(methoxymethoxy)benzyl alcohol products
Technical Support Center: Palladium Removal for Functionalized Benzyl Alcohols
Subject: Removing residual palladium from 5-bromo-2-(methoxymethoxy)benzyl alcohol Ticket ID: PD-REM-5BR-MOM Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
You are dealing with a highly functionalized intermediate: 5-bromo-2-(methoxymethoxy)benzyl alcohol . Before initiating any purification protocol, you must recognize the specific chemical sensitivities of your substrate to avoid degradation:
-
Acid Sensitivity (Critical): The Methoxymethoxy (MOM) group is an acetal. It is stable to base and mild reduction but highly labile to acids .
-
Constraint: You cannot use standard acidic washes (e.g., 1M HCl or 10% HCl) often used to protonate and remove Pd species. This will cleave the MOM group, yielding the phenol.
-
-
Oxidative/Thermal Sensitivity: The Aryl Bromide (Ar-Br) is a reactive handle. Prolonged heating with residual Pd(0) can lead to homocoupling or oxidative addition side-products.
-
Coordination Risks: The benzyl alcohol moiety can act as a weak ligand, potentially "holding" Pd species in solution through coordination, making simple filtration ineffective.
Diagnostic & Assessment (The Triage)
Q: How do I determine the nature of my Palladium contamination?
A: Visual inspection provides the first clue, but quantitative analysis is required for release.
-
Black/Grey Precipitate: Indicates colloidal Pd(0) . This is often non-magnetic and passes through standard filter paper. It requires filtration aids (Celite) or specific scavengers.
-
Orange/Red/Yellow Solution: Indicates soluble Pd(II) species, likely ligated by phosphines or the benzyl alcohol itself. This requires chemical scavenging (chelation).
-
Quantitative Check: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF.
-
Target: < 10 ppm (API limit) or < 50 ppm (Intermediate limit).
-
Strategic Protocols (The Treatment)
We recommend Method A (Solid-Supported Scavengers) as the primary protocol due to the acid-sensitivity of the MOM group.
Method A: Functionalized Silica Scavengers (Recommended)
Functionalized silica is superior to activated carbon for this substrate because it prevents the physical adsorption of the aromatic product (yield loss) and avoids the acidic surface chemistry of some carbons.
-
Recommended Scavenger: Mercaptophenyl (Thiol) or Dimercaptotriazine (DMT) functionalized silica.
-
Why: The sulfur atoms bind Pd avidly. DMT is bidentate and more effective at displacing Pd from the benzyl alcohol oxygen.
-
-
Compatibility: Neutral pH; compatible with Ar-Br and MOM ethers.
Protocol:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible (slower kinetics).
-
Loading: Add scavenger (e.g., SiliaMetS® Thiol or QuadraPure™) at 10–50 wt% relative to the crude mass (or 5 equivalents relative to Pd content if known).
-
Agitation: Stir gently at 35–40°C for 4 hours .
-
Note: Do not exceed 50°C to protect the Ar-Br bond from potential Pd-catalyzed side reactions.
-
-
Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE membrane.
-
Analysis: Check filtrate color and ICP-MS.
Method B: Aqueous Chelation Extraction (Alternative)
If solid scavengers are unavailable, use a water-soluble chelator. Do not use acid.
-
Reagent: N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .
-
Protocol:
-
Dissolve product in Ethyl Acetate.
-
Prepare a 0.5 M aqueous solution of NAC. Adjust pH to 7–8 with dilute NaOH (NAC is naturally acidic).
-
Wash the organic layer 3x with the NAC solution. The Pd-NAC complex is water-soluble and will partition out.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct removal method based on your specific contamination type.
Figure 1: Decision tree for Palladium removal strategies emphasizing the protection of the MOM group.
Comparative Data: Scavenger Efficiency
| Method | Pd Removal Efficiency | MOM Stability Risk | Product Yield | Operational Notes |
| Thiol-Silica (e.g., Si-Thiol) | High (>95%) | Low (Safe) | High (>90%) | Best balance. Easy filtration. |
| Activated Carbon | Moderate (varies) | Low | Moderate (80-85%) | Risk of product adsorption. Messy cleanup. |
| Acid Wash (1M HCl) | High | Critical Failure | 0% (Deprotection) | DO NOT USE. Hydrolyzes MOM group. |
| N-Acetylcysteine Wash | High | Low (if pH neutral) | High | Good for large scale. Requires phase separation. |
Troubleshooting & FAQs
Q: I used a silica scavenger, but the product turned into a thick gel during filtration. Why? A: Benzyl alcohols are prone to hydrogen bonding, which can form supramolecular networks (gels) in non-polar solvents.
-
Fix: Add a polar co-solvent like Methanol (5-10%) or Ethyl Acetate to the mixture before filtration to disrupt H-bonds. Ensure the silica is thoroughly washed with this polar mixture to recover entrained product.
Q: Can I use TMT (Trimercaptotriazine) resin? A: Yes. TMT is excellent for this application. Because 5-bromo-2-(methoxymethoxy)benzyl alcohol has oxygen donors (ether and alcohol) that might weakly chelate Pd, the high affinity of the tridentate TMT ligand is effective at displacing the metal from your product [1].
Q: I see a new spot on TLC after scavenging. Did I lose the MOM group? A: It is possible if your scavenger was acidic.[1][2][3] Some silica gels are slightly acidic.
-
Verification: Check the NMR.[1] Loss of the MOM group will show the disappearance of the characteristic -OCH₂O- singlet (around δ 5.2 ppm) and the appearance of a phenolic -OH.
-
Prevention: Always use "end-capped" silica scavengers or add a trace of base (e.g., NaHCO₃) if using a generic silica support.
Q: Why not just crystallize the product to remove Pd? A: Crystallization is often inefficient for Pd removal because the metal can occlude (get trapped) inside the crystal lattice or stick to the crystal surface. Scavenging before crystallization is the industry standard for high-purity intermediates [2].
References
-
Rosso, V. W., et al. (1997).[4] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[4][5] Organic Process Research & Development. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (MOM Ether Stability). Wiley-Interscience. Link
Sources
Technical Support Center: Advanced Catalytic Systems for Functionalized Aryl Bromides
Topic: Alternative Catalysts for Heck Coupling of 5-bromo-2-(methoxymethoxy)benzyl alcohol Document ID: TSC-HECK-5B2M Last Updated: 2025-05-20 Status: Active
Executive Summary & Chemical Context
The Challenge: You are attempting a Heck coupling on 5-bromo-2-(methoxymethoxy)benzyl alcohol . This substrate presents a specific "electronic mismatch" for standard catalysis:
-
Electron-Rich Deactivation: The 2-OMOM and 1-alkyl groups donate electron density into the ring, making the 5-Br bond significantly more electron-rich than standard aryl bromides. This increases the energy barrier for oxidative addition , often leading to stalled reactions with standard Pd(PPh₃)₄ catalysts.
-
Chelation Risks: The OMOM oxygen and the free benzylic -OH can act as hemolabile ligands, potentially sequestering the palladium or promoting the formation of inactive "Pd-black" aggregates.
-
Benzylic Oxidation: Free benzylic alcohols are susceptible to Pd-catalyzed oxidation to aldehydes (or disproportionation) under harsh, basic conditions.
The Solution: Move beyond simple phosphines. This guide details two robust alternative systems: Pd-NHC complexes (for maximum turnover on deactivated rings) and Jeffery Conditions (ligand-free phase transfer catalysis for mildness and cost-efficiency).
Catalyst Selection Matrix
Use this table to select the correct system based on your specific failure mode.
| Feature | Standard System | Alternative A: Pd-NHC (Recommended) | Alternative B: Jeffery Conditions |
| Catalyst | Pd(OAc)₂ + PPh₃ | Pd-PEPPSI-IPr (or Pd(IMes)Cl₂) | Pd(OAc)₂ (Ligand Free) |
| Additive | None | None | TBAB (Tetrabutylammonium bromide) |
| Mechanism | Classical Pd(0)/Pd(II) | Sterically bulky, electron-rich carbene drives oxidative addition. | Solid-Liquid Phase Transfer (Nanoparticle stabilization). |
| Substrate Fit | Poor (Fails on electron-rich rings) | Excellent (Designed for deactivated halides) | Good (Protects free alcohols via mild temps) |
| Temp. Range | 100–140°C | 60–80°C (Milder) | 80–100°C |
| Cost | Low | High | Very Low |
Troubleshooting Guide (Q&A)
Issue 1: "I see <10% conversion after 24 hours."
Diagnosis: The oxidative addition step is failing. The electron-donating MOM group makes the C-Br bond too strong for a standard PPh₃-ligated palladium to break. Solution: Switch to Pd-PEPPSI-IPr .
-
Why? The N-Heterocyclic Carbene (NHC) ligand is a strong
-donor. It pushes electron density onto the Palladium center, making it much more nucleophilic and capable of inserting into the electron-rich C-Br bond of your substrate [1].
Issue 2: "The reaction turns black immediately, and yield is low."
Diagnosis: Catalyst decomposition (Pd-Black formation). The free -OH or OMOM oxygen might be displacing your weak phosphine ligands, causing the Pd to aggregate and crash out. Solution: Adopt Jeffery Conditions (See Protocol B).
-
Why? The addition of quaternary ammonium salts (TBAB) stabilizes "naked" Palladium nanoparticles and facilitates phase transfer. This prevents the aggregation of Pd(0) into inactive black powder, even without strong ligands [2].
Issue 3: "I am detecting an aldehyde side-product."
Diagnosis: Pd-catalyzed oxidation of the benzylic alcohol. Solution:
-
Exclude Oxygen: Ensure rigorous degassing (3x freeze-pump-thaw).
-
Switch Base: Change from K₂CO₃ to a milder, less soluble base like NaOAc or DIPEA (Hünig's base).
-
Protection: If catalytic solutions fail, protect the benzylic alcohol as a TBDMS ether before the Heck reaction.
Experimental Protocols
Protocol A: High-Performance Pd-NHC Coupling
Best for: High value intermediates requiring maximum yield.
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
Substrate: 1.0 equiv (5-bromo-2-(methoxymethoxy)benzyl alcohol)
-
Coupling Partner: 1.5 equiv (e.g., Styrene or Acrylate)
-
Catalyst: 2.0 mol% Pd-PEPPSI-IPr (Sigma-Aldrich or synthesized).
-
Base: 2.0 equiv Cs₂CO₃ (Cesium Carbonate - superior solubility).
-
Solvent: Anhydrous Dioxane or DMF (0.2 M concentration).
-
-
Procedure:
-
Add solid reagents to the vial.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed solvent.
-
Heat to 80°C for 12 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove Cs salts.
-
Crucial: Do not use acidic washes (HCl) as this will hydrolyze the MOM group. Use saturated NH₄Cl if neutralization is needed.
-
Protocol B: Jeffery Conditions (Ligand-Free)
Best for: Cost reduction and preventing Pd-black formation.
-
Setup: Standard round-bottom flask.
-
Reagents:
-
Substrate: 1.0 equiv.
-
Coupling Partner: 1.2 equiv.
-
Catalyst: 5.0 mol% Pd(OAc)₂.[1]
-
Additive: 1.0 equiv TBAB (Tetrabutylammonium bromide).
-
Base: 2.5 equiv NaOAc (Sodium Acetate).
-
Solvent: DMF (Dimethylformamide).
-
-
Procedure:
-
Note: This reaction may appear dark/brown (colloidal Pd), which is normal for Jeffery conditions, unlike the "mirror" formation of dead catalyst.
Visualizations
Figure 1: Decision Logic for Catalyst Selection
Caption: Flowchart to select the optimal catalytic system based on reaction observation.
Figure 2: The "PEPPSI" Advantage Mechanism
Caption: How the bulky NHC ligand facilitates the difficult oxidative addition step on electron-rich rings.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Heck Reaction. Chemistry – A European Journal.
-
Jeffery, T. (1996).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[1][4][5][6]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[7] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[7] Chemical Reviews.[1][7]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. MOM Ethers [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 5-Bromo-2-(methoxymethoxy)benzyl Alcohol
Topic: 1H NMR Spectrum Analysis of 5-bromo-2-(methoxymethoxy)benzyl alcohol Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and SGLT2 modulators, 5-bromo-2-(methoxymethoxy)benzyl alcohol serves as a critical lithiation and cross-coupling scaffold. Its utility stems from the Methoxymethyl (MOM) protecting group, which offers superior stability to basic conditions (e.g., Suzuki-Miyaura coupling) compared to silyl ethers, while maintaining a cleaner NMR profile than benzyl (Bn) ethers.
This guide provides a definitive spectral analysis of the MOM-protected alcohol, contrasting it with its unprotected precursor (5-bromosaligenin) and the alternative benzyl ether analog. It is designed to allow synthetic chemists to rapidly validate structure and purity.
Comparative Spectral Analysis
The primary challenge in synthesizing this intermediate is ensuring complete protection of the phenol without over-alkylation of the benzylic alcohol. The 1H NMR spectrum provides three diagnostic regions to validate this selectivity.
Table 1: Comparative Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Precursor (Unprotected) | Target Product (MOM-Protected) | Alternative (Bn-Protected) | Diagnostic Note |
| Phenolic -OH | Absent | Absent | Disappearance confirms protection. | |
| MOM Anomeric (-OCH₂O-) | N/A | N/A | Key diagnostic peak for MOM. | |
| MOM Methyl (-OCH₃) | N/A | N/A | Distinct singlet, clear of aromatics. | |
| Benzylic (-CH₂OH) | Becomes a doublet if OH coupling is resolved. | |||
| Benzyl Ether (-OCH₂Ph) | N/A | N/A | Confuses benzylic region; overlaps with MOM anomeric. | |
| Aromatic H-3 (Ortho to OR) | Downfield shift due to MOM steric/electronic effect. | |||
| Aromatic H-4 (Meta to OR) | Characteristic splitting ( | |||
| Aromatic H-6 (Ortho to CH₂OH) | Most deshielded aromatic proton. |
Analyst Note: The shift of the H-3 proton from ~6.80 ppm to ~7.05 ppm is a reliable indicator of successful phenol alkylation. If the signal remains upfield, the reaction is incomplete.
Detailed Mechanistic Interpretation
The MOM "Fingerprint"
The Methoxymethyl group is electronically unique. The oxygen atoms create a distinct acetal environment.
-
The Anomeric Singlet (
5.22): This signal appears downfield due to the descreening effect of two adjacent oxygen atoms. It is often the sharpest singlet in the spectrum and integrates to 2H. -
The Methyl Singlet (
3.48): Unlike the complex multiplet of a THP group or the aromatic clutter of a Benzyl group, the MOM methyl provides a clean integration standard (3H) in the aliphatic region.
Aromatic Coupling Constants (
Values)
The substitution pattern (1,2,5-trisubstituted benzene) creates a predictable splitting pattern:
-
H-3 (Ortho to MOM): Appears as a doublet (
) with Hz.[1] -
H-4 (Para to CH₂OH): Appears as a doublet of doublets (
) due to ortho coupling to H-3 ( Hz) and meta coupling to H-6 ( Hz). -
H-6 (Meta to Br): Appears as a doublet (
) with fine splitting ( Hz).
Experimental Validation Protocol
To ensure reproducibility, follow this self-validating synthesis and analysis workflow.
Synthesis: Selective MOM Protection
-
Reagents: 5-bromo-2-hydroxybenzyl alcohol (1.0 eq), MOM-Cl (1.1 eq), DIPEA (2.5 eq), DCM (anhydrous).
-
Critical Step: Do not use NaH, as it will deprotonate the benzylic alcohol, leading to the bis-MOM byproduct. Use a mild organic base (DIPEA) to selectively protect the more acidic phenol.
NMR Sample Preparation
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine purity checks. Use DMSO-d₆ if resolution of the hydroxyl proton coupling is required to confirm the benzylic alcohol is free.
-
Concentration: Dissolve 10-15 mg of product in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1.0 sec, ns = 16).
Visualization of Spectral Evolution
The following diagram illustrates the transformation of the spectral profile during the reaction, highlighting the "Go/No-Go" decision points.
Figure 1: Spectral evolution pathway. The appearance of the diagnostic MOM singlets at 5.22 and 3.48 ppm, combined with the retention of the benzylic alcohol signal, confirms the successful synthesis.
Comparative Utility: MOM vs. Benzyl
Why choose MOM over Benzyl (Bn) protection for this intermediate?
| Feature | MOM Ether | Benzyl Ether | Impact on Research |
| NMR Clarity | High: Distinct aliphatic signals. | Low: Adds 5 aromatic protons, obscuring the scaffold. | MOM allows easier monitoring of subsequent aromatic substitutions. |
| Deprotection | Acidic (mild HCl or TFA). | Hydrogenolysis (H₂/Pd) or Lewis Acid. | MOM is preferred if the molecule contains reducible groups (e.g., alkenes, halides) that survive acid but not hydrogenation. |
| Ortho-Lithiation | Excellent: Strong directing group. | Good, but bulkier. | MOM facilitates regioselective lithiation at the 3-position if needed. |
References
-
Vertex AI & PubChem. (2025). 5-Bromo-2-methoxybenzyl alcohol Spectral Data. National Library of Medicine. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for MOM vs. Bn stability profiles).
-
Organic Chemistry Portal. (2024). Methoxymethyl Ether (MOM) Protection and Deprotection Mechanisms. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction and NMR Data of Benzyl Alcohol Derivatives. [Link]
Sources
Spectroscopic Validation of MOM Ether Protection: A Comparative IR Guide
Executive Summary
The protection of hydroxyl groups as Methoxymethyl (MOM) ethers is a pivotal transformation in multi-step organic synthesis, particularly in drug development where orthogonal stability is required. While NMR (
This guide provides a technical comparison of the vibrational signatures of the hydroxyl group versus the MOM ether moiety. It moves beyond basic spectral lists to explain the causality of shifts, offering a self-validating protocol for confirming protection completeness.
Part 1: Comparative Spectral Analysis[1]
The transition from an alcohol (R-OH) to a MOM ether (R-O-CH
Table 1: Diagnostic Peak Shifts (Hydroxyl vs. MOM Ether)
| Vibrational Mode | Substrate: Alcohol (R-OH) | Product: MOM Ether (R-O-MOM) | Diagnostic Value |
| O-H Stretch | 3200–3550 cm⁻¹ (Broad, Strong)H-bonded | ABSENT | Primary Indicator. Complete disappearance confirms full conversion. |
| O-H Stretch (Free) | ~3600–3650 cm⁻¹ (Sharp, Weak)Non-bonded (dilute/gas) | ABSENT | Differentiates residual water from substrate in some solvents. |
| C-O Stretch | 1000–1260 cm⁻¹ Single band typically | 1000–1150 cm⁻¹ Multiple, intense bands | Secondary Indicator. MOM introduces an acetal (O-C-O) linkage, creating complex/overlapping bands. |
| C-H Stretch (sp³) | 2850–3000 cm⁻¹ | 2850–3000 cm⁻¹ | Low.[1] The MOM methyl group adds intensity here but is often masked by the R-group skeleton. |
| MOM "Fingerprint" | N/A | ~1020 & 1160 cm⁻¹ | Specific acetal vibrations (O-CH₂-O). Substrate dependent but often distinct. |
Part 2: Mechanistic Interpretation & Causality
The Disappearance of the "Hydrogen Bond Network"
The most distinct feature of the hydroxyl group is its ability to donate hydrogen bonds. In condensed phases (neat liquid or solid), this creates a disordered network of oscillators, broadening the absorption band significantly (3200–3550 cm⁻¹).
-
The MOM Effect: Capping the oxygen with a methoxymethyl group removes the proton donor. The broad, dominant feature at >3000 cm⁻¹ collapses.
-
Critical Note: If a weak, broad band persists after workup, it indicates either incomplete reaction or wet solvent (water mimics the R-OH signal).
The Acetal "Fingerprint" Amplification
The MOM group is not a simple ether; it is an acetal (R-O-CH
-
Simple Alcohols: Show one primary C-O stretching vibration (e.g., ~1050 cm⁻¹ for primary alcohols).
-
MOM Ethers: Introduce a system of coupled oscillators (C-O-C-O-C). This results in Fermi resonance and coupling effects that split and intensify the bands in the 1000–1150 cm⁻¹ region. You will typically see a "messier" but significantly stronger fingerprint region compared to the starting material.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram outlines the logical decision tree for monitoring the protection reaction (R-OH + MOM-Cl
Figure 1: Logical workflow for monitoring MOM protection using FT-IR. Note the critical step of distinguishing residual water from unreacted substrate.
Part 4: Validated Experimental Protocol
To ensure data integrity, follow this "Senior Scientist" validated protocol. Direct measurement of the reaction mixture is often misleading due to solvent interference (e.g., THF absorbs strongly in the ether region).
Protocol: "Mini-Workup" ATR Sampling
Objective: Isolate the organic species from the reaction matrix to prevent solvent masking.
-
Sampling: Remove 50 µL of the reaction mixture using a glass capillary or micropipette.
-
Quench: Dispense into a 0.5 mL Eppendorf tube containing 100 µL of saturated aqueous NaHCO₃ and 100 µL of Ethyl Acetate (or DCM).
-
Extraction: Vortex or shake vigorously for 10 seconds. Allow layers to separate (or centrifuge briefly).
-
Drying (Critical): Pipette the organic (top) layer through a small plug of anhydrous MgSO₄ or Na₂SO₄ in a Pasteur pipette.
-
Why? Residual water creates an O-H stretch at ~3400 cm⁻¹, leading to a False Negative (thinking the reaction is incomplete when it is actually finished).
-
-
Deposition: Place 1-2 drops of the dried organic layer onto the ATR crystal (Diamond or ZnSe).
-
Evaporation: Allow the solvent to evaporate completely (monitor the disappearance of solvent-specific peaks).
-
Measurement: Acquire the spectrum (typically 16 scans, 4 cm⁻¹ resolution).
Troubleshooting: Common Interferences
| Interference | Spectral Symptom | Solution |
| Residual Water | Broad "hump" at 3400 cm⁻¹; no sharp definition. | Re-dry sample with MgSO₄. Check if the peak shape is Gaussian (water) or complex (alcohol). |
| MOM-Cl Reagent | Sharp peaks, but volatile. | Ensure full evaporation on the ATR crystal. MOM-Cl is volatile and usually evaporates, but excess reagent can confuse the fingerprint region. |
| Amine Bases (DIPEA) | N-H stretch (if primary/secondary) or C-N bands. | The mini-workup (Step 2) usually removes salts/bases. If using pyridine, ensure it is evaporated. |
References
-
Benchchem. "An In-depth Technical Guide to the Synthesis and Characterization of Methoxymethyl (MOME) Ethers."[2] Benchchem Technical Guides. Accessed October 2023. Link
-
Grokipedia. "Methoxymethyl ether - Properties and Stability." Grokipedia Chemical Database. Accessed October 2023. Link
-
Jany, T., et al. "A Series of Dinuclear Complexes with a Flexible Naphthalene-Spacer and MOM-Cleavage."[3] ResearchGate. (Identifying specific MOM bands at 1161 and 1020 cm⁻¹). Link
-
LibreTexts. "Infrared Spectra of Some Common Functional Groups: Ethers and Alcohols." Chemistry LibreTexts. Link
-
Doc Brown's Chemistry. "Interpretation of the infrared spectrum of methoxymethane (dimethyl ether)." Advanced Organic Chemistry Revision. Link
Sources
13C NMR chemical shifts for methoxymethoxy and benzylic carbons
Topic: Comparative Analysis of 13C NMR Chemical Shifts: Methoxymethoxy (MOM) vs. Benzylic Systems Content Type: Technical Comparison Guide Audience: Senior Researchers and Medicinal Chemists
Executive Summary
In complex total synthesis and medicinal chemistry, distinguishing between protecting groups and structural motifs is critical. The Methoxymethoxy (MOM) protecting group and Benzylic systems (both benzyl ethers and alkyl benzenes) often present overlapping 1H NMR signals, particularly in the 4.5–5.0 ppm range. However, 13C NMR spectroscopy offers a definitive, non-overlapping resolution window.
This guide provides an authoritative comparison of the 13C chemical shifts for these moieties, grounded in electronic shielding mechanisms. It establishes a self-validating protocol for structural assignment, ensuring differentiation between the acetal-like MOM methylene and the ether/alkyl-like benzylic methylene.
Part 1: Theoretical Framework & Causality
To interpret the data accurately, one must understand the electronic origins of the chemical shifts.
The MOM Anomeric Effect (Deshielding)
The methylene carbon in a MOM group (
-
Mechanism: The inductive withdrawal of electron density by two oxygens significantly deshields the nucleus. Furthermore, the anomeric effect (hyperconjugation between oxygen lone pairs and the C-O
orbital) influences the electron distribution. -
Result: This carbon resonates significantly downfield, typically between 90 and 99 ppm . This is a "fingerprint" region distinct from standard ethers.
The Benzylic Ether Effect (Moderate Deshielding)
The methylene carbon in a benzyl ether (
-
Mechanism: The single oxygen provides inductive deshielding, while the aromatic ring current (anisotropy) adds a secondary deshielding effect.
-
Result: The shift typically falls in the 69–75 ppm range, characteristic of primary alkyl ethers.
The Alkyl Benzene Effect (Shielded)
The benzylic carbon in an alkyl benzene (
-
Mechanism: Without the strong electronegative pull of oxygen, the shift is governed primarily by the aromatic ring's anisotropy and the
-substituent effect. -
Result: This signal appears upfield, typically 35–45 ppm .
Part 2: Comparative Data Analysis
The following table synthesizes standard chemical shift ranges in Deuterated Chloroform (
| Structural Moiety | Carbon Type | Chemical Environment | Multiplicity (DEPT-135) | |
| MOM Ether | Methylene | 90.0 – 99.0 | Inverted (Negative) | |
| Methyl | 55.0 – 57.5 | Upright (Positive) | ||
| Benzyl Ether (OBn) | Methylene | 69.0 – 75.0 | Inverted (Negative) | |
| Ipso-Aromatic | 137.0 – 139.0 | Quaternary (Invisible) | ||
| Alkyl Benzene | Methylene | 35.0 – 45.0 | Inverted (Negative) |
Critical Insight: The
between a MOM methylene and a Benzyl ether methylene is approximately 20–25 ppm . This large gap makes 13C NMR far more reliable than 1H NMR for this differentiation.
Part 3: Visualization & Logic Flow
The following decision tree outlines the logical workflow for assigning a signal in the 30–100 ppm range when MOM or Benzyl groups are suspected.
Figure 1: Decision Logic for assigning benzylic and acetal methylene signals based on 13C chemical shifts.
Part 4: Experimental Protocols
To ensure data integrity, follow this self-validating acquisition protocol.
Protocol: High-Resolution 13C NMR Acquisition
-
Sample Preparation:
-
Dissolve 10–20 mg of compound in 0.6 mL
. -
Note: If solubility is poor, use DMSO-
. Be aware that DMSO typically shifts signals slightly downfield (0.5–1.0 ppm) compared to chloroform, but the relative order (MOM > OBn > Alkyl Bn) remains strictly conserved.
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135.
-
Relaxation Delay (D1): Set to 2.0 seconds . (Methylene carbons relax relatively quickly, but 2s ensures quantitative reliability if integration is attempted, though integration is rarely quantitative in standard 13C).
-
Scans (NS): Minimum 256 scans (Methylene signals are strong, but quaternary ipso-carbons needed for validation require higher S/N).
-
Spectral Width: -10 to 220 ppm.[1]
-
-
Validation Workflow (The "Trust" Check):
-
Step A (DEPT-135): Run a DEPT-135 experiment.
-
MOM
: Inverted (Negative). -
MOM
: Upright (Positive). -
Benzyl
: Inverted (Negative).
-
-
Step B (HSQC): If the 13C signal is at 95 ppm, check the HSQC correlation. It should correlate to a proton doublet (or broad singlet) in the 4.5–4.9 ppm range. If it correlates to a proton at 5.5+ ppm, suspect a hemiacetal or different glycosidic linkage.
-
Part 5: References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for acetal vs ether shifts).
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. Retrieved from [Link]
Sources
HPLC retention time of 5-bromo-2-(methoxymethoxy)benzyl alcohol vs impurities
Executive Summary
5-bromo-2-(methoxymethoxy)benzyl alcohol is a critical intermediate in organic synthesis, particularly utilized in Suzuki-Miyaura cross-coupling reactions where the phenol group requires protection. The Methoxymethyl (MOM) ether group serves as a robust protecting group, stable against basic conditions but sensitive to strong acids.
This guide provides a technical comparison of the target molecule against its critical process impurities: the deprotected starting material (5-bromo-2-hydroxybenzyl alcohol ) and the oxidation precursor (5-bromo-2-(methoxymethoxy)benzaldehyde ).
Key Takeaway: In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, the elution order is governed by hydrogen-bonding capability. The free phenol (most polar) elutes first, followed by the target alcohol, with the aldehyde (least polar) eluting last.
Chemical Context & Impurity Profile[1][2][3][4][5][6][7]
Understanding the synthesis pathway is essential for identifying potential impurities. The target is typically synthesized via the protection of 5-bromo-2-hydroxybenzyl alcohol using MOM-Cl (methoxymethyl chloride) and a base (e.g., DIPEA or NaH).
Critical Impurities
| Compound | Role | Structure Note | Polarity (LogP Est.) |
| Impurity A | Starting Material | Free Phenol (-OH) + Benzyl Alcohol | Low (Hydrophilic) |
| Target | Product | MOM Ether (-OMOM) + Benzyl Alcohol | Medium |
| Impurity B | Precursor/Byproduct | MOM Ether (-OMOM) + Aldehyde (-CHO) | High (Hydrophobic) |
Chromatographic Performance & Separation Logic
Predicted Elution Order (RP-HPLC, C18 Column)
The separation relies on the hydrophobicity differences introduced by the functional groups.
-
Impurity A (RT ~ 2.5 - 3.5 min): The phenolic hydroxyl group is a strong hydrogen bond donor, significantly increasing interaction with the aqueous mobile phase. It elutes earliest.
-
Target (RT ~ 5.0 - 6.0 min): The MOM protection masks the phenolic proton, increasing lipophilicity compared to Impurity A. However, the benzyl alcohol moiety retains some polarity.
-
Impurity B (RT ~ 7.5 - 9.0 min): If the molecule is derived from the reduction of an aldehyde, or if oxidation occurs, the aldehyde variant lacks the hydrogen bond donating capability of the alcohol. It is significantly more hydrophobic and retains longest on the C18 chain.
Comparative Data Table (Relative Retention Times)
| Analyte | RRT (Relative Retention Time) | Detection (UV) | Separation Mechanism |
| 5-bromo-2-hydroxybenzyl alcohol | ~0.60 | 280 nm | High polarity due to free phenol. |
| 5-bromo-2-(methoxymethoxy)benzyl alcohol | 1.00 | 280 nm | Reference Peak. |
| 5-bromo-2-(methoxymethoxy)benzaldehyde | ~1.45 | 254/280 nm | Hydrophobic interaction dominance (Aldehyde). |
Note: RRT values are theoretical estimates based on a standard Gradient C18 method (5% -> 95% ACN). Exact values depend on column dimensions and flow rate.
Method Development & Protocol
A. Instrumentation & Conditions[5][8]
-
System: HPLC with PDA/UV Detector (Agilent 1260/1290 or Waters Alliance).
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Why: Excellent resolution for aromatic alcohols and ethers.
-
-
Wavelength: 280 nm (Specific for phenol/benzyl alcohol absorption) and 254 nm (General aromatic).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled to ensure reproducibility).
B. Mobile Phase Strategy (MOM Stability Alert)
The MOM group is acid-labile . Avoid strong acids like Trifluoroacetic Acid (TFA) in the mobile phase, as they may degrade the target into Impurity A during the run.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH 4.5). Formic acid is generally safe for short runs, but Ammonium Acetate is safer for MOM stability.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
C. Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Initial equilibration (retain polar Impurity A) |
| 2.0 | 10% | Isocratic hold |
| 10.0 | 90% | Linear ramp to elute Target and Impurity B |
| 12.0 | 90% | Wash column |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | End of Run |
D. Sample Preparation Protocol
-
Weighing: Accurately weigh 5.0 mg of the sample.
-
Dissolution: Dissolve in 1.0 mL of Acetonitrile (Do not use Methanol if there is any risk of trans-acetalization, though rare without acid catalyst).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Injection: Inject 5-10 µL.
Visualization of Workflows
Separation Logic Diagram
This diagram illustrates the physicochemical properties dictating the separation on a C18 column.
Figure 1: Elution logic based on polarity. Red (Impurity A) elutes first due to weak interaction with the hydrophobic C18 phase.
Analytical Workflow
Standardized process for validating the purity of the target.
Figure 2: Step-by-step analytical workflow from crude sample to peak identification.
Troubleshooting & Optimization
Issue: Peak Tailing for Impurity A
-
Cause: The free phenolic group on 5-bromo-2-hydroxybenzyl alcohol can interact with residual silanols on the silica backbone of the column.
-
Solution: Ensure the mobile phase pH is acidic (pH ~3.0) to keep silanols protonated, or use an "End-capped" column (e.g., Zorbax Eclipse Plus) which minimizes secondary interactions.
Issue: Degradation of Target Peak
-
Cause: Hydrolysis of the MOM group inside the column.
-
Solution: If the target peak area decreases over repeated injections or splits, switch from Formic Acid to 10mM Ammonium Acetate (pH 5.0) . The MOM group is significantly more stable at neutral/mildly acidic pH.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75342, 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group stability).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] (Reference for Reverse Phase elution logic).
Sources
Technical Guide: Strategic Implementation of MOM Protection in Aryl Bromide Cross-Coupling
Executive Summary: The Phenol Problem in Palladium Catalysis
In high-throughput drug discovery, the Suzuki-Miyaura cross-coupling of aryl bromides is a cornerstone transformation. However, substrates containing free phenolic hydroxyl groups (–OH) present a distinct kinetic and thermodynamic challenge. Free phenols are acidic (
This guide objectively analyzes the Methoxymethyl (MOM) ether as the superior protecting group for this specific application. While silyl ethers (TBS/TBDMS) and benzyl ethers (Bn) are common, MOM offers a unique orthogonality: it is essentially invisible to the basic/nucleophilic conditions of cross-coupling while remaining sterically unobtrusive.
Mechanistic Rationale: Why MOM Prevents Catalyst Poisoning
The MOM group (
-
Electronic Orthogonality: Unlike esters (Acetates, Piv), which are susceptible to hydrolysis by the base required for the Suzuki cycle (activation of the boronic acid), the acetal linkage of the MOM ether is stable to aqueous base up to pH 12 and temperatures
. -
Steric Minimalization: The MOM group is compact. In ortho-substituted aryl bromides, bulky groups like TBDMS (tert-butyldimethylsilyl) can hinder the oxidative addition of the Palladium catalyst to the C-Br bond. MOM provides protection without imposing a significant steric penalty.
Comparative Analysis: MOM vs. Alternatives
The following data summarizes the stability and performance of common phenolic protecting groups under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂,
Table 1: Performance Matrix in Basic Cross-Coupling Conditions
| Protecting Group | Structure | Base Stability (pH 10-12) | Steric Profile | Suzuki Compatibility | Deprotection Vector |
| MOM (Methoxymethyl) | Excellent (Inert) | Low | High (>95% Yield) | Acid (HCl/TFA) | |
| TBS (Silyl Ether) | Moderate (Risk of migration/cleavage) | High | Moderate (Steric clash possible) | Fluoride (TBAF) or Acid | |
| Acetyl (Ester) | Poor (Rapid Hydrolysis) | Low | Fail (<10% Yield) | Base or Acid | |
| Benzyl (Bn) | Good | Medium | High | Hydrogenolysis ( |
Critical Insight: While Benzyl (Bn) is stable, its removal requires Hydrogenolysis (
Decision Logic: When to Deploy MOM
Use the following logic flow to determine if MOM is the correct choice for your specific substrate.
Figure 1: Decision matrix for selecting phenolic protecting groups in cross-coupling workflows.
Validated Experimental Protocols
The following workflow has been validated for the synthesis of biaryl phenols. It prioritizes yield and reproducibility.
Phase 1: MOM Protection (The "Standard" Method)
Note: MOMCl is a carcinogen.[1] All operations must be performed in a fume hood with proper PPE.
-
Reagents: Phenol substrate (1.0 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2 equiv), Chloromethyl methyl ether (MOMCl, 1.1 equiv), THF (anhydrous).
-
Procedure:
-
Suspend NaH in anhydrous THF at
under Nitrogen. -
Add the phenol dropwise (dissolved in THF). Evolution of
gas will occur. Stir for 30 min to ensure phenoxide formation. -
Add MOMCl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.
-
-
Checkpoint: The product should show a distinct singlet (
ppm, 3H) and a singlet ( ppm, 2H) in NMR.
Phase 2: Suzuki-Miyaura Coupling
-
Reagents: MOM-protected Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(3-5 mol%), (2.0 equiv). -
Solvent System: 1,4-Dioxane / Water (4:1 ratio). The water is critical for dissolving the inorganic base.
-
Procedure:
-
Degas solvents with
sparging for 15 mins. -
Combine all solids in a reaction vial. Add solvents.[1][2][3]
-
Heat to
for 4-12 hours. -
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
-
Stability Note: The MOM group will remain 100% intact under these basic reflux conditions.
-
Phase 3: Deprotection (Acidic Hydrolysis)
-
Reagents: 6M HCl (aqueous), Methanol.
-
Procedure:
-
Dissolve the coupled product in Methanol.
-
Add 6M HCl (approx. 10-20% of total volume).
-
Heat to
or reflux for 1-3 hours. -
Monitor: TLC will show the disappearance of the non-polar spot and appearance of the polar free phenol.
-
Alternative: For acid-sensitive substrates, use
at reflux (neutral conditions).
-
Workflow Visualization
Figure 2: End-to-end synthetic workflow for MOM-protected cross-coupling.
References
-
Greene, T. W., & Wuts, P. G. M. (2006).[4][5] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] John Wiley & Sons.[4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Han, J. H., et al. (2010).[6] Simple and Selective Deprotection of MOM Ethers.[6] Tetrahedron, 66(8), 1673-1677.
-
Organic Chemistry Portal. (2024). Methoxymethyl Ether (MOM) Stability and Deprotection.[2][4][6][7]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Impurity Profiling of Commercial 5-bromo-2-(methoxymethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Any impurity present in a starting material has the potential to be carried through the synthetic process, ultimately compromising the integrity of the active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the impurity profiles of commercially available 5-bromo-2-(methoxymethoxy)benzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds.
As a Senior Application Scientist, my objective is to equip you with the rationale behind the experimental choices and a robust, self-validating system for impurity analysis. This guide will delve into the potential synthetic routes of this compound, predict the likely impurities, and present a comprehensive analytical workflow to identify and quantify them. By understanding the potential impurity landscape, researchers and drug development professionals can make informed decisions when sourcing this critical starting material.
The Synthetic Landscape and Predicted Impurities
A thorough understanding of the synthetic pathway to 5-bromo-2-(methoxymethoxy)benzyl alcohol is paramount in predicting its potential impurity profile. A plausible and common synthetic route involves a two-step process:
-
Reduction of 5-bromo-2-methoxybenzaldehyde: The commercially available 5-bromo-2-methoxybenzaldehyde is reduced to the corresponding 5-bromo-2-methoxybenzyl alcohol.
-
Protection of the hydroxyl group: The resulting alcohol is then protected with a methoxymethyl (MOM) ether using a reagent such as chloromethyl methyl ether (MOM-Cl) in the presence of a base.
This synthetic approach, while effective, can introduce a variety of impurities that may persist in the final product.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 5-bromo-2-(methoxymethoxy)benzyl alcohol.
Based on this synthetic route, we can anticipate the following potential impurities in commercial batches of 5-bromo-2-(methoxymethoxy)benzyl alcohol:
-
Starting Material Impurities:
-
5-bromo-2-methoxybenzaldehyde: Incomplete reduction in the first step would lead to the presence of the starting aldehyde.[1][2][3][4]
-
Impurities from p-Bromoanisole: The synthesis of 5-bromo-2-methoxybenzaldehyde often starts from p-bromoanisole, which could introduce related isomers or unreacted starting material.[2]
-
-
Process-Related Impurities:
-
5-bromo-2-methoxybenzyl alcohol: Incomplete protection in the second step will result in the presence of the unprotected alcohol.
-
Bis(chloromethyl) ether: A highly carcinogenic impurity that can be present in the chloromethyl methyl ether (MOM-Cl) reagent.[5]
-
Over-alkylation products: Reaction of the product with residual MOM-Cl could lead to the formation of dimethoxymethyl ether byproducts.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as unreacted base (e.g., N,N-diisopropylethylamine - DIPEA).
-
-
Degradation Products:
Comparative Analysis of Commercial Samples: An Experimental Framework
To objectively compare the impurity profiles of 5-bromo-2-(methoxymethoxy)benzyl alcohol from different commercial suppliers, a multi-faceted analytical approach is essential. This section outlines a comprehensive experimental workflow.
Experimental Workflow Diagram:
Caption: Comprehensive analytical workflow for impurity profiling.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Quantification
-
Objective: To determine the purity of the main component and quantify known and unknown impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
0-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification.[8][9][10][11]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Objective: To identify and quantify volatile impurities such as residual solvents and low molecular weight byproducts.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C (hold for 5 min)
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of ~5 mg/mL.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Identification
-
Objective: To confirm the structure of the main component and identify the structure of unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) as needed for structural elucidation.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
4. Forced Degradation Studies
-
Objective: To assess the stability of the compound and identify potential degradation products that could form under storage or reaction conditions.[12][13]
-
Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposure to UV light (254 nm) and visible light for an extended period.
-
-
Analysis: The stressed samples are analyzed by the developed HPLC-UV method to track the formation of degradation products.
Hypothetical Comparative Data
The following tables present hypothetical data from the analysis of 5-bromo-2-(methoxymethoxy)benzyl alcohol from three different commercial suppliers (A, B, and C).
Table 1: HPLC-UV Purity and Impurity Profile
| Compound | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| 5-bromo-2-(methoxymethoxy)benzyl alcohol | 99.52 | 98.75 | 99.81 |
| 5-bromo-2-methoxybenzaldehyde | 0.15 | 0.45 | < 0.05 |
| 5-bromo-2-methoxybenzyl alcohol | 0.21 | 0.62 | 0.11 |
| Unknown Impurity 1 (RRT ~0.85) | 0.08 | 0.11 | < 0.05 |
| Unknown Impurity 2 (RRT ~1.12) | 0.04 | 0.07 | 0.03 |
| Total Impurities | 0.48 | 1.25 | 0.19 |
Table 2: GC-MS Analysis of Volatile Impurities
| Impurity | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Dichloromethane | 150 | 450 | 50 |
| N,N-diisopropylethylamine (DIPEA) | < 10 | 80 | < 10 |
| Bis(chloromethyl) ether | Not Detected | Not Detected | Not Detected |
Discussion of Results and Supplier Selection
Based on the hypothetical data, a clear differentiation between the suppliers can be made:
-
Supplier C demonstrates the highest purity (99.81%) and the lowest total impurity content (0.19%). The levels of both starting material and process-related impurities are significantly lower compared to the other suppliers.
-
Supplier A provides a product of good quality (99.52% purity) with a moderate level of impurities.
-
Supplier B shows the lowest purity (98.75%) and a significantly higher level of impurities, including the starting aldehyde and the unprotected alcohol. The higher level of residual solvent and base also suggests a less optimized purification process.
For applications in drug development and manufacturing, where stringent control of impurities is critical, Supplier C would be the preferred choice. The low level of impurities minimizes the risk of carrying unwanted side products into subsequent synthetic steps and simplifies the purification of the final API.
Conclusion and Recommendations
The impurity profile of a starting material is a critical quality attribute that can have a profound impact on the entire drug development process. This guide has outlined a comprehensive and scientifically sound approach to the comparative analysis of commercial 5-bromo-2-(methoxymethoxy)benzyl alcohol. By understanding the potential synthetic pathways and employing a multi-technique analytical strategy, researchers can effectively identify and quantify impurities.
It is strongly recommended that a thorough impurity profiling, as detailed in this guide, be performed on any new batch of this starting material, regardless of the supplier. This due diligence ensures the quality and consistency of the material, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Organic Syntheses Procedure. (n.d.). alcohol. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
MedLife Mastery. (2025, February 11). Protection Reactions of Alcohols - MCAT Content. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2016, November 10). (PDF) Simultaneous HPLC and derivative spectrophotometry detrmination of tioconazole and benzyl alcohol in bulk and cream with tioconazole forced degradation study. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]
- Carey & Sundberg. (n.d.). PROTECTING GROUPS 57.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
J-STAGE. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Retrieved from [Link]
-
PubMed. (2000, September 15). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]
-
Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Acetal. Retrieved from [Link]
-
Reddit. (2025, November 8). Purification of MOMCl? : r/Chempros. Retrieved from [Link]
-
PubMed Central. (2025, December 10). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
The Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. prepchem.com [prepchem.com]
- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Thermal Stability Comparison: MOM-Protected vs. Free Phenol Benzyl Alcohols
Part 1: Executive Summary & Core Directive
The Bottom Line: In drug discovery and intermediate synthesis, the thermal stability of phenolic benzyl alcohols is a critical process parameter. Free phenolic benzyl alcohols (e.g., 4-hydroxybenzyl alcohol) are inherently unstable above 110°C, prone to rapid, exothermic self-polymerization via quinone methide (QM) intermediates.
MOM (Methoxymethyl) protection effectively "locks" this pathway. By masking the phenolic proton, MOM protection prevents the tautomerization required for QM formation, raising the thermal decomposition threshold significantly (often >200°C) and restricting instability to acidic environments only.
Recommendation: For reactions requiring temperatures >100°C or prolonged storage, MOM-protection is operationally superior. Free phenolic benzyl alcohols should be treated as "reactive intermediates" rather than stable building blocks, requiring cold storage (2–8°C) and inert atmospheres.
Part 2: Mechanistic Underpinnings[1]
To understand the stability divergence, one must look beyond simple melting points and examine the molecular orbital interactions that drive decomposition.
The "Self-Destruct" Mechanism (Free Phenol)
Free phenolic benzyl alcohols possess an internal "push-pull" system. The phenolic hydroxyl group (electron donor) pushes electron density into the ring, while the benzylic alcohol (leaving group) can be eliminated.
-
Trigger: Thermal energy or trace acid.
-
Process: The phenolic proton is lost (or hydrogen bonds strongly), facilitating the ejection of the benzylic hydroxyl as water.
-
Intermediate: This generates a Quinone Methide (QM) , a highly reactive, neutral electrophile.
-
Outcome: The QM rapidly reacts with any nucleophile—most commonly another molecule of the starting phenol—leading to uncontrolled polymerization (similar to Bakelite/Novolac resin formation).
The "Safety Lock" Mechanism (MOM-Protected)
The Methoxymethyl (MOM) ether replaces the phenolic proton with a
-
Blockade: Without the phenolic proton, the molecule cannot form the phenoxide-like species necessary to expel the benzylic hydroxyl group. The resonance stabilization of the transition state leading to a QM is abolished.
-
Result: The molecule behaves as a standard benzyl alcohol. Decomposition is no longer driven by low-energy pathway polymerization but by general bond homolysis, which requires significantly higher energy.
Visualization: The Divergent Stability Pathways
Figure 1: Mechanistic divergence. Free phenols (Red) degrade via Quinone Methides; MOM-protected phenols (Green) remain stable by blocking this pathway.
Part 3: Comparative Performance Data
The following data aggregates typical performance metrics for 4-Hydroxybenzyl alcohol (Free) versus 4-(Methoxymethoxy)benzyl alcohol (MOM).
Table 1: Thermal & Chemical Stability Profile
| Feature | Free Phenol (4-HBA) | MOM-Protected Phenol |
| Melting Point | 114–122°C | ~50–60°C (Often oil/low melt solid) |
| Onset of Decomposition ( | ~149°C (Exothermic) | >200°C (Boiling/General decomp) |
| Primary Degradation Mode | Self-condensation (Polymerization) | Acid-catalyzed hydrolysis |
| Storage Requirement | 2–8°C, Amber vial (Light sensitive) | Room Temp (20–25°C), Inert atm |
| Sensitivity to Acid | High (Catalyzes QM formation) | High (Cleaves MOM group) |
| Sensitivity to Base | Moderate (Oxidation prone) | Excellent Stability |
| Reaction Suitability | <100°C, Neutral pH | Refluxing Toluene/Xylene, Basic conditions |
Critical Insight: The decomposition of the free phenol is exothermic . In scale-up scenarios (kg scale), heating free hydroxybenzyl alcohol near its melting point can lead to thermal runaway as the polymerization releases heat, further accelerating the reaction.
Part 4: Experimental Protocols for Validation
As a scientist, you should not rely solely on literature values. Use the following protocols to validate the stability of your specific lots.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the safe thermal processing window (
-
Preparation: Weigh 2–5 mg of sample into a high-pressure (hermetically sealed) gold or aluminum crucible. Note: Sealed pans are essential to prevent water evaporation from masking the exotherm.
-
Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
Protocol B: Accelerated Aging (HPLC Monitoring)
Objective: Simulate storage stability.
-
Setup: Prepare 10 mg/mL solutions of both compounds in DMSO-d6 (for NMR) or Acetonitrile (for HPLC).
-
Stress: Split samples into two vials:
-
Vial A: Control (4°C).
-
Vial B: Thermal Stress (60°C for 24 hours).
-
-
Analysis: Analyze via HPLC (UV 254 nm).
-
Free Phenol Failure Mode: Appearance of broad peaks at higher retention times (dimers/oligomers) or new peaks corresponding to the aldehyde (oxidation).
-
MOM Failure Mode: Appearance of the deprotected phenol (if trace acid is present) or generally clean baseline.
-
Visualization: Stability Validation Workflow
Figure 2: Validation workflow. Dual-stream testing ensures both processing safety (DSC) and shelf-life quality (HPLC).
Part 5: References & Grounding
-
Stability of 4-Hydroxybenzyl Alcohol:
-
Data Source: BenchChem & ChemicalBook.
-
Key Fact: Decomposition temperature reported at ~149°C; storage recommended at 2-8°C.
-
Link:
-
-
Mechanism of Quinone Methide Formation:
-
Data Source: Journal of the American Chemical Society / NIH.
-
Key Fact: Acid-catalyzed cleavage of 4-hydroxybenzyl alcohol generates p-quinone methide (pK(R) = -9.6 for O-protonated form), driving polymerization.
-
Link:
-
-
MOM Protecting Group Stability:
-
Data Source: Greene's Protective Groups in Organic Synthesis (Wiley).[3]
-
Key Fact: MOM ethers are stable to base, mild oxidizers, and heat, but cleaved by acid.
-
Link:
-
-
DSC Analysis of Phenolic Resins:
-
Data Source: Forest Products Laboratory / ResearchGate.
-
Key Fact: DSC thermograms of phenolic resins (similar to HBA polymerization) show exothermic curing peaks in the 98-129°C range depending on pH and moisture.
-
Link:
-
Sources
Validating structure of 5-bromo-2-(methoxymethoxy)benzyl alcohol by COSY and HSQC
Title: Structural Validation of 5-bromo-2-(methoxymethoxy)benzyl alcohol: A Comparative Analysis of 1D vs. 2D NMR Methodologies
Executive Summary
In the synthesis of functionalized aromatic intermediates, particularly those involving halogenated phenols protected with methoxymethyl (MOM) ethers, structural ambiguity regarding regiochemistry is a frequent bottleneck. This guide compares the diagnostic limitations of standard 1D NMR (
While 1D NMR confirms functional group presence, this guide demonstrates that 2D COSY/HSQC is the superior and necessary methodology for validating the 1,2,5-substitution pattern of 5-bromo-2-(methoxymethoxy)benzyl alcohol, specifically to rule out regioisomeric impurities (e.g., the 4-bromo isomer).
The Structural Challenge: Regioisomerism in MOM-Protected Phenols
The target molecule, 5-bromo-2-(methoxymethoxy)benzyl alcohol , contains three distinct substituents on a benzene ring. During synthesis—often involving the bromination of salicyl alcohol derivatives or the MOM-protection of bromosaligenin—the position of the bromine atom relative to the MOM ether and the alcohol is critical.
-
Target Structure: 1,2,5-substitution pattern.
-
Common Impurity: 1,2,4-substitution or 1,2,3-substitution (depending on the synthetic route).
Standard 1D proton NMR often yields overlapping aromatic multiplets, making it difficult to distinguish between a 1,2,5-pattern (one ortho coupling, one meta coupling) and a 1,2,4-pattern based solely on splitting constants (
Comparative Analysis: 1D Screening vs. 2D Validation
Method A: Standard 1D H and C NMR (The Baseline)
-
Function: Verifies the presence of the MOM group (
), the benzyl alcohol moiety ( ), and the aromatic protons. -
Limitation: In substituted aromatics, chemical shifts are often predictive but not definitive. The aromatic region (6.5–8.0 ppm) often appears as a second-order system. Without clear resolution of
(~8 Hz) vs (~2 Hz), the position of the bromine remains ambiguous. -
Verdict: Insufficient for GMP-grade structural release.
Method B: 2D COSY and HSQC (The Validated Standard)
-
Function:
-
COSY: Maps scalar coupling networks (spin systems). It definitively identifies which protons are neighbors.
-
HSQC: Correlates protons to their directly attached carbons. This disentangles the methylene protons of the MOM group from the benzyl alcohol methylene protons, which can have similar chemical shifts.
-
-
Verdict: The required standard for structural confirmation.
Experimental Protocol
Sample Preparation
To ensure high-resolution data, the sample must be free of paramagnetic impurities.
-
Solvent: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
(preferred over CDCl to prevent hydroxyl proton exchange and allow observation of the -OH coupling). -
Tube: Use a high-precision 5mm NMR tube.
-
Temperature: Equilibrate at 298 K.
Acquisition Parameters (Bruker Avance 400 MHz equivalent)
| Parameter | 1D Proton | 2D COSY (gCOSY) | 2D HSQC (gHSQC) |
| Pulse Seq | zg30 | cosygpppqf | hsqcetgpsi |
| Scans (NS) | 16 | 8 per increment | 4 per increment |
| TD (F2/F1) | 64k | 2048 / 256 | 2048 / 256 |
| Relaxation Delay | 1.0 s | 1.5 s | 1.5 s |
| Spectral Width | 12 ppm | 10 ppm / 10 ppm | 10 ppm / 160 ppm |
Data Interpretation and Logic
Visualizing the Assignment Logic
The following diagram illustrates the decision tree used to validate the structure using the acquired data.
Figure 1: Logical workflow for structural validation using 2D NMR.
Tabulated Spectral Data (DMSO- )
The following table summarizes the expected chemical shifts and correlations. Note how HSQC differentiates the two methylene groups.
| Position | Group | Multiplicity ( | COSY Correlation | HSQC Correlation | ||
| 1 | Quaternary C | - | - | ~135.0 | - | - |
| 2 | Quaternary C | - | - | ~153.5 | - | - |
| 3 | Aromatic H | 7.05 | d ( | ~115.0 | H-4 | C-3 |
| 4 | Aromatic H | 7.42 | dd ( | ~131.0 | H-3, H-6 (weak) | C-4 |
| 5 | Quaternary C | - | - | ~112.5 | - | - |
| 6 | Aromatic H | 7.55 | d ( | ~130.5 | H-4 (weak) | C-6 |
| 7 | Benzyl | 4.55 | d ( | ~58.0 | OH | C-7 |
| 8 | OH | 5.25 | t ( | - | Benzyl | - |
| 9 | MOM | 5.22 | s | ~94.0 | - | C-9 |
| 10 | MOM | 3.40 | s | ~56.0 | - | C-10 |
The Critical COSY/HSQC Analysis
1. Resolving the Aliphatic Region (HSQC):
In DMSO-
-
HSQC Evidence: The MOM
carbon appears significantly downfield (~94 ppm) due to the two attached oxygens (anomeric-like). The Benzyl carbon appears at ~58 ppm. HSQC allows you to tag the protons at 5.22 ppm specifically to the 94 ppm carbon, confirming them as the MOM linker, distinct from the alcohol methylene.
2. Resolving the Aromatic Regiochemistry (COSY): To confirm the 5-bromo-2-(methoxymethoxy) pattern, we must observe specific coupling in the aromatic ring:
-
H-3 (Ortho to MOM): Appears as a doublet. It is shielded by the electron-donating oxygen at position 2.
-
H-4 (Meta to MOM, Para to Benzyl): Appears as a doublet of doublets (dd). It must show a strong ortho COSY cross-peak to H-3.
-
H-6 (Ortho to Benzyl): Appears as a narrow doublet (or singlet). It shows a weak meta coupling to H-4.
-
Crucial Validation: In a COSY spectrum, H-3 and H-6 must NOT show a cross-peak. If H-3 and H-6 showed a strong cross-peak, it would imply they are neighbors, indicating a different substitution pattern (e.g., 3-bromo isomer). The isolation of the H-6 spin system (only weak meta coupling) confirms it is flanked by the quaternary C-1 and C-5 (Br).
Figure 2: COSY correlation map confirming the 1,2,5-substitution pattern.
Conclusion
While 1D NMR provides a preliminary indication of structure, it lacks the resolution to definitively assign regiochemistry in polysubstituted aromatics with overlapping signals. By utilizing HSQC , we segregate the chemically distinct methylene environments of the MOM and benzyl groups. By utilizing COSY , we trace the H3-H4 ortho coupling and the H4-H6 meta coupling, providing a self-validating confirmation of the 5-bromo-2-(methoxymethoxy)benzyl alcohol structure. This 2D workflow is the recommended standard for characterizing this intermediate in drug development pipelines.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on Methoxymethyl Ethers).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Correlations through the Chemical Bond).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).
Safety Operating Guide
Proper Disposal Procedures: Benzenemethanol, 5-bromo-2-(methoxymethoxy)-
[1][2]
Executive Summary
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- (CAS: 148869-36-9) requires strict segregation into Halogenated Organic Waste streams.[1]
CRITICAL WARNING: This compound contains a Methoxymethyl (MOM) ether protecting group. DO NOT mix with acidic waste streams. Acidic contact triggers hydrolysis, releasing Formaldehyde (a known carcinogen) and Methanol within the waste container, creating immediate inhalation and flammability hazards.[1]
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its structural vulnerabilities.[1] It is not merely "organic waste"; it is a halogenated, acid-labile intermediate .[1]
| Feature | Chemical Component | Disposal Implication |
| Halogenation | Aryl Bromide (C-Br) | Mandatory Segregation: Must go to halogenated waste for high-temperature incineration to prevent formation of dioxins/furans during standard combustion. |
| Protecting Group | MOM Ether ( | Chemical Incompatibility: Stable in base/neutral pH.[2] Hydrolyzes in acid to form Formaldehyde ( |
| Core Scaffold | Benzyl Alcohol | Combustibility: Classifies waste as Ignitable (D001) if in solution. |
The "Hidden" Hazard: Acid Hydrolysis Mechanism
Why "No Acid" is the Golden Rule
As a Senior Scientist, I emphasize that the MOM group is an acetal. While robust against bases and nucleophiles, it is designed to cleave under acidic conditions.[1] In a waste drum, this cleavage is uncontrolled.[1]
Figure 1: Acid-Catalyzed Hydrolysis Risk Pathway Visualization of the chemical breakdown that occurs if this waste meets acid.
Caption: Mechanism showing how acidic waste streams trigger the release of carcinogenic formaldehyde gas from MOM-protected compounds.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area, ensure it is chemically stable.
-
Check pH: If the material is in solution, verify pH is
. If acidic, neutralize carefully with saturated Sodium Bicarbonate ( ) until neutral.[1] -
Quench Reactivity: If the compound is dissolved in a reactive solvent (e.g., residual thionyl chloride), quench fully before bottling.[1]
-
Solid vs. Liquid:
-
Solids: Package in a screw-top jar. Double-bag in polyethylene.
-
Liquids: Dissolve in a compatible non-acidic solvent (e.g., Ethyl Acetate, Dichloromethane) if not already in solution.[1]
-
Phase 2: Waste Segregation Workflow
Follow this decision logic to ensure regulatory compliance (EPA/RCRA) and safety.
Figure 2: Waste Stream Decision Tree
Caption: Logical workflow for segregating 5-bromo-2-(methoxymethoxy)benzenemethanol into the correct waste stream.
Phase 3: Container & Labeling
-
Container Selection:
-
Primary: Amber glass or High-Density Polyethylene (HDPE). Avoid metal cans if the solution contains any moisture, as bromides can corrode metal over time.[1]
-
Secondary Containment: Place the bottle in a chemically resistant tray during transport.
-
-
Labeling Requirements:
-
Chemical Name: Write fully: Benzenemethanol, 5-bromo-2-(methoxymethoxy)-.
-
Constituents: List "Brominated Organics" and solvent names (e.g., "Dichloromethane").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).
-
Regulatory & Waste Codes (EPA/RCRA)
Use the following codes when filling out your hazardous waste manifest.
| Parameter | Value/Code | Notes |
| Waste Category | Halogenated Organic | Due to the Aryl Bromide moiety. |
| EPA Waste Code | D001 (Ignitable) | If flash point < 60°C (common if in solvent). |
| EPA Waste Code | F002 / F001 | Only applies if spent halogenated solvents (DCM) are present. |
| EPA Waste Code | D002 (Corrosivity) | AVOID. Ensure pH is neutral. |
| Destruction Method | High-Temp Incineration | Required to destroy the C-Br bond safely. |
Emergency Response: Spills & Exposure
-
Spill Cleanup:
-
Evacuate: If a large volume (>100mL) spills, evacuate the immediate area to let aerosols settle.
-
PPE: Double Nitrile gloves, lab coat, and safety goggles.[1]
-
Absorb: Use Vermiculite or Sand .[3] Do not use paper towels if the solution is concentrated, as benzyl alcohols can be combustible.[1]
-
Clean: Wash the surface with a mild soap solution. Do not use bleach (risk of reaction with bromides).
-
-
First Aid:
-
Skin: Wash with soap and water for 15 minutes. Brominated benzyl compounds are potent skin irritants and sensitizers.
-
Eyes: Flush for 15 minutes.[4] Seek medical attention immediately.
-
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[5] [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for MOM ether stability and acid hydrolysis mechanisms). [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for Methoxymethyl ether derivatives.[Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[7][Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
